Product packaging for Vanadium(4+) tetraformate(Cat. No.:CAS No. 60676-73-5)

Vanadium(4+) tetraformate

Cat. No.: B15175026
CAS No.: 60676-73-5
M. Wt: 231.01 g/mol
InChI Key: WWQJTSLTGYQNFG-UHFFFAOYSA-J
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Description

Vanadium(4+) tetraformate (CAS 60676-73-5) is a chemical compound with the molecular formula C 4 H 4 O 8 V and a molecular weight of 231.01 g/mol . It is a salt where the vanadium ion is in the +4 oxidation state, coordinated by four formate anions . This compound is of significant interest in the field of inorganic and bioinorganic chemistry for studying the coordination behavior of oxidovanadium(IV) species. Research into vanadium(IV) complexes is crucial for understanding their potential pharmacological applications, as they have been extensively explored for antidiabetic, anticancer, antibacterial, and anti-HIV properties . The flexible coordination chemistry and wide range of pharmacokinetic equilibria of vanadium(IV) compounds make them versatile for interaction with biological targets. Studies involving similar oxidovanadium(IV) complexes have shown that they can interact with peptides and proteins, such as angiotensin and human serum transferrin, forming adducts where the metal ion binds to specific amino acid residues like histidine . These interactions are key to elucidating the mechanism of action of potential vanadium-based metallodrugs and their biospeciation under physiological conditions . Furthermore, the structure of V IV ions in formate-containing systems has been characterized as distorted octahedral, which is relevant for understanding the solution chemistry and stability of this reagent . This compound serves as a valuable starting material for these research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O8V B15175026 Vanadium(4+) tetraformate CAS No. 60676-73-5

Properties

CAS No.

60676-73-5

Molecular Formula

C4H4O8V

Molecular Weight

231.01 g/mol

IUPAC Name

vanadium(4+);tetraformate

InChI

InChI=1S/4CH2O2.V/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4

InChI Key

WWQJTSLTGYQNFG-UHFFFAOYSA-J

Canonical SMILES

C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V+4]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Vanadium(IV) Tetraformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Vanadium(IV) tetraformate, V(HCOO)₄. While specific literature on this compound is scarce, this document outlines a plausible synthetic route based on established chemical principles for the formation of metal carboxylates. Furthermore, it details the expected characterization profile of Vanadium(IV) tetraformate, drawing upon data from analogous Vanadium(IV) complexes and metal formates. This guide is intended to serve as a foundational resource for researchers interested in the exploration and potential application of this compound.

Introduction

Vanadium compounds have garnered significant interest in various scientific fields, including catalysis and medicinal chemistry, owing to the element's multiple oxidation states and diverse coordination chemistry. Vanadium(IV) complexes, in particular, have been explored for their potential insulin-mimetic properties and other biological activities. Vanadium(IV) tetraformate, as a simple carboxylate complex, represents a fundamental starting material for the synthesis of more complex vanadium-containing coordination compounds and materials. This guide details a proposed synthesis protocol and a comprehensive characterization workflow for this compound.

Synthesis of Vanadium(IV) Tetraformate

A plausible and direct method for the synthesis of Vanadium(IV) tetraformate involves the reaction of a Vanadium(IV) precursor, such as Vanadium(IV) chloride (VCl₄), with an excess of formic acid. The reaction should be carried out under anhydrous conditions to prevent the formation of oxovanadium species.

Experimental Protocol

Materials:

  • Vanadium(IV) chloride (VCl₄)

  • Anhydrous formic acid (HCOOH)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent to the flask, followed by the dropwise addition of a stoichiometric excess of anhydrous formic acid with vigorous stirring.

  • Introduction of Vanadium Precursor: Slowly add a solution of Vanadium(IV) chloride in the anhydrous solvent to the formic acid solution at 0 °C to control the initial exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution (which can be tested with a pH indicator paper at the outlet of the condenser).

  • Isolation of Product: After the reaction is complete, the solution is cooled to room temperature. The product, Vanadium(IV) tetraformate, is expected to precipitate out of the solution. The solid product is then isolated by filtration under inert atmosphere, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

G Synthesis Workflow for Vanadium(IV) Tetraformate cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation setup Assemble and flame-dry Schlenk flask inert Purge with inert gas (Ar/N2) setup->inert add_solvent Add anhydrous solvent inert->add_solvent add_hcooh Add excess anhydrous formic acid add_solvent->add_hcooh add_vcl4 Slowly add VCl4 solution at 0°C add_hcooh->add_vcl4 reflux Warm to RT and reflux add_vcl4->reflux cool Cool to room temperature reflux->cool precipitate Precipitation of V(HCOO)4 cool->precipitate filter Filter under inert atmosphere precipitate->filter wash Wash with anhydrous solvent filter->wash dry Dry under vacuum wash->dry

Caption: Proposed workflow for the synthesis of Vanadium(IV) tetraformate.

Characterization of Vanadium(IV) Tetraformate

A thorough characterization of the synthesized Vanadium(IV) tetraformate is essential to confirm its identity, purity, and structure. The following techniques are recommended:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the formate ligand. The positions of the symmetric and asymmetric carboxylate stretching vibrations (ν_sym(COO⁻) and ν_asym(COO⁻)) are indicative of monodentate, bidentate, or bridging coordination.

Expected Data:

Vibrational ModeExpected Wavenumber (cm⁻¹)
ν_asym(COO⁻)1550 - 1650
ν_sym(COO⁻)1350 - 1450
Δν (ν_asym - ν_sym)> 200 (monodentate), < 150 (bidentate)
ν(V-O)400 - 600
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of Vanadium(IV) complexes typically exhibits d-d transitions, although these can sometimes be obscured by more intense charge-transfer bands.

Expected Data:

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
d-d transitions500 - 800< 100
Ligand-to-Metal Charge Transfer (LMCT)300 - 500> 1000
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a key technique for characterizing Vanadium(IV) (d¹) complexes. The spectrum is expected to show an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

Expected Data:

ParameterExpected Value Range
g_iso1.95 - 1.99
A_iso (G)80 - 120
Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability of the compound and its decomposition pathway. For metal formates, decomposition often proceeds through the formation of an oxide.

Expected Decomposition Pathway:

The thermal decomposition of Vanadium(IV) tetraformate in an inert atmosphere is expected to yield Vanadium(IV) oxide (VO₂).

G Expected Thermal Decomposition Pathway V_formate V(HCOO)4 (s) Heat Heat (Inert Atmosphere) V_formate->Heat VO2 VO2 (s) Heat->VO2 Gaseous_products Gaseous Products (CO, CO2, H2) Heat->Gaseous_products

Caption: Proposed thermal decomposition of Vanadium(IV) tetraformate.

Data Summary

The following table summarizes the expected quantitative data for the characterization of Vanadium(IV) tetraformate. It is important to note that these are estimated values based on analogous compounds and require experimental verification.

Characterization TechniqueParameterExpected Value/Range
IR Spectroscopy ν_asym(COO⁻) (cm⁻¹)1550 - 1650
ν_sym(COO⁻) (cm⁻¹)1350 - 1450
ν(V-O) (cm⁻¹)400 - 600
UV-Vis Spectroscopy d-d transitions (nm)500 - 800
LMCT (nm)300 - 500
EPR Spectroscopy g_iso1.95 - 1.99
A_iso (G)80 - 120
Thermal Analysis Decomposition ProductVanadium(IV) Oxide (VO₂)

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Vanadium(IV) tetraformate. The proposed experimental protocols and expected characterization data serve as a starting point for researchers. Experimental validation of the proposed synthesis and detailed analysis of the resulting compound are crucial next steps. The availability of a reliable method for producing and characterizing Vanadium(IV) tetraformate will undoubtedly facilitate further research into its properties and potential applications in various fields of chemistry and materials science.

Unraveling the Electronic Landscape of Vanadium(4+) Tetraformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(4+) tetraformate, a compound of interest in coordination chemistry and materials science, presents a fascinating case study in the electronic structure of d¹ transition metal complexes. This technical guide provides a comprehensive overview of the theoretical electronic configuration of this compound, drawing upon established principles of coordination chemistry and spectroscopic data from analogous Vanadium(IV) carboxylate complexes. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this guide constructs a robust theoretical model to predict its electronic properties. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to guide future research.

Introduction: The Vanadium(4+) Ion

The vanadium atom possesses an electronic configuration of [Ar] 3d³ 4s².[1][2] The Vanadium(4+) cation (V⁴⁺) is formed by the removal of four electrons, resulting in a d¹ electronic configuration ([Ar] 3d¹).[3] This single d-electron is the primary determinant of the magnetic and spectroscopic properties of V(IV) compounds. The coordination chemistry of V(IV) is predominantly characterized by the formation of the oxovanadium(IV) or vanadyl ion (VO²⁺), which features a strong V=O double bond.[4][5] This vanadyl moiety dictates the geometry and electronic structure of the resulting complexes, which are typically five-coordinate square pyramidal or six-coordinate distorted octahedral.[4][6]

Theoretical Electronic Configuration of this compound

In the absence of a definitive crystal structure for this compound, we can predict its electronic configuration based on the common coordination behavior of V(IV) with carboxylate ligands. It is highly probable that the complex exists as an oxovanadium(IV) species, with the formate ligands coordinating to the central vanadium ion.

Predicted Coordination Geometry

The most probable geometry for a mononuclear this compound complex is a distorted square pyramidal structure. In this model, the vanadyl oxygen occupies the apical position, and the four formate ligands coordinate in the equatorial plane. The formate ions can act as monodentate or bidentate bridging ligands, potentially leading to polynuclear structures. For the purpose of this guide, we will focus on a mononuclear species, [VO(HCOO)₄]²⁻, to describe the fundamental electronic properties.

d-Orbital Splitting

In a square pyramidal crystal field (C₄ᵥ symmetry), the degeneracy of the five d-orbitals is lifted. The strong axial field from the vanadyl oxygen significantly raises the energy of the d(z²) orbital. The equatorial formate ligands elevate the energy of the d(x²-y²) orbital. The d(xy) orbital is directed between the equatorial ligands and is therefore the lowest in energy. The d(xz) and d(yz) orbitals are also relatively low in energy.

The resulting energy level diagram for the d-orbitals is typically:

d(xy) < d(xz), d(yz) < d(x²-y²) < d(z²)

The single d-electron of the V(IV) ion will occupy the lowest energy orbital, leading to a ground electronic state of (d(xy))¹.

d_orbital_splitting d_orbitals d(xy)  d(xz)  d(yz)  d(x²-y²)  d(z²) dxy d(xy) dxz_dyz d(xz), d(yz) dx2y2 d(x²-y²) dz2 d(z²) dxy->dxz_dyz Δ₁ dxz_dyz->dx2y2 Δ₂ dx2y2->dz2 Δ₃ e1

Caption: Predicted d-orbital splitting for Vanadium(4+) in a square pyramidal field.

Predicted Spectroscopic and Magnetic Properties

The electronic configuration and d-orbital splitting give rise to characteristic spectroscopic and magnetic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Vanadium(IV) complexes, being paramagnetic with one unpaired electron (S=1/2), are readily studied by EPR spectroscopy.[7] The interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2, 99.76% natural abundance) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum.[8] For a [VO(HCOO)₄]²⁻ complex in a frozen solution, an axial spectrum is expected, characterized by g⊥ and g∥, and A⊥ and A∥ values. Based on data for similar vanadyl carboxylate complexes, the following parameters can be anticipated:

ParameterExpected Value Range
g⊥1.98 - 2.00
g∥1.94 - 1.96
A⊥ (x 10⁻⁴ cm⁻¹)50 - 70
A∥ (x 10⁻⁴ cm⁻¹)160 - 180

These parameters are sensitive to the coordination environment and can provide valuable insights into the structure of the complex.

UV-Visible Spectroscopy

The electronic spectrum of a square pyramidal V(IV) complex is expected to show three d-d transitions corresponding to the excitation of the d(xy)¹ electron to higher energy d-orbitals.[9][10] These transitions are typically observed in the visible and near-infrared regions and are often broad and of low intensity.

TransitionEnergy Range (cm⁻¹)
d(xy) → d(xz), d(yz)11,000 - 16,000
d(xy) → d(x²-y²)15,000 - 20,000
d(xy) → d(z²)> 25,000

In addition to these d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands may be observed in the ultraviolet region.

Magnetic Susceptibility

A mononuclear Vanadium(IV) complex with one unpaired electron is expected to exhibit paramagnetic behavior. The magnetic moment (µeff) can be calculated using the spin-only formula:

µeff = g√[S(S+1)]

For S=1/2 and g ≈ 1.9-2.0, the expected magnetic moment at room temperature would be approximately 1.73 Bohr magnetons. Deviations from this value can indicate the presence of spin-orbit coupling or magnetic exchange interactions in polynuclear species.

Hypothetical Experimental Protocols

The following sections outline detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Objective: To synthesize a Vanadium(IV) formate complex.

Materials:

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Formic acid (HCOOH)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve VOSO₄·5H₂O (1 mmol) in deionized water (20 mL).

  • In a separate beaker, neutralize formic acid (4 mmol) with a stoichiometric amount of NaOH in deionized water (10 mL).

  • Slowly add the sodium formate solution to the vanadyl sulfate solution with constant stirring.

  • Adjust the pH of the resulting solution to 4-5 using a dilute solution of NaOH or formic acid.

  • A color change should be observed, indicating complex formation.

  • The solution is then concentrated by slow evaporation at room temperature.

  • Alternatively, precipitation of the complex can be induced by the addition of a water-miscible organic solvent like ethanol.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold water and ethanol, and dried in a desiccator over anhydrous CaCl₂.

synthesis_workflow cluster_reactants Reactant Preparation VOSO4 Dissolve VOSO₄·5H₂O in H₂O Mix Mix Solutions VOSO4->Mix HCOONa Neutralize HCOOH with NaOH HCOONa->Mix pH_adjust Adjust pH to 4-5 Mix->pH_adjust Concentrate Concentrate Solution pH_adjust->Concentrate Precipitate Precipitate with Ethanol Concentrate->Precipitate Isolate Filter, Wash, and Dry Precipitate->Isolate

Caption: A generalized workflow for the synthesis of a Vanadium(IV) formate complex.

Characterization Techniques

4.2.1. X-ray Crystallography

  • Protocol: Single crystals of the synthesized compound would be grown by slow evaporation of the solvent. A suitable crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis to determine the precise molecular structure, including bond lengths, bond angles, and coordination geometry.

4.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Protocol: The EPR spectrum of a powdered sample and a frozen solution (e.g., in a water/glycerol mixture at 77 K) would be recorded using an X-band EPR spectrometer. The spectra would be simulated to extract the g-tensor and hyperfine coupling constant (A-tensor) values.

4.2.3. UV-Visible Spectroscopy

  • Protocol: The UV-Vis absorption spectrum of the complex dissolved in a suitable solvent (e.g., water) would be recorded over a range of 200-1100 nm using a double-beam spectrophotometer.

4.2.4. Magnetic Susceptibility

  • Protocol: The magnetic susceptibility of a powdered sample would be measured over a range of temperatures (e.g., 2-300 K) using a SQUID magnetometer. The data would be used to determine the effective magnetic moment and to investigate any magnetic exchange interactions.

Conclusion

While direct experimental data on this compound remains elusive, a comprehensive theoretical model of its electronic configuration can be constructed based on the well-established principles of Vanadium(IV) coordination chemistry. The predicted square pyramidal geometry with a (d(xy))¹ ground state provides a framework for understanding its expected spectroscopic and magnetic properties. The detailed hypothetical experimental protocols provided in this guide offer a clear roadmap for future research to synthesize and definitively characterize this compound, thereby validating and refining the theoretical model presented herein. Such studies will be invaluable for advancing our understanding of d¹ systems and for the rational design of new vanadium-based materials and therapeutic agents.

References

Spectroscopic Analysis of Vanadium(IV) Tetraformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium complexes have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Among these, Vanadium(IV) compounds are of particular importance. This technical guide provides a comprehensive overview of the spectroscopic analysis of Vanadium(IV) tetraformate, a representative Vanadium(IV) carboxylate complex. Although direct experimental data for this specific compound is scarce in publicly available literature, this guide synthesizes information from analogous Vanadium(IV) complexes and metal formates to present a detailed predictive analysis. It covers the expected spectroscopic signatures in Electron Paramagnetic Resonance (EPR), Infrared (IR) and Raman, and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic characterization of such air-sensitive compounds are provided, along with data tables summarizing the expected quantitative results. Visualizations of experimental workflows are also included to aid in the practical application of these analytical techniques.

Introduction

Vanadium is a transition metal that exhibits a range of oxidation states, with Vanadium(IV) (as the vanadyl ion, VO²⁺) being one of the most stable and biologically relevant. The coordination chemistry of Vanadium(IV) is rich, and its complexes with various organic ligands, including carboxylates, have been extensively studied for their potential therapeutic applications, particularly as insulin-mimetic agents. Spectroscopic techniques are indispensable tools for the characterization of these complexes, providing insights into their electronic structure, coordination environment, and stability.

This guide focuses on the spectroscopic analysis of Vanadium(IV) tetraformate. Due to the limited availability of direct experimental data for this specific compound, this document provides a detailed predictive analysis based on the known spectroscopic properties of similar Vanadium(IV) carboxylate complexes and other metal formates.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Vanadium(IV) tetraformate. These values are estimations based on data reported for analogous compounds.

Table 1: Predicted EPR Spectroscopic Parameters for Vanadium(IV) Tetraformate

ParameterPredicted Value Range
g-tensor (g_iso)1.96 - 1.98
g_parallel (g∥)1.93 - 1.95
g_perpendicular (g⊥)1.97 - 1.99
Hyperfine Coupling Constant (A_iso)100 - 120 x 10⁻⁴ cm⁻¹
A_parallel (A∥)160 - 180 x 10⁻⁴ cm⁻¹
A_perpendicular (A⊥)60 - 80 x 10⁻⁴ cm⁻¹

Table 2: Predicted Key IR and Raman Vibrational Frequencies for Vanadium(IV) Tetraformate (cm⁻¹)

Vibrational ModePredicted IR Frequency Range (cm⁻¹)Predicted Raman Frequency Range (cm⁻¹)
O-H Stretching (of coordinated H₂O)3200 - 3500 (broad)Weak or inactive
C-H Stretching (formate)2800 - 29002800 - 2900
Asymmetric COO⁻ Stretching (ν_as(COO⁻))1580 - 16201580 - 1620 (weak)
Symmetric COO⁻ Stretching (ν_s(COO⁻))1350 - 13801350 - 1380 (strong)
C-H Bending (formate)1380 - 14201380 - 1420
O-C-O Bending (δ(OCO))760 - 790760 - 790
V-O Stretching (formate)400 - 500400 - 500

Table 3: Predicted UV-Vis Absorption Maxima for Vanadium(IV) Tetraformate in Aqueous Solution

Electronic TransitionPredicted λ_max Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)
d-d transitions600 - 80010 - 50
Ligand-to-Metal Charge Transfer (LMCT)250 - 3501000 - 5000

Experimental Protocols

Given the air-sensitive nature of many Vanadium(IV) compounds, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis of Vanadium(IV) Tetraformate (Proposed)

A plausible synthesis route for Vanadium(IV) tetraformate would involve the reaction of a Vanadium(IV) precursor with formic acid or a formate salt.

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Formic acid (HCOOH)

  • Sodium formate (HCOONa)

  • Deoxygenated water

  • Deoxygenated ethanol

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve vanadyl sulfate hydrate in deoxygenated water to form a blue solution.

  • In a separate Schlenk flask, prepare a solution of sodium formate in deoxygenated water.

  • Slowly add the sodium formate solution to the vanadyl sulfate solution with vigorous stirring.

  • Alternatively, formic acid can be carefully added to the vanadyl sulfate solution, followed by slow neutralization with a non-coordinating base to precipitate the product.

  • A color change and the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Isolate the solid product by filtration under inert atmosphere using a Schlenk filter funnel.

  • Wash the precipitate with deoxygenated water and then with deoxygenated ethanol to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of Vanadium(IV) Tetraformate A Dissolve VOSO4 in deoxygenated H2O C Mix solutions under Argon A->C B Prepare HCOONa solution in deoxygenated H2O B->C D Stir reaction mixture C->D E Filter precipitate under inert atmosphere D->E F Wash with deoxygenated H2O and Ethanol E->F G Dry under vacuum F->G H Vanadium(IV) Tetraformate Product G->H

Caption: Proposed workflow for the synthesis of Vanadium(IV) tetraformate.

EPR Spectroscopy

Instrumentation:

  • X-band EPR spectrometer

  • Liquid nitrogen or helium cryostat for low-temperature measurements

  • Quartz EPR tubes

Sample Preparation:

  • For solution-state measurements, dissolve a small amount of the Vanadium(IV) tetraformate complex in a suitable deoxygenated solvent (e.g., water, methanol, or a non-coordinating organic solvent) inside a glovebox.

  • Transfer the solution to a quartz EPR tube and seal it.

  • For solid-state (powder) measurements, load the finely ground powder into a quartz EPR tube in a glovebox and seal it.

Data Acquisition:

  • Record spectra at both room temperature and low temperature (e.g., 77 K) to observe the effects of molecular tumbling.

  • Typical X-band EPR parameters: microwave frequency ~9.5 GHz, microwave power ~1-10 mW, modulation frequency 100 kHz, modulation amplitude ~1-5 G.

Infrared (IR) and Raman Spectroscopy

Instrumentation:

  • FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)

  • Raman spectrometer with an appropriate laser excitation source (e.g., 532 nm or 785 nm to avoid fluorescence)

Sample Preparation:

  • IR: Prepare a KBr pellet or a Nujol mull with the solid sample inside a glovebox to prevent decomposition due to atmospheric moisture and oxygen. An airtight sample holder can also be used.[1]

  • Raman: Place the solid sample in a capillary tube or on a microscope slide under an inert atmosphere.

Data Acquisition:

  • IR: Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

  • Raman: A broader spectral range can be investigated, including the low-frequency region where metal-ligand vibrations are observed.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes with an airtight seal (e.g., screw-cap cuvettes with a septum)

Sample Preparation:

  • Inside a glovebox, prepare a stock solution of the Vanadium(IV) tetraformate complex in a suitable deoxygenated solvent.

  • Perform serial dilutions to obtain solutions of varying concentrations for quantitative analysis.

  • Transfer the solutions to airtight quartz cuvettes.

Data Acquisition:

  • Record the absorption spectrum over a wavelength range of approximately 200-900 nm.

  • Use the pure solvent as a reference.

  • Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Characterization Workflow Sample Vanadium(IV) Tetraformate Sample EPR EPR Spectroscopy Sample->EPR IR_Raman IR & Raman Spectroscopy Sample->IR_Raman UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Analysis Data Analysis & Interpretation EPR->Data_Analysis IR_Raman->Data_Analysis UV_Vis->Data_Analysis

Caption: General workflow for the spectroscopic analysis of Vanadium(IV) tetraformate.

Interpretation of Spectroscopic Data

EPR Spectroscopy

The EPR spectrum of a Vanadium(IV) (d¹) complex is characteristic, typically showing an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The g-tensor and hyperfine coupling constant (A) values are sensitive to the coordination environment of the vanadium center. For an axially symmetric complex, distinct parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components will be resolved in the frozen solution or solid-state spectrum. The isotropic values (g_iso, A_iso) are observed in the solution-state spectrum at room temperature. The predicted values in Table 1 are consistent with a V(IV) center in an oxygen-rich coordination environment.

IR and Raman Spectroscopy

The vibrational spectra will be dominated by the modes of the formate ligands. The key vibrations are the symmetric and asymmetric stretching modes of the carboxylate group (COO⁻). The frequency separation between ν_as(COO⁻) and ν_s(COO⁻) can provide information about the coordination mode of the formate ligand (monodentate, bidentate chelating, or bidentate bridging). In addition, characteristic bands for C-H stretching and bending of the formate will be present. A broad band in the high-frequency region of the IR spectrum would indicate the presence of coordinated water molecules. The low-frequency region will contain vibrations associated with the V-O bonds.

UV-Vis Spectroscopy

The UV-Vis spectrum of a d¹ Vanadium(IV) complex is expected to show weak d-d transitions in the visible to near-infrared region. These transitions are formally Laporte-forbidden, resulting in low molar absorptivities. More intense bands in the UV region are likely due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal d-orbital.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic analysis of Vanadium(IV) tetraformate. By drawing analogies from well-characterized Vanadium(IV) complexes and metal formates, we have outlined the expected spectroscopic data and provided detailed experimental protocols for its characterization. This information is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development who are working with vanadium compounds. The presented methodologies and data will aid in the synthesis, characterization, and further investigation of the biological activities of Vanadium(IV) tetraformate and related complexes.

References

The Coordination Chemistry of Vanadium Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium, a first-row transition metal, exhibits a rich and diverse coordination chemistry, owing to its accessibility of multiple oxidation states (+2, +3, +4, and +5). This technical guide provides a comprehensive overview of the coordination chemistry of vanadium formate and its carboxylate analogs. While specific detailed structural and spectroscopic data for vanadium formate complexes are limited in the current literature, this guide draws upon closely related and well-characterized vanadium carboxylate complexes, such as vanadyl acetate, to provide a thorough understanding of their synthesis, structure, properties, and potential applications. This document is intended to serve as a valuable resource for researchers in materials science, catalysis, and medicinal chemistry, particularly those interested in the therapeutic potential of vanadium compounds.

Introduction to Vanadium Coordination Chemistry

The coordination chemistry of vanadium is largely dictated by its oxidation state, with each state displaying distinct colors in aqueous solutions and preferring different coordination geometries.[1] The most prevalent and stable oxidation state in coordination chemistry is vanadium(IV), often existing as the vanadyl cation (VO²⁺).[1] This diatomic cation typically forms paramagnetic, blue-colored, five-coordinate square pyramidal complexes.[1][2] The strong V=O double bond significantly influences the electronic and structural properties of these compounds. Vanadium(II) and (III) complexes are generally reducing agents, while vanadium(V) compounds are oxidizing.[1] The versatile redox behavior of vanadium complexes has led to their exploration in a wide range of applications, including catalysis and medicine.[3][4]

Synthesis of Vanadium Carboxylate Complexes

The synthesis of vanadium carboxylate complexes can be achieved through several routes, depending on the desired oxidation state of the vanadium center.

A general workflow for the synthesis of vanadyl(IV) carboxylate complexes from a vanadium(V) precursor is outlined below. This often involves the reduction of the vanadium center in the presence of the carboxylate ligand.

Synthesis_Workflow cluster_reactants Reactants V2O5 Vanadium(V) Pentoxide (V₂O₅) Reaction_Mixture Reaction Mixture V2O5->Reaction_Mixture Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Reaction_Mixture Solvent Solvent (e.g., Acetic Anhydride) Solvent->Reaction_Mixture Heat Heat Reflux Reflux Heat->Reflux Reaction_Mixture->Reflux Reduction of V(V) to V(IV) Crude_Product Crude Vanadyl(IV) Carboxylate Reflux->Crude_Product Purification Purification (e.g., Crystallization) Crude_Product->Purification Final_Product Pure Vanadyl(IV) Carboxylate Purification->Final_Product

Caption: General synthesis workflow for vanadyl(IV) carboxylates.

Structural and Spectroscopic Properties

Detailed structural information for vanadium formate is sparse. However, extensive data exists for the analogous vanadyl acetate, VO(CH₃COO)₂, which serves as an excellent model for understanding the coordination environment of vanadium in the presence of simple carboxylate ligands.

Structural Data

Vanadyl acetate possesses a polymeric structure comprised of repeating VO₆ octahedra.[5] This and other relevant structural data for vanadium carboxylate analogs are summarized in the table below.

CompoundVanadium Oxidation StateCoordination GeometryV=O Bond Length (Å)V-O (carboxylate) Bond Length (Å)Reference
Vanadyl Acetate (VO(OAc)₂)+4Octahedral (polymeric)~1.6N/A[5]
[V(dipic)(Hbdc)(H₂O)₂]+3Pentagonal-bipyramidalN/A2.038 - 2.142[6]
[V₂(dipic)₂(H₂btec)(H₂O)₄]·2H₂O+3Pentagonal-bipyramidalN/AN/A[6]
Spectroscopic Data

Spectroscopic techniques are crucial for characterizing vanadium complexes. Electron Paramagnetic Resonance (EPR) is particularly informative for the paramagnetic V(IV) (d¹) species, while Infrared (IR) spectroscopy helps to identify the coordination mode of the carboxylate ligands.

EPR spectra of vanadyl complexes are characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2, 99.76% natural abundance).[7] The parameters derived from the EPR spectrum, such as the g-tensor and the hyperfine coupling tensor (A), provide insights into the coordination environment of the vanadium center.

Complexg-tensor components (gₓ, gᵧ, g₂)A-tensor components (Aₓ, Aᵧ, A₂) (MHz)Reference
[VO(H₂O)₅]²⁺1.979, 1.979, 1.932-215, -215, -587[7]
[VO(acac)₂] (trans isomer)1.984, 1.984, 1.943-190, -190, -545[7]

The position of the carboxylate stretching frequencies in the IR spectrum can distinguish between monodentate, bidentate, and bridging coordination modes. The strong V=O stretch in vanadyl complexes is typically observed in the 950-1000 cm⁻¹ region.

Magnetic Properties

Vanadium(IV) complexes, with their d¹ electron configuration, are paramagnetic.[2] In contrast, vanadium(III) complexes (d²) can exhibit more complex magnetic behavior, including weak ferromagnetic interactions in dimeric structures. The magnetic properties of vanadium(II) carboxylate complexes have also been investigated.[8]

Applications in Drug Development and Catalysis

Vanadium compounds have garnered significant interest for their potential therapeutic applications, particularly as insulin-mimetic agents for the treatment of diabetes.[9] They have also been explored as non-platinum-based anticancer drugs.[3] In the field of catalysis, vanadium complexes are effective catalysts for a variety of organic transformations, including oxidation reactions and C-H bond activation.[3][4][6]

Experimental Protocols

Synthesis of Vanadyl Acetate

This protocol is adapted from the synthesis of vanadyl acetylacetonate and provides a general method for the preparation of vanadyl carboxylates.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Acetic anhydride ((CH₃CO)₂O)

  • Reflux apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine vanadium pentoxide and an excess of acetic anhydride.[5]

  • Heat the mixture to reflux at 140 °C.[5] The color of the reaction mixture will typically change from orange to green and then to blue, indicating the reduction of V(V) to V(IV).[4]

  • Continue the reflux for a specified time to ensure complete reaction.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the crude vanadyl acetate product.

  • Isolate the solid product by filtration.

  • Wash the product with a suitable solvent (e.g., a non-polar organic solvent in which the product is insoluble) to remove any unreacted starting materials or byproducts.

  • Dry the purified vanadyl acetate under vacuum.

Characterization Methods

Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Prepare a solution of the vanadyl complex in a suitable solvent (e.g., water, DMSO). To obtain well-resolved spectra of frozen solutions, DMSO is often added to aqueous samples.[10]

  • Transfer the solution to a quartz EPR tube.

  • Freeze the sample by immersing the tube in liquid nitrogen (77 K).

  • Record the X-band EPR spectrum. The spectrum should exhibit the characteristic eight-line hyperfine splitting pattern for a V(IV) species.[7]

  • Simulate the experimental spectrum to extract the spin Hamiltonian parameters (g and A tensors).[7]

Infrared (IR) Spectroscopy:

  • Prepare a sample of the solid vanadium carboxylate complex, typically as a KBr pellet or a mull.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the carboxylate group (asymmetric and symmetric stretches) and the V=O bond (if applicable).

Logical Relationships in Vanadium Chemistry

The interplay between the different oxidation states of vanadium is a key feature of its chemistry. The following diagram illustrates the relationships and transformations between the common vanadium aquo ions.

Vanadium_Oxidation_States V2 [V(H₂O)₆]²⁺ (Lilac) V3 [V(H₂O)₆]³⁺ (Green) V2->V3 Oxidation V3->V2 Reduction VO2_plus [VO(H₂O)₅]²⁺ (Blue) V3->VO2_plus Oxidation VO2_plus->V3 Reduction VO2_plus_2 [VO₂(H₂O)₄]⁺ (Yellow-Orange) VO2_plus->VO2_plus_2 Oxidation VO2_plus_2->VO2_plus Reduction

Caption: Redox relationships between aqueous vanadium ions.[1]

Conclusion

The coordination chemistry of vanadium formate, elucidated through the study of its carboxylate analogs, reveals a fascinating interplay of structure, spectroscopy, and reactivity. The stability of the vanadyl (VO²⁺) core in the +4 oxidation state dominates much of its coordination chemistry, leading to characteristic square pyramidal or distorted octahedral complexes. The accessibility of multiple oxidation states underpins the utility of vanadium complexes in catalysis and their intriguing biological activities. This guide provides a foundational understanding for researchers and professionals, paving the way for further exploration and application of these versatile compounds.

References

A Technical Guide to the Hydrothermal Synthesis of Vanadium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrothermal synthesis of vanadium compounds represents a versatile and powerful method for producing a wide array of materials with tailored properties. This technique, which employs water as a solvent under elevated temperature and pressure, facilitates the crystallization of materials that are often inaccessible through conventional solid-state reactions. The ability to control parameters such as temperature, pH, reaction time, and precursor concentration allows for the fine-tuning of the resulting vanadium compound's oxidation state, morphology, and crystal structure. This guide provides an in-depth overview of the hydrothermal synthesis of various vanadium compounds, including oxides, phosphates, sulfides, and metal vanadates, with a focus on experimental protocols and quantitative data.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is typically carried out in a sealed vessel, known as an autoclave, which can withstand high pressures. The fundamental principle involves the dissolution of precursors in a solvent (usually water) at elevated temperatures, leading to a supersaturated solution from which the desired crystalline phase nucleates and grows. Key parameters that influence the final product include:

  • Temperature and Pressure: These parameters directly affect the solubility of precursors and the kinetics of the reaction. Higher temperatures generally lead to more crystalline products and can influence the phase and morphology.[1][2]

  • pH: The pH of the reaction medium plays a crucial role in determining the vanadium species present in the solution and, consequently, the structure of the final product.[2][3]

  • Precursors: The choice of vanadium precursor (e.g., V2O5, NH4VO3, VCl3) and other reactants significantly impacts the composition and oxidation state of the resulting compound.[1]

  • Additives and Templates: Surfactants, organic molecules, and inorganic ions can act as structure-directing agents or templates, guiding the formation of specific morphologies such as nanotubes, nanorods, and hierarchical structures.[1][2]

Hydrothermal Synthesis of Vanadium Oxides

Vanadium oxides are a prominent class of materials synthesized hydrothermally due to their rich structural chemistry and diverse applications in catalysis, energy storage, and electronics. The ability of vanadium to exist in multiple oxidation states (+2 to +5) allows for the formation of a wide variety of oxides.[4][5][6]

A common approach involves the hydrothermal treatment of aqueous solutions of V(V) precursors, which can lead to nanostructures ranging from molecular clusters to 1D and 2D layered compounds.[2] For instance, nanotubes can be formed through a self-rolling process, while morphologies like nanospheres and nano-urchins are created via the self-assembly of nanoparticles.[2] The partial reduction of V5+ to V4+ is a key process during the hydrothermal treatment, often resulting in mixed-valence compounds with unique properties.[1]

Experimental Protocols for Vanadium Oxides

Below are detailed methodologies for the synthesis of representative vanadium oxides.

Target CompoundPrecursorsReagents & SolventsTemperature (°C)Time (h)Key Findings & MorphologyReference
VO₂ Nanoparticles V₂O₅H₂O₂, Deionized water24024Pure monoclinic phase VO₂ nanoparticles with an average crystallite size of 33.27 nm. The process involves a sol-gel step followed by hydrothermal treatment and vacuum annealing.[7][7]
V₂O₃ Nanorings Sodium orthovanadate (Na₃VO₄)Thioacetamide, Distilled water160-2000-24Controlled size and morphology of V₂O₃ nanorings. The interplanar distance of 0.211 nm corresponds to the (113) plane.[8][8]
Vanadium Oxide Nanourchins (VOx-NU) Vanadium (V) oxytriisopropoxide (VO(OCH(CH₃)₂)₃)1-octadecylamine180168 (7 days)Spherical clusters with a V⁴⁺/V⁵⁺ mixed oxidation state. The synthesis involves a sol-gel process followed by hydrothermal treatment, leading to a structural transition from V₂O₅ to a V₇O₁₆²⁻ lattice.[1][1]
H₂V₃O₈ Nanobelts V₂O₅Water19024Orthorhombic crystalline phase. The width of the nanobelts can be controlled by adjusting the pH, increasing from 100 nm at pH 3 to 1 µm at pH 5.[9][9]
Visualizing the Synthesis of Vanadium Oxide Nanourchins

The following diagram illustrates the workflow for the hydrothermal synthesis of vanadium oxide nanourchins, highlighting the key stages of precursor mixing, sol-gel formation, hydrothermal treatment, and the resulting structural transformation.

G cluster_0 Synthesis Workflow: Vanadium Oxide Nanourchins cluster_1 Chemical Transformation Precursor Mixing Precursor Mixing Sol-Gel Process Sol-Gel Process Precursor Mixing->Sol-Gel Process Stirring Hydrothermal Treatment Hydrothermal Treatment Sol-Gel Process->Hydrothermal Treatment Aging Final Product Final Product Hydrothermal Treatment->Final Product Crystallization & Self-Assembly V2O5 V₂O₅ Precursor V7O16 V₇O₁₆²⁻ Structural Lattice V2O5->V7O16 Reduction of V⁵⁺ to V⁴⁺

Caption: Workflow for the synthesis of vanadium oxide nanourchins.

Hydrothermal Synthesis of Vanadium Phosphates

Vanadium phosphates are another important class of materials synthesized hydrothermally, with applications in catalysis and as cathode materials in batteries.[10] The inclusion of phosphate groups can lead to complex crystal structures with open frameworks, which are beneficial for ion intercalation.[4] The choice of vanadium source and the reaction conditions are critical in determining the final phase and morphology of the vanadium phosphate.[11]

Experimental Protocols for Vanadium Phosphates
Target CompoundPrecursorsReagents & SolventsTemperature (°C)Time (h)Key Findings & MorphologyReference
Na₃V(OH)(HPO₄)(PO₄) VCl₃NaOH, Na₂HPO₄·12H₂O, H₃PO₄17072A new inorganic vanadium(III) phosphate with a chain structure. The material exhibits antiferromagnetic properties.[12]
K₃V₃(PO₄)₄·H₂O VCl₃K₂CO₃, H₃PO₄Not specifiedNot specifiedA hydrated layered vanadium(III) phosphate with an orthorhombic crystal structure. The material shows potential as a cathode for potassium-ion batteries.[4][4]
[H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O NH₄VO₃H₃PO₄18024The hydrothermal reaction of H₃PO₄ with NH₄VO₃ led to the formation of this specific vanadium phosphate compound.[11]
VOPO₄·2H₂O V₂O₅H₃PO₄18024The reaction of V₂O₅ with H₃PO₄ under hydrothermal conditions resulted in the formation of VOPO₄·2H₂O.[11]

Hydrothermal Synthesis of Vanadium Sulfides

Vanadium sulfides are gaining attention for their applications in energy storage and catalysis. Hydrothermal synthesis offers a facile route to produce various vanadium sulfide phases, such as VS₂ and VS₄.[13][14][15] The use of templates like graphene oxide can influence the growth and morphology of the resulting sulfide.[13]

Experimental Protocols for Vanadium Sulfides
Target CompoundPrecursorsReagents & SolventsTemperature (°C)Time (h)Key Findings & MorphologyReference
VS₂ Nanosheets Sodium orthovanadate (Na₃VO₄)Thioacetamide (C₂H₅NS), DI water16024One-step hydrothermal reaction to synthesize VS₂ sheets.[13][13]
VS₄/rGO Hybrids Sodium orthovanadate (Na₃VO₄), Graphene Oxide (GO)Thioacetamide (C₂H₅NS), DI water16024Synthesis of VS₄ on a reduced graphene oxide template.[13]
VS₂ Nanosheets Sodium orthovanadate (Na₃VO₄)Thioacetamide (TAA), Deionized water16020Optimized synthesis conditions resulted in VS₂ nanosheets with a distinct nanoflower structure and enhanced crystallinity.[15][15]
Visualizing the General Hydrothermal Synthesis Workflow

The following diagram provides a generalized workflow for the hydrothermal synthesis of vanadium compounds, applicable to oxides, phosphates, and sulfides with appropriate precursor selection.

G Precursor Solution Precursor Solution Autoclave Autoclave Precursor Solution->Autoclave Sealing Washing & Drying Washing & Drying Autoclave->Washing & Drying Cooling & Collection Final Product Final Product Washing & Drying->Final Product Purification

Caption: General workflow for hydrothermal synthesis.

Hydrothermal Synthesis of Metal Vanadates

Metal vanadates, which incorporate a second metal cation into the vanadium-oxygen framework, are of interest for their diverse magnetic and electrochemical properties.[3][16] The hydrothermal method allows for the synthesis of novel metal vanadate phases that are often not accessible through high-temperature solid-state reactions.[3] The presence of alkali metal halides or carbonates in the reaction medium can act as mineralizers, promoting the crystallization of high-quality single crystals.[16]

Experimental Protocols for Metal Vanadates
Target CompoundPrecursorsReagents & SolventsTemperature (°C)Time (h)Key Findings & MorphologyReference
K₂M(VO₃)₄ (M = Mn, Co) Not specifiedHigh concentrations of carbonates, alkaline halides, and hydroxidesNot specifiedNot specifiedHigh-quality crystals grown in hydrothermal brines.[16]
CsMV₂O₆Cl (M = Mn, Co, Fe, Ni, Cu) Not specifiedHigh concentrations of carbonates, alkaline halides, and hydroxidesNot specifiedNot specifiedNovel first-row transition metal vanadates synthesized in concentrated alkali metal brines.[16]
MₓV₃O₈ (M = K⁺, Rb⁺, Cs⁺) V₂O₅, Alkali metal saltZn(OAc)₂, H₂O110-14048High yield synthesis of highly crystalline layered trivanadates at lower temperatures than previously reported.[17][17][18]
K₂ZnV₂O₇ V₂O₅, KOHZn(OAc)₂Not specifiedNot specifiedA new layered dipotassium zinc pyrovanadate formed when the stoichiometric ratio of the zinc salt was increased.[18]

Conclusion

The hydrothermal synthesis of vanadium compounds is a rich and dynamic field of research. The ability to precisely control reaction parameters provides a powerful tool for designing materials with specific functionalities. This guide has provided a comprehensive overview of the synthesis of various vanadium compounds, including detailed experimental protocols and quantitative data. The continued exploration of hydrothermal synthesis techniques will undoubtedly lead to the discovery of new vanadium-based materials with novel properties and applications in diverse scientific and technological fields.

References

Vanadium(4+) Tetraformate: A Precursor for Advanced Vanadium Oxides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Vanadium oxides are a class of materials renowned for their diverse and technologically significant properties, including catalytic activity, electrochromism, and thermochromism. The synthesis of high-purity, nanostructured vanadium oxides is crucial for unlocking their full potential in applications ranging from energy storage to therapeutic agents. A promising route to these advanced materials is through the use of vanadium(IV)-based precursors, with "Vanadium(4+) tetraformate," more accurately known as vanadyl(IV) formate monohydrate (VO(HCOO)₂·H₂O), emerging as a key compound. This technical guide provides a comprehensive overview of the synthesis of vanadium oxides using this precursor and related formic acid-based methods, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this field.

Synthesis of Vanadium Oxide Precursors

Two primary pathways involving formate are utilized for the synthesis of vanadium oxide materials: the preparation of a stable vanadyl(IV) formate precursor and the direct synthesis of vanadium oxides using formic acid as a reducing and structure-directing agent.

Synthesis of Vanadyl(IV) Formate Monohydrate (VO(HCOO)₂·H₂O)

While detailed experimental protocols for the synthesis of vanadyl(IV) formate monohydrate are not extensively reported in readily available literature, the general approach involves the reaction of a vanadium(IV) source with formic acid. A plausible synthesis route, adapted from related preparations of vanadyl carboxylates, is outlined below.

Experimental Protocol:

  • Precursor Preparation: A solution of a vanadium(IV) salt, such as vanadyl sulfate (VOSO₄), is prepared in a suitable solvent, typically deionized water.

  • Reaction with Formic Acid: Formic acid (HCOOH) is added to the vanadium(IV) solution. The molar ratio of formic acid to the vanadium salt is a critical parameter that influences the reaction yield and product purity.

  • pH Adjustment: The pH of the reaction mixture may be adjusted to promote the formation of the vanadyl formate complex.

  • Crystallization: The solution is concentrated by evaporation, and the vanadyl(IV) formate monohydrate is allowed to crystallize. The crystals are then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Direct Synthesis of Vanadium Oxides using Formic Acid

A more direct approach involves the in-situ reduction of a vanadium(V) precursor, such as ammonium metavanadate (NH₄VO₃) or vanadium pentoxide (V₂O₅), using formic acid. This method, often carried out under hydrothermal conditions, allows for the controlled synthesis of various vanadium oxide phases.[1]

Experimental Protocol: Hydrothermal Synthesis of VO₂ Nanostructures [2]

  • Precursor Solution: A specific amount of ammonium metavanadate (NH₄VO₃) is dissolved in deionized water with stirring.

  • pH Adjustment and Reduction: Formic acid (HCOOH) is added to the solution to adjust the pH and act as a reducing agent. For instance, a hexangular star-fruit morphology of VO₂ can be obtained by controlling the pH with formic acid.[2]

  • Hydrothermal Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180 °C) for a defined period (e.g., 48 hours).[2]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation, washed several times with deionized water and ethanol, and dried under vacuum.

Transformation of Precursors to Vanadium Oxides

The vanadyl(IV) formate precursor is converted to vanadium oxides through thermal decomposition. The final vanadium oxide phase is dependent on the temperature and atmosphere of the annealing process.

Thermal Decomposition of Vanadyl(IV) Formate Monohydrate

Quantitative Data on Synthesis and Characterization

The following tables summarize key quantitative data extracted from the literature for the synthesis of vanadium oxides using formate-based precursors.

Table 1: Synthesis Parameters for Vanadium Oxides

Precursor(s)Reducing/Structuring AgentMethodTemperature (°C)Time (h)Final ProductReference
NH₄VO₃Formic AcidHydrothermal18048VO₂[2]
V₂O₅, Formamide(hydrolyzes to formic acid and ammonia)Hydrothermal-Microwave180-210-(NH₄)₂V₆O₁₆, (NH₄)₂V₃O₈[1]

Table 2: Characterization Data of Synthesized Vanadium Oxides

Vanadium OxideSynthesis MethodMorphologyCrystallite/Particle SizeKey Characterization FindingsReference
VO₂Hydrothermal with Formic AcidHexangular star-fruitNanostructuredFull reduction from V⁵⁺ to V⁴⁺ confirmed.[2]
V₂O₃Thermal decomposition of vanadyl oxalate--Phase-pure V₂O₃ obtained under hydrogen flow.-
(NH₄)₂V₆O₁₆, (NH₄)₂V₃O₈Hydrothermal-Microwave with Formamide--Selective synthesis of different ammonium vanadates achieved by varying the reactant molar ratio.[1]

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of vanadium oxides via the vanadyl formate precursor and the direct formic acid method.

Synthesis_Workflow_Vanadyl_Formate cluster_precursor Precursor Synthesis cluster_conversion Thermal Conversion VOSO4 Vanadyl Sulfate (VOSO₄) Solution Reaction1 Reaction & Crystallization VOSO4->Reaction1 HCOOH1 Formic Acid (HCOOH) HCOOH1->Reaction1 Precursor Vanadyl(IV) Formate VO(HCOO)₂·H₂O Reaction1->Precursor Annealing Thermal Annealing Precursor->Annealing V2O3 Vanadium(III) Oxide (V₂O₃) Annealing->V2O3 Inert/Reducing Atmosphere VO2 Vanadium(IV) Oxide (VO₂) Annealing->VO2 Controlled Atmosphere

Synthesis of vanadium oxides from a vanadyl(IV) formate precursor.

Synthesis_Workflow_Formic_Acid cluster_synthesis Direct Hydrothermal Synthesis NH4VO3 Ammonium Metavanadate (NH₄VO₃) Solution Hydrothermal Hydrothermal Reaction (e.g., 180°C, 48h) NH4VO3->Hydrothermal HCOOH2 Formic Acid (HCOOH) HCOOH2->Hydrothermal pH adjustment & reduction VOx Vanadium Oxide Nanostructures (e.g., VO₂) Hydrothermal->VOx

References

"literature review of vanadium carboxylates"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to Vanadium Carboxylates for Researchers and Drug Development Professionals

Vanadium carboxylates represent a versatile class of coordination compounds with significant potential in catalysis and medicine. Their rich chemistry, stemming from the variable oxidation states of vanadium and the diverse nature of carboxylic acid ligands, allows for the fine-tuning of their steric and electronic properties. This guide provides an in-depth review of the synthesis, characterization, and applications of vanadium carboxylates, with a focus on their catalytic activity and therapeutic potential as anticancer and antidiabetic agents.

Synthesis of Vanadium Carboxylates

The synthesis of vanadium carboxylates can be achieved through several methods, often involving the reaction of a vanadium precursor with a carboxylic acid or its salt. The choice of solvent, temperature, and stoichiometry plays a crucial role in determining the final product's structure and properties.

General Experimental Protocol for the Synthesis of an Oxovanadium(IV) Carboxylate Complex

This protocol describes a general method for the synthesis of an oxovanadium(IV) complex with a bidentate ligand derived from a carboxylic acid.

Materials:

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Carboxylic acid ligand (e.g., 4-nitrocinnamohydroxamic acid)

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Petroleum ether

Procedure:

  • Prepare a solution of the potassium salt of the carboxylic acid ligand by dissolving the acid in a minimal amount of methanol and adding a stoichiometric equivalent of methanolic KOH.

  • In a separate flask, dissolve VOSO₄·5H₂O in a methanol:water (4:1 v/v) solution.

  • Slowly add the methanolic solution of the potassium carboxylate to the vanadyl sulfate solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Filter the resulting solution to remove any precipitate.

  • Concentrate the filtrate under vacuum.

  • Induce precipitation of the complex by adding petroleum ether.

  • Collect the solid product by filtration, wash with petroleum ether, and dry under vacuum.[1]

Spectroscopic Characterization

The synthesized vanadium carboxylate complexes are characterized by various spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate ligand to the vanadium center. The difference (Δν) between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate group can indicate whether the ligand is acting in a monodentate, bidentate chelating, or bridging fashion.[2] The presence of a strong band in the 950-1000 cm⁻¹ region is characteristic of the V=O stretching vibration in oxovanadium(IV) complexes.[3]

Table 1: Characteristic IR Absorption Bands for Vanadium Carboxylate Complexes

Functional GroupWavenumber (cm⁻¹)Reference
V=O stretch953 - 976[3][4]
Asymmetric COO⁻ stretch (νas)~1550 - 1650[2][5]
Symmetric COO⁻ stretch (νs)~1300 - 1450[2][5]
C-N stretch (in some ligands)~1200 - 1300[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework within the complex. Vanadium-51 (⁵¹V) NMR is particularly informative for studying the coordination environment of the vanadium nucleus, with chemical shifts being sensitive to the oxidation state, coordination number, and nature of the coordinated ligands.[6][7] Diamagnetic V(V) complexes typically give sharp ⁵¹V NMR signals, while paramagnetic V(IV) and V(III) complexes are generally not observed in high-resolution NMR.[6]

Table 2: Representative ¹H NMR Chemical Shifts for Ligands in Vanadium Carboxylate Complexes

ProtonChemical Shift (ppm)Reference
Aromatic CH6.5 - 8.5
Aliphatic CH1.0 - 4.0
OH (of ligand)10.0 - 13.0

Catalytic Applications

Vanadium carboxylates have emerged as effective catalysts in various organic transformations, most notably in oxidation reactions.

Oxidation of Cyclohexane

The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is an industrially important reaction. Vanadium carboxylate complexes have shown significant catalytic activity in this process, often under mild conditions.

Table 3: Catalytic Oxidation of Cyclohexane using Vanadium Complexes

CatalystOxidantTemp (°C)Conversion (%)Selectivity (KA oil, %)Reference
LaV₀.₀₃Co₀.₉₇O₃O₂12022.576[8]
[VO(OEt)L]¹ on CarbonTBHP80-6.1 (Yield)[9]
[Et₃NH][VO₂L]² on CarbonTBHP80-7.4 (Yield)[9]
V₂O₅/SiO₂H₂O₂609.478[10]
Vanadium complexesK₂S₂O₈25-60up to 54 (Yield)-[11]

¹L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide ²L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Medicinal Applications

The therapeutic potential of vanadium compounds, including carboxylates, has been extensively investigated, particularly in the areas of cancer and diabetes treatment.

Anticancer Activity

Vanadium carboxylates have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 4: In Vitro Anticancer Activity (IC₅₀ values in µM) of Selected Vanadium Complexes

ComplexA375 (Melanoma)CN-mel (Melanoma)T98g (Glioblastoma)MDA-MB-231 (Breast)PANC-1 (Pancreatic)A549 (Lung)Reference
Vanadate (V)4.7-----[12]
[VIVO(dhp)₂]2.6-----[12]
[VO(HSHED)dtb]--~2~5~7~8[13]
Oxidovanadium(IV)-chrysin16 (MG-63 Osteosarcoma)-----[14]
V₂O₅6-106-10 (A2780 Ovarian)----[15]

A key method for evaluating the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17]

Materials:

  • Cancer cell line (e.g., A375, T98g)

  • Complete cell culture medium

  • Vanadium carboxylate complex

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][18]

  • Prepare serial dilutions of the vanadium carboxylate complex in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the solvent used to dissolve the complex) and a blank control (medium only).[19]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[19]

  • Remove the medium containing MTT and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[17][19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways in Cancer

Vanadium compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The MAPK/ERK and PI3K/Akt pathways are prominent targets.[20][21]

The MAPK/ERK pathway is a crucial regulator of cell growth and proliferation. Vanadium compounds can induce apoptosis and cause cell cycle arrest by affecting this pathway.[4][20][22]

MAPK_ERK_Pathway Vanadium Vanadium Carboxylates Src Src Vanadium->Src activates ERK ERK Vanadium->ERK modulates EGFR EGFR Ras Ras EGFR->Ras activates PLCg PLCγ Src->PLCg activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates Ras->Raf activates MEK MEK Raf->MEK activates MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Apoptosis Apoptosis ERK->Apoptosis can lead to

Figure 1: Vanadium carboxylates' influence on the MAPK/ERK pathway.

The PI3K/Akt pathway is critical for cell survival and is often dysregulated in cancer. Vanadium compounds can inhibit this pathway, leading to apoptosis.[21][23][24][25]

PI3K_Akt_Pathway Vanadium Vanadium Carboxylates PTEN PTEN Vanadium->PTEN may affect Akt Akt Vanadium->Akt inhibits Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->Akt activates PTEN->PIP3 inhibits mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes

Figure 2: Modulation of the PI3K/Akt pathway by vanadium carboxylates.

A common mechanism of action for anticancer vanadium carboxylates is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[26][27][28][29]

Apoptosis_Pathway Vanadium Vanadium Carboxylates DeathReceptor Death Receptor (e.g., Fas) Vanadium->DeathReceptor may activate Bax Bax Vanadium->Bax upregulates Bcl2 Bcl-2 Vanadium->Bcl2 downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Bax->Mitochondrion promotes release of Bax->CytochromeC Bcl2->Mitochondrion inhibits release of Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 3: Apoptotic pathways induced by vanadium carboxylates.

Experimental Workflow

The development and evaluation of new vanadium carboxylate-based therapeutic agents follow a logical workflow from synthesis to biological testing.

Experimental_Workflow Synthesis Synthesis of Vanadium Carboxylate Characterization Spectroscopic Characterization (IR, NMR, etc.) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Signaling Pathways) Cytotoxicity->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Figure 4: A typical experimental workflow for vanadium carboxylate drug discovery.

Conclusion

Vanadium carboxylates are a promising class of compounds with diverse applications. Their catalytic prowess in oxidation reactions and their significant potential as anticancer and antidiabetic agents warrant further investigation. The ability to tune their properties through ligand design offers a powerful strategy for developing new and effective catalysts and therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key data and methodologies to facilitate future advancements.

References

Methodological & Application

Application Notes and Protocols: Vanadium(4+) Tetraformate and a Review of Related Vanadium(IV) Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Vanadium complexes are recognized for their versatile catalytic activity in a range of organic transformations, largely owing to the multiple accessible oxidation states of the vanadium metal center. This document focuses on the potential catalytic applications of Vanadium(4+) complexes, with a specific interest in Vanadium(4+) tetraformate.

A Note on this compound: While "this compound" (CAS No. 60676-73-5) is a recognized chemical entity, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing its synthesis and application as a catalyst in organic reactions.[1] One related compound, Vanadyl formate (VO(HCOO)₂·H₂O), has been mentioned as a precursor for the synthesis of vanadium sesquioxide but not in the context of organic catalysis.[2]

Therefore, to provide valuable insights for researchers in the field, this document will present a detailed overview of the catalytic applications of closely related and well-documented Vanadium(IV) carboxylate and chelate complexes. The principles, protocols, and data presented herein are intended to serve as a strong predictive foundation for the potential catalytic behavior of this compound and to guide future research in this area. The primary focus will be on oxidation reactions, a field where Vanadium(IV) catalysts have demonstrated significant utility.[3][4][5]

Catalytic Applications of Vanadium(IV) Complexes in Organic Synthesis

Vanadium(IV) complexes are particularly effective as catalysts in a variety of oxidation reactions. The general mechanism often involves the activation of an oxidant, such as a peroxide, by the vanadium center.

Oxidation of Hydrocarbons

Vanadium(IV) complexes, in the presence of a co-catalyst, have demonstrated high activity in the oxidation of saturated hydrocarbons. For instance, Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines can catalyze the oxidation of cyclohexane to a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone with significant yields.[5]

Table 1: Catalytic Oxidation of Cyclohexane using a Vanadium(IV)-8-Hydroxyquinoline Complex

SubstrateCatalystCo-catalystOxidantTemperature (°C)Max. Yield (%)Reference
Cyclohexane[VO(2,5-(Me)₂-quin)₂]2-Pyrazinecarboxylic acid (PCA)H₂O₂5048[5]
Epoxidation of Allylic Alcohols

Vanadyl acetylacetonate, [VO(acac)₂], is a widely used and commercially available Vanadium(IV) catalyst for the diastereoselective epoxidation of allylic alcohols.[6][7] The hydroxyl group of the substrate directs the catalyst, leading to high stereoselectivity.

Table 2: Vanadyl Acetylacetonate Catalyzed Epoxidation of Geraniol

SubstrateCatalystOxidantSolventTemperature (°C)Yield (%)Diastereoselectivity (erythro:threo)Reference
Geraniol[VO(acac)₂]tert-Butyl hydroperoxide (TBHP)Benzene25>95>98:2Sharpless et al.

Experimental Protocols

The following protocols are representative of the experimental procedures used for the synthesis of a Vanadium(IV) catalyst and its application in an organic reaction.

Synthesis of a Representative Vanadium(IV) Catalyst: Vanadyl Acetylacetonate [VO(acac)₂]

This protocol describes the synthesis of vanadyl acetylacetonate from vanadium pentoxide.[6]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (CH₃CH₂OH)

  • Acetylacetone (2,4-pentanedione, Hacac)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Deionized water

Procedure:

  • In a fume hood, cautiously add a stoichiometric amount of concentrated sulfuric acid to a suspension of vanadium pentoxide in ethanol.

  • Heat the mixture gently with stirring. The color of the solution will change from orange to green and finally to a deep blue, indicating the reduction of V(V) to V(IV).

  • Once the solution is blue, add acetylacetone dropwise with continuous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 5.

  • A blue-green precipitate of vanadyl acetylacetonate will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain a fine, blue-green crystalline powder.

Protocol for the Catalytic Epoxidation of an Allylic Alcohol

This protocol details the epoxidation of geraniol using [VO(acac)₂] as the catalyst.[7]

Materials:

  • Geraniol

  • Vanadyl acetylacetonate [VO(acac)₂]

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium sulfite (Na₂SO₃) solution (10%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve geraniol (1.0 mmol) and a catalytic amount of [VO(acac)₂] (e.g., 0.01 mmol, 1 mol%) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyl hydroperoxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy the excess peroxide.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired epoxide.

Diagrams and Workflows

General Workflow for Catalyst Synthesis and Application

The following diagram illustrates a typical workflow from the synthesis of a Vanadium(IV) catalyst to its application in a catalytic reaction and subsequent product analysis.

general_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Product Analysis start Vanadium Precursor (e.g., V₂O₅) reagents Ligand & Reducing Agent (e.g., Hacac, Ethanol) reaction Reaction & Precipitation reagents->reaction purification Filtration & Drying reaction->purification catalyst Vanadium(IV) Catalyst (e.g., [VO(acac)₂]) purification->catalyst cat_reaction Catalytic Reaction catalyst->cat_reaction substrate Organic Substrate (e.g., Allylic Alcohol) substrate->cat_reaction oxidant Oxidant (e.g., TBHP) oxidant->cat_reaction workup Quenching & Extraction cat_reaction->workup product Crude Product workup->product purify_prod Purification (e.g., Chromatography) product->purify_prod characterization Characterization (e.g., NMR, MS) purify_prod->characterization final_product Pure Product characterization->final_product

Caption: General workflow for Vanadium(IV) catalyst synthesis and application.

Proposed Catalytic Cycle for Epoxidation

This diagram illustrates a simplified, generally accepted mechanism for the Vanadium(IV)-catalyzed epoxidation of an allylic alcohol with a peroxide.

catalytic_cycle catalyst V(IV)=O activated_complex V(V)-OOR catalyst->activated_complex + R-OOH - H₂O oxidant R-OOH (Peroxide) intermediate [V(V)-OOR]-Substrate Complex activated_complex->intermediate + Substrate substrate Allylic Alcohol intermediate->catalyst + Epoxide + R-OH product Epoxide byproduct R-OH

Caption: Simplified catalytic cycle for Vanadium-catalyzed epoxidation.

Conclusion

While specific catalytic applications for this compound remain to be explored and documented, the broader class of Vanadium(IV) complexes demonstrates significant potential, particularly in oxidation catalysis. The provided application notes and protocols for related Vanadium(IV) catalysts offer a solid starting point for researchers interested in investigating the catalytic properties of this compound and other novel vanadium compounds. Future work should focus on the synthesis of this compound and a systematic evaluation of its catalytic activity in various organic transformations to fully assess its potential in synthetic chemistry and drug development.

References

Application Notes and Protocols: Vanadium(IV) Tetraformate in Materials Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Vanadium(IV) tetraformate as a precursor in the synthesis of advanced vanadium-based materials. While direct literature on Vanadium(IV) tetraformate is scarce, this document leverages data from the closely related and more extensively studied vanadyl formate [VO(HCOO)₂·H₂O] to provide detailed protocols and expected outcomes. Vanadium oxides are of significant interest for applications ranging from catalysis and energy storage to smart materials.

Introduction to Vanadium(IV) Tetraformate as a Precursor

Vanadium(IV) tetraformate, with the chemical formula V(HCOO)₄, is a metal-organic compound that can serve as a valuable precursor for the synthesis of various vanadium oxides (VOₓ). The primary advantage of using such a precursor lies in the ability to achieve a uniform distribution of vanadium atoms at a molecular level, which can lead to the formation of homogenous, high-purity materials at relatively lower temperatures compared to traditional solid-state methods. The formate ligands are readily decomposed upon heating, leaving behind a reactive vanadium oxide species.

Key Properties of Vanadium(IV) Tetraformate:

PropertyValueReference
Molecular Formula C₄H₄O₈V[1]
Molecular Weight 231.01 g/mol [1]
CAS Number 60676-73-5[1]

Synthesis of Vanadium Oxides via Thermal Decomposition

The most straightforward application of Vanadium(IV) tetraformate is its use as a precursor for the thermal decomposition synthesis of vanadium oxides. The oxidation state of the final vanadium oxide product can be controlled by the temperature and atmosphere of the calcination process. For instance, decomposition in an inert atmosphere is expected to yield lower oxidation state oxides like V₂O₃, while decomposition in air will likely lead to the formation of V₂O₅.

A logical workflow for this process is outlined below:

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Material Synthesis cluster_2 Characterization A Vanadium(IV) Source (e.g., VOSO₄) C Reaction & Precipitation A->C B Formic Acid B->C D Vanadium(IV) Tetraformate C->D Isolation & Drying E Thermal Decomposition (Calcination) D->E F Vanadium Oxide (e.g., V₂O₃, V₂O₅) E->F G XRD, SEM, TEM F->G SolGelWorkflow A Vanadium(IV) Tetraformate C Hydrolysis & Condensation (Addition of Water/Catalyst) A->C B Solvent (e.g., Ethanol) B->C D Sol Formation C->D E Gelling D->E F Aging E->F G Drying F->G H Calcination G->H I Vanadium Oxide Nanomaterial H->I

References

Application of Vanadium in Energy Storage: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: While the compound Vanadium(4+) tetraformate (CAS No. 60676-73-5) is chemically identified, a comprehensive review of scientific literature and patents reveals a significant lack of documented applications in the field of energy storage.[1][2] Research on vanadium's role in energy storage is predominantly focused on vanadium oxides, sulfates, and phosphates. This document, therefore, provides a detailed overview of the application of these more commonly utilized vanadium compounds in energy storage, with a focus on Vanadium Redox Flow Batteries (VRFBs) and vanadium's emerging role in lithium-ion and other multivalent-ion batteries.

I. Vanadium Redox Flow Batteries (VRFBs)

Vanadium Redox Flow Batteries (VRFBs) are a type of rechargeable flow battery that utilizes vanadium ions in four different oxidation states to store and release energy.[3] They are particularly well-suited for large-scale energy storage applications, such as grid stabilization and integration of renewable energy sources, due to their long cycle life, scalability, and high efficiency.[2][4][5]

A. Working Principle

The core principle of a VRFB lies in the electrochemical reactions of vanadium ions dissolved in an electrolyte, typically a sulfuric acid solution. The battery consists of two half-cells separated by a proton exchange membrane. The positive electrolyte contains VO₂⁺ (V⁵⁺) and VO²⁺ (V⁴⁺) ions, while the negative electrolyte contains V³⁺ and V²⁺ ions.[3]

During discharge, V²⁺ is oxidized to V³⁺ at the negative electrode (anode), releasing an electron. This electron flows through the external circuit to the positive electrode (cathode), where VO₂⁺ is reduced to VO²⁺. Protons (H⁺) pass through the membrane to maintain charge neutrality. The process is reversed during charging.

Electrochemical Reactions:

  • Negative Electrode (Anode): V²⁺ ⇌ V³⁺ + e⁻

  • Positive Electrode (Cathode): VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O

B. Data Presentation
PropertyTypical ValueReference
Specific Energy10–20 Wh/kg[3]
Energy Density15–25 Wh/L[3]
Energy Efficiency75–90%[3]
Cycle Durability>12,000–14,000 cycles[3]
Nominal Cell Voltage1.15–1.55 V[3]
C. Experimental Protocols

1. Preparation of Vanadium Electrolyte (1.6 M V³⁺/V⁴⁺ in H₂SO₄):

  • Objective: To prepare the electrolyte for a vanadium redox flow battery.

  • Materials: Vanadium pentoxide (V₂O₅), sulfuric acid (H₂SO₄, concentrated), deionized water.

  • Procedure:

    • Slowly add a stoichiometric amount of V₂O₅ to a solution of concentrated H₂SO₄ while stirring continuously in a fume hood. The reaction is exothermic.

    • Continue stirring until the V₂O₅ is completely dissolved, forming a solution of vanadyl sulfate (VOSO₄), which contains V⁴⁺ ions.

    • To prepare the V³⁺/V⁴⁺ anolyte and catholyte, the resulting VOSO₄ solution can be electrochemically charged in a flow cell.

    • Alternatively, V³⁺ can be prepared by chemical or electrochemical reduction of V⁴⁺. For instance, V³⁺ electrolyte can be prepared by electrolytic reduction of the VOSO₄ solution.

    • The final concentration of vanadium ions and sulfuric acid should be verified by titration.

2. Electrochemical Characterization of VRFB Performance:

  • Objective: To evaluate the performance of a lab-scale VRFB.

  • Equipment: Potentiostat/galvanostat, flow battery test cell with graphite felt electrodes and a proton exchange membrane (e.g., Nafion®), peristaltic pumps, electrolyte reservoirs.

  • Procedure:

    • Assemble the flow battery test cell according to the manufacturer's instructions.

    • Pump the prepared anolyte (V³⁺/V⁴⁺) and catholyte (VO²⁺/VO₂⁺) through their respective half-cells at a constant flow rate.

    • Cyclic Voltammetry (CV): Perform CV scans on each half-cell to determine the redox potentials of the V⁴⁺/V⁵⁺ and V²⁺/V³⁺ couples.

    • Charge-Discharge Cycling:

      • Charge the battery at a constant current density (e.g., 50 mA/cm²) until a set voltage limit is reached.

      • Discharge the battery at the same constant current density until a lower voltage limit is reached.

      • Repeat for a desired number of cycles (e.g., 100 cycles) to evaluate coulombic efficiency, voltage efficiency, and energy efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge to analyze the internal resistance and reaction kinetics of the battery.

D. Visualization

VRFB_Workflow cluster_prep Electrolyte Preparation cluster_operation Battery Operation V2O5 V₂O₅ Dissolution Dissolution V2O5->Dissolution H2SO4 H₂SO₄ H2SO4->Dissolution VOSO4 VOSO₄ Solution (V⁴⁺) Dissolution->VOSO4 Electrochemical_Charging Electrochemical Charging VOSO4->Electrochemical_Charging Anolyte Anolyte (V³⁺/V²⁺) Electrochemical_Charging->Anolyte Catholyte Catholyte (V⁴⁺/V⁵⁺) Electrochemical_Charging->Catholyte Anode Negative Electrode (Anode) Anolyte->Anode Discharge: V²⁺ → V³⁺ + e⁻ Cathode Positive Electrode (Cathode) Catholyte->Cathode Discharge: VO₂⁺ + 2H⁺ + e⁻ → VO²⁺ Membrane Proton Exchange Membrane Anode->Membrane H⁺ External_Circuit External Circuit Anode->External_Circuit e⁻ Membrane->Cathode H⁺ External_Circuit->Cathode e⁻

Caption: Workflow of a Vanadium Redox Flow Battery.

II. Vanadium in Lithium-ion and Multivalent-ion Batteries

Vanadium-based materials are being extensively researched as cathode materials in lithium-ion batteries (LIBs) and emerging multivalent-ion batteries (e.g., zinc-ion, magnesium-ion) due to vanadium's multiple oxidation states and ability to form layered structures that facilitate ion intercalation.[6][7]

A. Role of Vanadium
  • Cathode Material: Vanadium oxides (e.g., V₂O₅, V₆O₁₃) and phosphates (e.g., Li₃V₂(PO₄)₃) offer high theoretical capacities due to multi-electron redox reactions.[1]

  • Doping Agent: Doping other cathode materials, such as lithium iron phosphate (LiFePO₄), with vanadium can enhance electronic conductivity and improve rate capability and cycle life.[8]

  • Improved Safety: Vanadium compounds can enhance the thermal stability of batteries, reducing the risk of thermal runaway.[1]

B. Data Presentation
Vanadium-based CathodeBattery TypeReported Specific CapacityReference
V₂O₅Li-ion~294 mAh/g (theoretical)[9]
(NH₄)₀.₆V₂O₅Li-ion280.2 mAh/g at 10 mA/g
FeVO₄@PANIZn-ion300 mAh/g after 300 cycles[6]
Li₂V₆O₁₃Li-ion161.6 mAh/g after 300 cycles[6]
Nanocrystalline LiFe₀.₈₈V₀.₀₈PO₄Li-ion~100 mAh/g[8]
C. Experimental Protocols

1. Synthesis of a Vanadium-based Cathode Material (e.g., (NH₄)₀.₆V₂O₅ via Hydrothermal Method):

  • Objective: To synthesize a vanadium-based cathode material for a lithium-ion battery.

  • Materials: Ammonium metavanadate (NH₄VO₃), oxalic acid dihydrate (C₂H₂O₄·2H₂O), deionized water.

  • Procedure:

    • Dissolve 0.2 g of NH₄VO₃ and 0.2 g of C₂H₂O₄·2H₂O in 7 mL of deionized water with magnetic stirring.

    • Transfer the solution to a stainless-steel autoclave.

    • Heat the autoclave to 180 °C and maintain for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the precipitate by filtration, wash several times with deionized water, and dry at 40 °C under vacuum.

2. Fabrication and Testing of a Coin Cell:

  • Objective: To evaluate the electrochemical performance of the synthesized cathode material.

  • Equipment: Coin cell components (casings, spacers, springs), lithium metal foil (anode), separator (e.g., Celgard®), electrolyte (e.g., 1 M LiPF₆ in EC:DMC), planetary ball mill, vacuum oven, glovebox, battery cycler.

  • Procedure:

    • Slurry Preparation: Mix the synthesized active material (e.g., (NH₄)₀.₆V₂O₅), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in a solvent (e.g., NMP) to form a homogeneous slurry.

    • Electrode Casting: Cast the slurry onto an aluminum foil current collector and dry in a vacuum oven.

    • Coin Cell Assembly: Assemble a CR2032 coin cell in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and the electrolyte.

    • Electrochemical Testing:

      • Perform galvanostatic charge-discharge cycling at various current densities (C-rates) to determine the specific capacity, rate capability, and cycling stability.

      • Conduct cyclic voltammetry to study the redox reactions.

D. Visualization

Cathode_Workflow cluster_synthesis Cathode Material Synthesis cluster_fabrication Coin Cell Fabrication cluster_testing Electrochemical Testing Precursors Vanadium Precursors (e.g., NH₄VO₃) Hydrothermal Hydrothermal Synthesis Precursors->Hydrothermal Washing_Drying Washing & Drying Hydrothermal->Washing_Drying Active_Material Vanadium-based Active Material Washing_Drying->Active_Material Slurry_Prep Slurry Preparation (Active Material, Carbon, Binder) Active_Material->Slurry_Prep Electrode_Cast Electrode Casting on Al foil Slurry_Prep->Electrode_Cast Cell_Assembly Coin Cell Assembly (in Glovebox) Electrode_Cast->Cell_Assembly Coin_Cell Assembled Coin Cell Cell_Assembly->Coin_Cell Battery_Cycler Battery Cycler Coin_Cell->Battery_Cycler CV Cyclic Voltammetry Battery_Cycler->CV GCD Galvanostatic Charge-Discharge Battery_Cycler->GCD Performance_Data Performance Data (Capacity, Efficiency, Cycle Life) CV->Performance_Data GCD->Performance_Data

Caption: Experimental workflow for a vanadium-based cathode.

References

Vanadium-Based Porous Materials for Gas Adsorption Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly and patent literature searches did not yield specific information on a compound denoted as "Vanadium(4+) tetraformate" [V(HCOO)4] for gas adsorption applications. The following application notes and protocols are based on the closely related and well-documented field of vanadium-based metal-organic frameworks (MOFs), which utilize carboxylate linkers and exhibit promising gas adsorption properties. This information is intended to serve as a practical guide for researchers interested in the synthesis and evaluation of vanadium-containing porous materials for gas storage and separation.

Introduction

Vanadium-based metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from vanadium ions or clusters linked together by organic ligands, typically containing carboxylate functional groups.[1][2] These materials have garnered significant interest for gas adsorption applications due to their high surface areas, tunable pore sizes, and the unique redox properties of vanadium.[3][4] The presence of vanadium centers can enhance the affinity of the framework for specific gas molecules, such as hydrogen (H2), carbon dioxide (CO2), and nitrogen (N2), making them promising candidates for applications in gas storage, purification, and separation.[3][5]

This document provides an overview of the synthesis, activation, and gas adsorption characterization of vanadium-based MOFs, offering detailed protocols for researchers in materials science and drug development.

Synthesis of Vanadium-Based MOFs

The synthesis of vanadium-based MOFs is typically achieved through solvothermal or hydrothermal methods, where a mixture of a vanadium salt and an organic linker is heated in a suitable solvent.[5] The choice of vanadium precursor, organic linker, solvent, temperature, and reaction time can significantly influence the structure and properties of the resulting MOF.

General Synthesis Protocol for a Vanadium-Based MOF (e.g., MIL-47(V))

This protocol is a generalized procedure based on the synthesis of well-known vanadium-based MOFs.

Materials:

  • Vanadium(III) chloride (VCl3) or Vanadium(IV) sulfate oxide hydrate (VOSO4)

  • Terephthalic acid (H2BDC) or other dicarboxylic acid linkers

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Methanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a vanadium salt (e.g., VCl3) and a dicarboxylic acid linker (e.g., terephthalic acid) are dissolved in a solvent such as N,N-dimethylformamide (DMF).

  • The molar ratio of the metal salt to the linker is a critical parameter and should be optimized for the specific MOF being synthesized.

  • The solution is thoroughly mixed and sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at a specific temperature (typically between 150-220 °C) for a defined period (e.g., 20-72 hours).[6]

  • After the reaction, the autoclave is allowed to cool down to room temperature.

  • The resulting solid product is collected by filtration or centrifugation.

  • The product is washed several times with the synthesis solvent (e.g., DMF) and then with a lower-boiling-point solvent like methanol to remove unreacted starting materials and solvent molecules trapped within the pores.

  • The final product is dried under vacuum at an elevated temperature (e.g., 150 °C) to obtain the activated, porous material.

Activation of Vanadium-Based MOFs

Activation is a crucial step to ensure that the pores of the MOF are accessible for gas adsorption. This process involves the removal of solvent molecules that occupy the pores after synthesis.

Thermal Activation Protocol
  • Place the as-synthesized and washed MOF sample in a vacuum oven or a Schlenk line.

  • Slowly heat the sample under a dynamic vacuum to a temperature typically between 120 °C and 200 °C.[7]

  • Maintain this temperature for an extended period (12 to 24 hours) to ensure complete removal of guest molecules.[7]

  • The final activation temperature and duration should be carefully chosen to avoid the collapse of the framework structure. Thermogravimetric analysis (TGA) can be used to determine the optimal activation conditions.

  • After activation, the sample should be handled under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture or other contaminants.

Solvent Exchange Activation

For thermally sensitive MOFs, a solvent exchange process can be employed prior to thermal activation.

  • Immerse the as-synthesized MOF in a low-boiling-point, volatile solvent (e.g., chloroform, methanol, or ethanol) for 24-36 hours.[8]

  • Replace the solvent with a fresh portion several times during this period to facilitate the complete exchange of the high-boiling-point synthesis solvent.

  • After solvent exchange, the MOF can be activated under milder thermal conditions as described in the previous protocol.

Gas Adsorption Measurements

Gas adsorption isotherms are measured to determine the capacity, affinity, and surface area of the activated MOF. These measurements are typically performed using a volumetric or gravimetric gas sorption analyzer.

Volumetric Gas Adsorption Protocol
  • An accurately weighed sample of the activated MOF (typically 50-100 mg) is placed in a sample tube of the gas adsorption analyzer.

  • The sample is further degassed in-situ by heating under vacuum to ensure the removal of any adsorbed species. The degassing conditions should be consistent with the activation protocol.

  • The sample tube is then cooled to the desired analysis temperature (e.g., 77 K for N2 adsorption or specific temperatures for other gases like H2, CO2, CH4).

  • The adsorbate gas is introduced into the manifold of the analyzer in controlled doses.

  • The amount of gas adsorbed by the sample at each pressure point is calculated from the pressure changes in the manifold.

  • The adsorption and desorption isotherms are recorded by incrementally increasing and decreasing the pressure, respectively.

  • The collected data is used to calculate the surface area (e.g., using the Brunauer-Emmett-Teller (BET) method), pore volume, and gas uptake capacity of the material.

Data Presentation

The following table summarizes representative gas adsorption data for some vanadium-based MOFs found in the literature.

MaterialGasTemperature (K)Pressure (bar)Gas UptakeBET Surface Area (m²/g)Reference
MIL-47(V)CO229830~10 mmol/g~1320 (Langmuir)[5]
MIL-47(V)CH429830~6 mmol/g~1320 (Langmuir)[5]
V-MOF-10N2771-1477[9]
VMIL-101CO22731~4.5 mmol/g-[10]
VMIL-101CH42731~0.5 mmol/g-[10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of vanadium-based MOFs for gas adsorption studies.

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_application Application start Reactants (Vanadium Salt + Organic Linker) synthesis Solvothermal/ Hydrothermal Synthesis start->synthesis washing Washing & Solvent Exchange synthesis->washing end_synthesis As-Synthesized MOF washing->end_synthesis activation Thermal Activation (Vacuum & Heat) end_synthesis->activation activated_mof Activated MOF activation->activated_mof gas_adsorption Gas Adsorption Analysis activated_mof->gas_adsorption data_analysis Data Analysis (BET, Uptake) gas_adsorption->data_analysis application Gas Storage/ Separation data_analysis->application

Caption: Experimental workflow for vanadium-based MOFs.

Structure-Property Relationship

This diagram illustrates the relationship between the key features of vanadium-based MOFs and their gas adsorption performance.

structure_property cluster_properties Structural & Chemical Properties cluster_performance Gas Adsorption Performance vanadium_center Vanadium Metal Center (Redox Activity) selectivity Gas Selectivity vanadium_center->selectivity Influences affinity Binding Affinity vanadium_center->affinity Enhances linker Organic Linker (Functionality, Length) porosity Porosity (Pore Size, Pore Volume) linker->porosity Controls linker->selectivity Determines capacity Adsorption Capacity porosity->capacity Governs surface_area High Surface Area surface_area->capacity Increases

Caption: Structure-property relationship in V-MOFs.

References

Application Note and Protocol: Synthesis of Vanadium(IV) Tetraformate Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Vanadium compounds are of significant interest in various fields, including catalysis, materials science, and medicine, owing to their diverse oxidation states and coordination geometries. The +4 oxidation state of vanadium is particularly stable and forms a variety of complexes. Metal formates are a class of coordination polymers that have been studied for their interesting magnetic and structural properties. The synthesis of single crystals of Vanadium(IV) tetraformate would allow for detailed structural elucidation by X-ray diffraction and investigation of its physical properties. This protocol provides a potential route to obtain such crystals.

Experimental Protocol

This protocol describes a solvothermal synthesis approach.

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Formic acid (HCOOH, ≥95%)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 25 mL Teflon-lined stainless-steel autoclave

  • Oven capable of maintaining a constant temperature of 120 °C

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel and filter paper)

  • Optical microscope

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 50 mL beaker, dissolve 1 mmol of vanadyl sulfate hydrate in 10 mL of deionized water with stirring.

    • In a separate beaker, prepare a solution of 10 mL of N,N-Dimethylformamide (DMF) and 5 mL of formic acid.

    • Slowly add the aqueous solution of vanadyl sulfate to the DMF/formic acid solution while stirring. A color change from blue to green is expected.

    • Continue stirring the mixture for 30 minutes at room temperature.

  • Solvothermal Reaction:

    • Transfer the resulting solution into a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C.

    • Maintain the temperature for 72 hours.

    • After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Isolation and Purification of Crystals:

    • Once cooled, carefully open the autoclave.

    • Collect the resulting crystals by filtration.

    • Wash the crystals three times with 10 mL of ethanol to remove any unreacted starting materials and solvent.

    • Dry the crystals under vacuum for 1 hour.

  • Crystal Characterization:

    • The morphology and quality of the single crystals can be initially assessed using an optical microscope.

    • The crystal structure should be determined by single-crystal X-ray diffraction.

    • The purity of the bulk sample can be confirmed by powder X-ray diffraction (PXRD).

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis of Vanadium(IV) tetraformate single crystals.

ParameterValue
Vanadyl Sulfate Hydrate1 mmol
Formic Acid5 mL
N,N-Dimethylformamide (DMF)10 mL
Deionized Water10 mL
Reaction Temperature120 °C
Reaction Time72 hours
Cooling Time24 hours
Expected Yield60-70% (based on V)
Crystal AppearanceGreen, needle-like or block-like
Crystal Dimensions0.1 - 0.5 mm

Visualizations

SynthesisWorkflow Workflow for the Synthesis of Vanadium(IV) Tetraformate Single Crystals cluster_prep Preparation of Reaction Mixture cluster_reaction Solvothermal Reaction cluster_isolation Crystal Isolation and Purification cluster_char Characterization prep1 Dissolve VOSO4·xH2O in Deionized Water prep3 Mix Solutions and Stir prep1->prep3 prep2 Prepare DMF and Formic Acid Solution prep2->prep3 react1 Transfer to Autoclave prep3->react1 react2 Heat at 120°C for 72h react1->react2 react3 Slow Cooling to Room Temperature react2->react3 iso1 Filter to Collect Crystals react3->iso1 iso2 Wash with Ethanol iso1->iso2 iso3 Dry Under Vacuum iso2->iso3 char1 Optical Microscopy iso3->char1 char2 Single-Crystal XRD iso3->char2 char3 Powder XRD iso3->char3

Caption: Workflow for the Synthesis of Vanadium(IV) Tetraformate Single Crystals.

Application Notes and Protocols: Vanadium Oxide (VOₓ) Thin Film Deposition Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the deposition of vanadium oxide (VOₓ) thin films, a versatile material with applications in electronics, sensors, and catalysis. Due to the limited availability of specific data on Vanadium(4+) tetraformate as a precursor, this document focuses on well-established methods for depositing high-quality VOₓ films using common precursors and techniques.

Overview of Vanadium Oxide Thin Films

Vanadium is a transition metal capable of existing in multiple oxidation states, most commonly V³⁺, V⁴⁺, and V⁵⁺. This property allows for the formation of various vanadium oxides, such as VO₂, V₂O₃, and V₂O₅, each exhibiting unique and useful properties.[1] For instance, vanadium dioxide (VO₂) is known for its semiconductor-to-metal transition at approximately 68°C, which is accompanied by significant changes in its electrical and optical properties.[2] Vanadium pentoxide (V₂O₅) is an n-type semiconductor with a wide bandgap and is utilized in gas sensors and as a catalytic material.[2] The ability to control the stoichiometry and morphology of VOₓ thin films is crucial for tailoring their properties for specific applications.

Deposition Techniques and Comparative Data

Several techniques are employed for the deposition of vanadium oxide thin films, including Metal-Organic Chemical Vapor Deposition (MOCVD), Sputtering, and Sol-Gel methods. The choice of technique influences the resulting film's quality, properties, and potential applications.

Data Summary of Deposition Techniques

The following tables summarize key experimental parameters and resulting film properties for various VOₓ deposition methods.

Table 1: MOCVD of Vanadium Dioxide (VO₂) Thin Films

PrecursorDeposition Temperature (°C)Film Thickness (nm)Crystalline PhaseKey FindingReference
Vanadyl acetylacetonate300 - 450Not SpecifiedMonoclinicDeposition temperature controls the crystalline phase and morphology.[2][3]
Tris(dimethylamino) cyclopentadienyl vanadiumNot SpecifiedNot SpecifiedNot SpecifiedA novel precursor designed for ALD of VO₂ with potentially lower contamination.[4]

Table 2: Sputtering of Vanadium Oxide (VOₓ) Thin Films

Target MaterialSubstrate Temperature (°C)Ar:O₂ RatioDeposition Rate (nm/s)Film PropertiesReference
Vanadium30 - 3002:1 to 8:1~0.15 - ~0.25Amorphous films; resistivity and transparency are dependent on the Ar:O₂ ratio.[1][2]
V₂O₅200Not SpecifiedNot SpecifiedAmorphous films, even after annealing.[5]

Table 3: Sol-Gel and Spray Pyrolysis of Vanadium Oxide Thin Films

PrecursorDeposition MethodAnnealing Temperature (°C)Film Thickness (µm)Film PropertiesReference
V₂O₅ powder in waterDip-coating500 then 700~1.2Uniform and dense VO₂ (M) film.[5]
Ammonium metavanadateSpray Pyrolysis250 & 400 (deposition temp)~0.1 - ~0.3Amorphous at 250°C, crystalline (orhtorhombic V₂O₅) at 400°C.[6]

Experimental Protocols

This section provides detailed methodologies for the key deposition techniques discussed.

Protocol for MOCVD of VO₂ Thin Films

This protocol is based on the use of a vanadyl acetylacetonate precursor.[2][3]

Materials:

  • Vanadyl acetylacetonate ([VO(acac)₂]) precursor

  • Silicon (100) substrates

  • Argon (Ar) gas (high purity)

  • Oxygen (O₂) gas (high purity)

  • Horizontal hot-wall MOCVD reactor

Procedure:

  • Clean the Si (100) substrates using a standard cleaning procedure (e.g., RCA clean).

  • Load the cleaned substrates into the MOCVD reactor.

  • Heat the [VO(acac)₂] precursor to 170°C in a bubbler to ensure a stable vapor pressure.

  • Heat the deposition zone of the reactor to the desired temperature (e.g., 300-450°C).

  • Introduce Ar as the carrier gas through the precursor bubbler at a flow rate of 150 sccm.

  • Introduce O₂ as the reactant gas into the reactor at a controlled flow rate.

  • Maintain the deposition pressure at a constant value (e.g., 5 Torr).

  • Continue the deposition for a set duration (e.g., 60 minutes) to achieve the desired film thickness.

  • After deposition, cool down the reactor to room temperature under an inert Ar atmosphere.

  • Remove the coated substrates for characterization.

Protocol for Reactive Sputtering of VOₓ Thin Films

This protocol describes a general procedure for depositing amorphous vanadium oxide films.[1]

Materials:

  • Vanadium (V) target (high purity)

  • Silicon substrates

  • Argon (Ar) gas (high purity)

  • Oxygen (O₂) gas (high purity)

  • DC magnetron sputtering system

Procedure:

  • Clean the silicon substrates.

  • Load the substrates into the sputtering chamber and mount them on the substrate holder.

  • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Introduce Ar gas into the chamber and ignite the plasma to pre-sputter the vanadium target for 5-10 minutes to clean its surface.

  • Introduce a mixture of Ar and O₂ gas into the chamber. The ratio of Ar:O₂ can be varied (e.g., from 2:1 to 8:1) to control the stoichiometry of the deposited film.

  • Set the substrate temperature if required (e.g., room temperature to 300°C).

  • Apply DC power to the vanadium target to initiate sputtering.

  • Maintain a constant working pressure during deposition (e.g., 5 mTorr).

  • Deposit the film for a duration determined by the desired thickness and the calibrated deposition rate.

  • After deposition, turn off the power to the target and stop the gas flow.

  • Allow the substrates to cool to room temperature before venting the chamber and removing the samples.

Protocol for Sol-Gel Deposition of VO₂ Thin Films

This protocol outlines a dip-coating method to produce VO₂ films.[5]

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Deionized water

  • Quartz substrates

  • Tube furnace with controlled atmosphere capabilities

Procedure:

  • Precursor Solution Preparation:

    • Heat 2 g of V₂O₅ powder in a crucible to 800°C for 20 minutes to form a melt.

    • Pour the melt into 80 mL of distilled water at 50°C and stir vigorously for 6 hours to obtain a V₂O₅ sol-gel.

    • Dilute the V₂O₅ sol-gel with an equal volume of distilled water.

  • Film Deposition (Dip-Coating):

    • Clean the quartz substrates with acetone, ethanol, and deionized water.

    • Immerse a cleaned substrate into the diluted V₂O₅ sol-gel for 10 minutes.

    • Slowly withdraw the substrate at a constant rate.

    • Dry the coated substrate on a hot plate at 60°C for 1 hour to form the V₂O₅ precursor film.

  • Annealing:

    • Place the V₂O₅ precursor film in a tube furnace.

    • Anneal at 500°C for 1.5 hours under an Ar atmosphere.

    • Cool the furnace to room temperature.

    • Further anneal the film at 700°C for 2 hours under an Ar atmosphere to obtain the VO₂ (M) phase.

    • Cool the furnace to room temperature before removing the final VO₂ thin film.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described deposition techniques.

MOCVD_Workflow cluster_prep Precursor & Substrate Preparation cluster_deposition MOCVD Process cluster_post Post-Deposition Precursor Heat [VO(acac)₂] Precursor (170°C) Gas_In Introduce Ar Carrier Gas & O₂ Reactant Gas Precursor->Gas_In Substrate Clean Si (100) Substrate Load Load Substrate into Reactor Substrate->Load Heat Heat Reactor (300-450°C) Load->Heat Heat->Gas_In Deposit Deposition (e.g., 60 min) Gas_In->Deposit Cooldown Cool Down under Ar Deposit->Cooldown Unload Unload Coated Substrate Cooldown->Unload Characterize Characterization Unload->Characterize

Caption: MOCVD experimental workflow.

Sputtering_Workflow cluster_prep Preparation cluster_process Sputtering Process cluster_post Post-Deposition Substrate Clean Si Substrate Load Load Substrate into Chamber Substrate->Load Evacuate Evacuate Chamber (<1x10⁻⁶ Torr) Load->Evacuate PreSputter Pre-sputter V Target (Ar Plasma) Evacuate->PreSputter Gas_In Introduce Ar & O₂ Gas Mix PreSputter->Gas_In Sputter Apply DC Power to Target & Deposit Film Gas_In->Sputter Cooldown Cool Down Sputter->Cooldown Vent Vent Chamber Cooldown->Vent Unload Unload Sample Vent->Unload

Caption: Sputtering experimental workflow.

SolGel_Workflow cluster_sol Sol-Gel Preparation cluster_dip Dip-Coating cluster_anneal Annealing Melt Melt V₂O₅ Powder (800°C) Quench Pour into Water & Stir Melt->Quench Dilute Dilute Sol-Gel Quench->Dilute Immerse Immerse Substrate Dilute->Immerse Clean Clean Quartz Substrate Clean->Immerse Withdraw Withdraw Substrate Immerse->Withdraw Dry Dry Film (60°C) Withdraw->Dry Anneal1 Anneal at 500°C (Ar atmosphere) Dry->Anneal1 Anneal2 Anneal at 700°C (Ar atmosphere) Anneal1->Anneal2 Final Final VO₂ Film Anneal2->Final

Caption: Sol-Gel experimental workflow.

References

Application Notes & Protocols: Vanadium(4+) Tetraformate as a Precursor for Vanadium Pentoxide (V₂O₅) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vanadium pentoxide (V₂O₅) is a versatile transition metal oxide with significant applications in catalysis, energy storage, and sensor technology.[1][2] Its layered crystalline structure facilitates the intercalation of ions, making it a promising cathode material for lithium-ion and post-lithium-ion batteries.[2] The synthesis of V₂O₅ with controlled morphology and crystallinity is crucial for optimizing its performance in these applications. While various precursors are commonly used for V₂O₅ synthesis, this document outlines a proposed methodology utilizing Vanadium(4+) tetraformate as a novel precursor.

Due to the limited direct literature on the use of this compound for V₂O₅ synthesis, this protocol is based on the established principles of thermal decomposition of vanadium carboxylates and related organometallic compounds. The thermal decomposition of metal formates is a known route to produce metal oxides, and this principle is extended to the vanadium analog.

Synthesis of this compound Precursor

A plausible synthesis route for this compound involves the reaction of a Vanadium(IV) salt with formic acid.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1 mole of a suitable Vanadium(IV) salt (e.g., Vanadyl sulfate, VOSO₄) in a minimal amount of deionized water.

  • Addition of Formic Acid: Slowly add a stoichiometric excess (at least 4 moles) of formic acid to the Vanadium(IV) salt solution while stirring continuously.

  • Reaction Conditions: Gently heat the mixture to 60-80 °C and maintain stirring for 2-4 hours to ensure complete reaction. The color of the solution may change, indicating the formation of the formate complex.

  • Precipitation and Isolation: Allow the solution to cool to room temperature. The this compound may precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure to induce crystallization.

  • Washing and Drying: Filter the resulting precipitate and wash it with a small amount of cold deionized water, followed by a solvent in which the formate is insoluble (e.g., diethyl ether), to remove any unreacted starting materials. Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid premature decomposition.

Synthesis of V₂O₅ via Thermal Decomposition

The synthesized this compound powder is then thermally decomposed to yield V₂O₅. The temperature and atmosphere of the calcination step are critical parameters that influence the properties of the final oxide product.

Experimental Protocol:

  • Sample Preparation: Place a known amount of the dried this compound powder in a ceramic crucible.

  • Calcination: Place the crucible in a tube furnace or a muffle furnace.

  • Heating Program:

    • Ramp up the temperature to the desired calcination temperature (e.g., 350-500 °C) at a controlled rate (e.g., 5 °C/min).

    • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

    • The calcination should be performed in an oxidizing atmosphere, such as air or a flow of oxygen, to promote the formation of the V⁵⁺ oxidation state.

  • Cooling and Collection: After the calcination is complete, allow the furnace to cool down to room temperature naturally. The resulting powder is V₂O₅.

Quantitative Data Summary:

The following table summarizes the expected parameters and potential outcomes of the synthesis. Note that these are projected values based on similar metal carboxylate decomposition processes and would require experimental validation.

ParameterPrecursor SynthesisThermal DecompositionV₂O₅ Product
Reactants Vanadium(IV) salt, Formic AcidThis compound-
Temperature 60-80 °C350-500 °C-
Atmosphere AmbientAir or Oxygen-
Duration 2-4 hours2-4 hours-
Expected Yield > 80%> 95% (conversion)-
Morphology Crystalline powderDependent on precursor morphology and calcination conditionsNanoparticles, nanorods
Crystallite Size --20-100 nm (temperature-dependent)

Characterization of V₂O₅

To confirm the successful synthesis of V₂O₅ and to evaluate its properties, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phase and determine the crystallite size of the synthesized V₂O₅.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the V₂O₅ powder.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition profile of the this compound precursor and determine the optimal calcination temperature.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the precursor and confirm their removal after calcination.

  • Electrochemical Testing (for battery applications): To evaluate the performance of the synthesized V₂O₅ as a cathode material, including its specific capacity, rate capability, and cycling stability.

Visualization of the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_characterization Characterization VOSO4 Vanadium(IV) Salt (e.g., VOSO₄) Reaction Reaction in Solution (60-80°C) VOSO4->Reaction FormicAcid Formic Acid FormicAcid->Reaction Precipitate Precipitation & Isolation Reaction->Precipitate Precursor This compound Precipitate->Precursor Calcination Calcination (350-500°C in Air) Precursor->Calcination Heat TGA TGA Precursor->TGA Analysis of Precursor V2O5 V₂O₅ Powder Calcination->V2O5 XRD XRD V2O5->XRD SEM_TEM SEM/TEM V2O5->SEM_TEM FTIR FTIR V2O5->FTIR Electrochem Electrochemical Testing V2O5->Electrochem

Caption: Workflow for the synthesis of V₂O₅ from this compound.

Logical Relationship of Synthesis Parameters and Product Properties

The properties of the final V₂O₅ product are highly dependent on the synthesis parameters. The following diagram illustrates these relationships.

ParameterRelationship cluster_params Synthesis Parameters cluster_props V₂O₅ Properties Temp Calcination Temperature Crystallinity Crystallinity Temp->Crystallinity ParticleSize Particle Size Temp->ParticleSize Time Calcination Time Time->Crystallinity Atmosphere Atmosphere (e.g., Air, O₂) Purity Phase Purity Atmosphere->Purity RampRate Heating Rate Morphology Morphology RampRate->Morphology Performance Electrochemical Performance Crystallinity->Performance ParticleSize->Performance Morphology->Performance Purity->Performance

Caption: Influence of synthesis parameters on V₂O₅ properties.

References

Application Notes and Protocols for Material Doping Using Vanadium(IV) Formate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While Vanadium(4+) tetraformate is a recognized chemical compound, specific literature detailing its application as a doping agent in materials science is scarce. The following application notes and protocols are based on established methodologies for doping with other vanadium precursors, such as vanadium oxides, chlorides, and alkoxides, and have been adapted to be applicable to a generic Vanadium(IV) formate precursor. Researchers should consider these as generalized guidelines and may need to optimize the procedures for their specific material and application.

Introduction to Vanadium Doping

Vanadium is a transition metal that, when introduced as a dopant into various host materials, can significantly alter their electronic, optical, and catalytic properties. Doping with vanadium has been shown to be effective in a range of materials, including semiconductors, glasses, and ceramics, leading to advancements in fields such as electronics, catalysis, and biomedical engineering.

The choice of the vanadium precursor is crucial as it influences the doping process and the final properties of the material. Vanadium(IV) formate, V(HCOO)₄, offers a potential alternative to more common precursors, potentially providing advantages in terms of solubility and decomposition characteristics.

Key Applications of Vanadium Doping:

  • Semiconductors: Vanadium doping can tune the band gap and carrier concentration in semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO), enhancing their photocatalytic activity and performance in electronic devices.[1][2]

  • Thermoelectric Materials: Doping with vanadium can improve the thermoelectric performance of materials by increasing the Seebeck coefficient.

  • Biomaterials: Vanadium-doped bioactive glasses have shown potential for applications in bone tissue engineering due to the osteogenic properties of vanadium ions.[3]

  • Catalysis: Vanadium-based materials are widely used as catalysts in various chemical reactions, including oxidation and reduction processes.[4][5]

Properties of this compound

While experimental data on the reactivity of this compound is limited, its basic chemical and physical properties can be found in chemical databases.

PropertyValueReference
Molecular Formula C₄H₄O₈V[6]
Molecular Weight 231.01 g/mol [6]
CAS Number 60676-73-5[6][7]
Appearance (Predicted) Solid
Solubility (Predicted) Soluble in polar solvents

Experimental Protocols

The following are generalized protocols for doping materials using a Vanadium(IV) formate precursor. These methods are based on common techniques used for other vanadium compounds.

Protocol 1: Sol-Gel Synthesis of Vanadium-Doped Metal Oxides (e.g., TiO₂)

This protocol describes the synthesis of vanadium-doped TiO₂ nanoparticles, a widely studied photocatalyst.[2]

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Vanadium(IV) formate

  • Ethanol (anhydrous)

  • Deionized water

  • Nitric acid (HNO₃)

Equipment:

  • Beakers and magnetic stirrers

  • Syringe or burette

  • Drying oven

  • Tube furnace

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve a calculated amount of Vanadium(IV) formate in anhydrous ethanol with vigorous stirring to achieve the desired doping concentration (e.g., 0.5 - 5 mol%).

    • In a separate beaker, prepare a solution of titanium(IV) isopropoxide (TTIP) in anhydrous ethanol.

  • Hydrolysis:

    • Slowly add the vanadium formate solution to the TTIP solution under continuous stirring.

    • Prepare a mixture of deionized water, ethanol, and a few drops of nitric acid (as a catalyst).

    • Add the water-ethanol-acid mixture dropwise to the vanadium-titanium precursor solution while stirring vigorously. A gel will start to form.

  • Aging and Drying:

    • Allow the gel to age for 24-48 hours at room temperature.

    • Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a tube furnace at a specified temperature (e.g., 400-600 °C) for 2-4 hours in air to obtain the crystalline V-doped TiO₂.

Protocol 2: Chemical Vapor Deposition (CVD) of Vanadium-Doped Thin Films

This protocol outlines a general procedure for depositing vanadium-doped thin films using CVD, a technique suitable for creating high-quality, uniform layers.[8][9]

Materials:

  • Substrate (e.g., silicon wafer, quartz)

  • Vanadium(IV) formate (as the doping precursor)

  • Primary material precursor (e.g., silane for SiC, a metal-organic compound for metal oxides)

  • Carrier gas (e.g., Argon, Nitrogen)

  • Reactive gas (e.g., Oxygen for oxides)

Equipment:

  • CVD reactor with a heated substrate holder

  • Precursor delivery system (e.g., bubbler or direct liquid injection)

  • Mass flow controllers

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., RCA clean for silicon) to remove any contaminants.

    • Load the substrate into the CVD reactor.

  • Precursor Delivery:

    • Heat the Vanadium(IV) formate precursor to a temperature sufficient to achieve a stable vapor pressure. The optimal temperature will need to be determined experimentally.

    • Use a carrier gas to transport the precursor vapor into the reaction chamber.

    • Simultaneously introduce the primary material precursor and any reactive gases.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (this can range from 300 to 1700 °C depending on the material).

    • The precursors will decompose and react on the hot substrate surface to form a vanadium-doped thin film.

  • Cooling and Characterization:

    • After the desired film thickness is achieved, stop the precursor flow and cool the reactor down to room temperature under an inert gas flow.

    • Remove the coated substrate for characterization.

Characterization of Vanadium-Doped Materials

A variety of analytical techniques can be used to confirm the successful incorporation of vanadium into the host material and to evaluate the resulting properties.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase, lattice parameters, and crystallite size.[1]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation state of vanadium (V⁴⁺, V⁵⁺).[2]
Scanning Electron Microscopy (SEM) Surface morphology and microstructure.[1]
Transmission Electron Microscopy (TEM) Nanoparticle size, shape, and lattice imaging.
UV-Vis Spectroscopy Optical properties, band gap energy.[2]
Raman Spectroscopy Vibrational modes, phase information, and defect states.[1]
Hall Effect Measurements Carrier concentration, mobility, and conductivity type.

For the Drug Development Professional: Vanadium in Biological Systems

Vanadium compounds have garnered interest in the medical field for their potential therapeutic applications, particularly as insulin-mimetic agents for the treatment of diabetes.[10] The biological activity of vanadium is highly dependent on its oxidation state and coordination environment.

Potential Therapeutic Roles:

  • Insulin-Mimetic Effects: Vanadium compounds can mimic the action of insulin by inhibiting protein tyrosine phosphatases and activating insulin receptor kinases.[10]

  • Anticancer Activity: Some vanadium complexes have demonstrated cytotoxicity towards cancer cell lines, inhibiting cell adhesion, migration, and colony formation.[11]

  • Antiparasitic and Antimicrobial Properties: Vanadium compounds have been investigated for their activity against various parasites and microbes.[10][12]

When considering vanadium-doped materials for biomedical applications (e.g., implants, drug delivery systems), it is crucial to assess the biocompatibility and the potential for ion leaching. The release of vanadium ions from a material could have therapeutic benefits but also potential toxicity, which must be carefully evaluated.

Visualizations

Experimental Workflow for Sol-Gel Synthesis

Sol_Gel_Workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_processing Post-Processing V_precursor Vanadium(IV) Formate in Ethanol Mixing Mixing of Precursor Solutions V_precursor->Mixing Ti_precursor TTIP in Ethanol Ti_precursor->Mixing Hydrolysis Hydrolysis (H₂O/Ethanol/HNO₃) Mixing->Hydrolysis Gelation Gel Formation Hydrolysis->Gelation Aging Aging (24-48h) Gelation->Aging Drying Drying (80-100°C) Aging->Drying Grinding Grinding Drying->Grinding Calcination Calcination (400-600°C) Grinding->Calcination Final_Product V-Doped TiO₂ Powder Calcination->Final_Product

Caption: Workflow for the sol-gel synthesis of V-doped TiO₂.

Logical Flow of CVD Doping Process

CVD_Workflow cluster_gas Gas Introduction start Start prep_substrate Substrate Cleaning and Loading start->prep_substrate pump_down Evacuate Chamber prep_substrate->pump_down heat_substrate Heat Substrate to Deposition Temp. pump_down->heat_substrate carrier_gas Carrier Gas (Ar/N₂) heat_substrate->carrier_gas v_precursor Vanadium(IV) Formate Vapor carrier_gas->v_precursor deposition Film Deposition v_precursor->deposition main_precursor Primary Material Precursor main_precursor->deposition reactive_gas Reactive Gas (O₂) reactive_gas->deposition cool_down Cool Down in Inert Atmosphere deposition->cool_down unload Unload Coated Substrate cool_down->unload end End unload->end

Caption: Logical workflow for the CVD of vanadium-doped thin films.

References

Troubleshooting & Optimization

"improving the yield of Vanadium(4+) tetraformate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Vanadium(IV) formate synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Vanadyl(IV) Formate, likely in the form of vanadyl(IV) diformate, VO(HCOO)₂.

Question 1: Why is the yield of my Vanadyl(IV) Formate synthesis consistently low?

Answer: Low yields in the synthesis of Vanadyl(IV) Formate can stem from several factors. The most common issues are related to suboptimal reaction conditions. Here are the key areas to investigate:

  • Incorrect pH: The pH of the reaction mixture is critical. Vanadyl(IV) species are most stable in acidic conditions. If the pH is too high (alkaline), it can lead to the precipitation of vanadium hydroxides or oxides, reducing the amount of Vanadyl(IV) available to react with the formate ions. Conversely, a very low pH might protonate the formate ions, reducing their nucleophilicity. The optimal pH for the formation of many Vanadyl(IV) complexes is in the moderately acidic to neutral range.[1][2]

  • Suboptimal Temperature: The reaction temperature influences the rate of complex formation. While heating can increase the reaction rate, excessive temperatures may lead to the decomposition of the desired product or promote side reactions. A moderate temperature, typically in the range of 50-80°C, is often optimal for the synthesis of vanadyl complexes.[3][4]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient. Monitoring the reaction progress, for instance, by observing the color change of the solution (from the initial color of the vanadyl salt solution to the color of the final complex), can be helpful.

  • Loss of Product During Workup: Significant amounts of the product can be lost during filtration and washing if the appropriate solvents are not used. Vanadyl(IV) Formate may have some solubility in the washing solvent, especially if it is water. Using a non-polar solvent or a minimal amount of cold solvent for washing can help minimize these losses.

Question 2: The color of my reaction mixture is not the expected blue-green. What does this indicate?

Answer: The color of the reaction mixture provides valuable clues about the oxidation state of the vanadium and the success of the complexation.

  • A yellow or orange solution suggests the presence of Vanadium(V) species. This could be due to the oxidation of the Vanadium(IV) starting material by air, especially at elevated temperatures and non-acidic pH. To prevent this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • A green or violet solution might indicate the reduction of Vanadium(IV) to Vanadium(III) or Vanadium(II), respectively. This is less common but could occur if a reducing agent is inadvertently present.

  • A pale blue solution could indicate that the concentration of the vanadyl complex is very low, pointing towards a low yield.

Question 3: My final product is contaminated with unreacted starting materials. How can I improve its purity?

Answer: Purification of the final product is crucial for obtaining a high-purity sample. Here are some strategies:

  • Washing: Thoroughly wash the filtered product with a suitable solvent. An ideal washing solvent should dissolve the impurities (unreacted vanadyl sulfate, formic acid, and any base used for pH adjustment) but not the desired Vanadyl(IV) Formate complex. A common practice is to wash with deionized water followed by a more non-polar solvent like ethanol or diethyl ether to facilitate drying.[3]

  • Recrystallization: If the product is still impure, recrystallization can be an effective purification method. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation.

  • Control of Stoichiometry: Ensure that the molar ratio of the reactants is correct. Using a slight excess of the formate ligand can help drive the reaction to completion, but a large excess may contaminate the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Vanadyl(IV) Formate?

A1: Vanadyl sulfate (VOSO₄) is a common and stable source of the vanadyl(IV) ion (VO²⁺) and is frequently used as a precursor for the synthesis of various vanadyl complexes.[3][5]

Q2: How does pH affect the stability and formation of the Vanadyl(IV) Formate complex?

A2: The pH plays a crucial role in the synthesis. The vanadyl ion (VO²⁺) is the stable form of Vanadium(IV) in acidic solutions. As the pH increases, hydrolysis can occur, leading to the formation of insoluble vanadium hydroxides or oxides. Therefore, maintaining a controlled, typically acidic to near-neutral pH is essential for maximizing the yield of the desired complex.[1][2]

Q3: What is the expected yield for the synthesis of Vanadyl(IV) Formate?

A3: The yield can vary significantly depending on the specific protocol and reaction conditions. For similar vanadyl complexes prepared under optimized conditions, yields can range from moderate to high (e.g., 80-85% for a vanadyl-folate-amino acid complex).[5]

Q4: How can I confirm the formation of the Vanadyl(IV) Formate complex?

A4: Several analytical techniques can be used to characterize the product and confirm its identity:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the formate ligand to the vanadyl center by observing the characteristic stretching frequencies of the carboxylate group and the V=O bond.

  • Elemental Analysis: To determine the elemental composition (C, H, V) of the synthesized compound and compare it with the theoretical values.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the product.[3]

Data Presentation

The following table summarizes the likely impact of key experimental parameters on the yield of Vanadyl(IV) Formate synthesis, based on general principles of coordination chemistry.

ParameterLow ValueOptimal RangeHigh ValuePotential Impact on Yield
pH < 34 - 6> 7Very low pH may protonate the formate ligand, reducing its reactivity. High pH leads to the precipitation of vanadium hydroxides/oxides, significantly lowering the yield.
Temperature (°C) < 4050 - 80> 90Low temperatures result in a slow reaction rate and incomplete conversion. High temperatures can lead to product decomposition or oxidation of V(IV) to V(V).
Reactant Molar Ratio (Formate:Vanadium) < 2:12:1 to 3:1> 4:1A stoichiometric or slight excess of the formate ligand is optimal. A significant excess may not improve the yield further and can complicate purification.
Reaction Time (hours) < 12 - 4> 6Insufficient time leads to incomplete reaction. Extending the time beyond what is necessary for completion may not increase the yield and could promote side reactions.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of Vanadyl(IV) Diformate (VO(HCOO)₂) based on common methods for preparing vanadyl complexes. Researchers should optimize the specific conditions for their experimental setup.

Materials:

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Formic acid (HCOOH)

  • Ammonium hydroxide solution (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Vanadyl Sulfate Solution: Dissolve a specific amount of vanadyl sulfate pentahydrate in deionized water in a round-bottom flask with stirring. The solution should have a characteristic blue color.

  • Addition of Formic Acid: To the stirred vanadyl sulfate solution, add a stoichiometric amount (e.g., a 2:1 molar ratio of formate to vanadium) of formic acid.

  • pH Adjustment: Slowly add a dilute solution of ammonium hydroxide or sodium hydroxide dropwise to the reaction mixture while continuously monitoring the pH with a pH meter. Adjust the pH to the desired range (e.g., 4-5). A precipitate may start to form during this step.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and maintain it under constant stirring for a set period (e.g., 2-3 hours). The color of the mixture may change to a deeper blue or blue-green.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities, followed by a wash with ethanol to facilitate drying. Dry the final product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Reactant Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Product Isolation cluster_step4 Step 4: Purification A Dissolve VOSO4 in H2O B Add Formic Acid A->B 1:1 VOSO4:Formic Acid (initial) C Adjust pH (4-5) B->C Slow addition of base D Heat (60°C) & Stir C->D Maintain for 2-3 hours E Cool & Precipitate D->E Cool to room temp, then ice bath F Vacuum Filtration E->F G Wash with H2O & Ethanol F->G Remove soluble impurities H Dry G->H I Final Product: Vanadyl(IV) Formate H->I

Caption: Experimental workflow for the synthesis of Vanadyl(IV) Formate.

Yield_Improvement_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncorrectpH Incorrect pH LowYield->IncorrectpH SuboptimalTemp Suboptimal Temperature LowYield->SuboptimalTemp IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss during Workup LowYield->ProductLoss OptimizepH Optimize pH (4-6) IncorrectpH->OptimizepH OptimizeTemp Optimize Temperature (50-80°C) SuboptimalTemp->OptimizeTemp IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime ImproveWashing Improve Washing Technique ProductLoss->ImproveWashing

Caption: Logical relationship for troubleshooting low yield in Vanadyl(IV) Formate synthesis.

References

Technical Support Center: Vanadium(4+) Tetraformate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(4+) tetraformate in solution. Due to the limited specific literature on this compound, this guidance is primarily based on the well-established chemistry of Vanadium(IV) ions and related carboxylate complexes.

Frequently Asked Questions (FAQs)

1. What is the expected color of a stable this compound solution?

A stable aqueous solution of Vanadium(IV), such as one containing this compound, should be blue, characteristic of the vanadyl ion ([VO(H₂O)₅]²⁺)[1][2][3]. A significant deviation from this color may indicate instability.

2. What are the primary factors affecting the stability of this compound in solution?

The main factors influencing the stability of this compound solutions are:

  • pH: Vanadium(IV) is most stable in acidic conditions (pH < 4)[4][5]. As the pH increases, hydrolysis can occur, leading to precipitation.

  • Oxygen: Vanadium(IV) is susceptible to oxidation by atmospheric oxygen, which converts it to the Vanadium(V) state, especially in neutral to alkaline solutions[6].

  • Solvent: The choice of solvent can impact the solubility and stability of the complex.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

  • Light: While less documented for this specific complex, light can sometimes promote redox reactions in transition metal complexes.

3. In which solvents is this compound likely to be soluble?

4. How can I confirm the oxidation state of vanadium in my solution?

The oxidation state of vanadium can be monitored using several methods:

  • UV-Vis Spectroscopy: Each vanadium oxidation state has a distinct color and corresponding UV-Vis spectrum. The blue color of V(IV) is a key indicator[7][8].

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for detecting and characterizing Vanadium(IV) complexes[9].

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the redox potentials and identify the different vanadium oxidation states present in the solution.

5. What are the signs of degradation in a this compound solution?

Signs of degradation include:

  • Color Change: A shift from blue to green or yellow suggests oxidation to Vanadium(V)[7][10][11].

  • Precipitate Formation: The appearance of a solid indicates hydrolysis and the formation of insoluble vanadium hydroxides or oxides[5][6].

  • Changes in Spectroscopic Profile: A decrease in the characteristic V(IV) signal in EPR or a shift in the λₘₐₓ in UV-Vis spectroscopy can quantify degradation.

Troubleshooting Guides

Issue 1: Solution has turned green or yellow.
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of V(IV) to V(V) 1. Ensure the solution is maintained under an inert atmosphere (e.g., nitrogen or argon).2. Lower the pH of the solution to below 4, as V(IV) is more stable in acidic conditions.3. If permissible for the experiment, a mild reducing agent can be used to convert V(V) back to V(IV).The solution should return to its characteristic blue color.
Issue 2: A precipitate has formed in the solution.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis due to high pH 1. Measure the pH of the solution.2. If the pH is above 4, carefully add a dilute acid (e.g., perchloric acid or formic acid) to lower the pH.The precipitate should redissolve, and the solution should become clear and blue.
Low solubility in the chosen solvent 1. Try sonicating the solution to aid dissolution.2. Consider using a different solvent or a co-solvent system.3. Gently warming the solution may increase solubility, but be cautious of potential degradation.The precipitate dissolves, resulting in a clear solution.
Issue 3: Inconsistent experimental results.
Potential Cause Troubleshooting Step Expected Outcome
Degradation of stock solution 1. Prepare fresh this compound solutions for each experiment.2. Store stock solutions at low temperatures (2-8 °C) in the dark and under an inert atmosphere.3. Periodically check the purity of the stock solution using UV-Vis or EPR spectroscopy.Consistent and reproducible experimental data.
Interaction with other reagents 1. Investigate potential redox reactions with other components in the experimental setup.2. Ensure that all glassware is scrupulously clean to avoid contaminants that could catalyze degradation.Identification and mitigation of interfering side reactions.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the general stability of Vanadium(IV) in aqueous solutions based on available literature.

ParameterConditionObservationReference(s)
pH < 4V(IV) is stable as the blue [VO(H₂O)₅]²⁺ ion.[4][5]
≈ 4Hydrolysis and dimerization begin to occur.[4][5]
> 5Precipitation of insoluble {VO(OH)₂}n may occur.[5]
Atmosphere AerobicSusceptible to oxidation to V(V), especially at neutral or alkaline pH.[6]
Inert (N₂, Ar)Stability is enhanced by preventing oxidation.
Temperature Room TemperatureStable for limited periods under optimal conditions.
ElevatedDegradation processes (hydrolysis, oxidation) are accelerated.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

This is a general procedure and may need optimization based on the specific experimental requirements.

  • Materials: this compound solid, deionized water (deoxygenated), formic acid (optional).

  • Procedure:

    • Deoxygenate the deionized water by bubbling with nitrogen or argon gas for at least 30 minutes.

    • In a clean glass vial under an inert atmosphere, weigh the desired amount of this compound.

    • Add the deoxygenated water to the vial and stir until the solid is fully dissolved. The solution should be blue.

    • If a specific pH is required, measure the pH and adjust carefully with dilute formic acid to maintain an acidic environment (pH < 4).

    • Store the solution in a sealed container, protected from light, at 2-8 °C. Use the solution as fresh as possible.

Protocol 2: Assessing the Stability of a this compound Solution by UV-Vis Spectroscopy

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Prepare the this compound solution according to Protocol 1.

    • Immediately after preparation, take an aliquot of the solution and dilute it to an appropriate concentration for UV-Vis analysis.

    • Record the UV-Vis spectrum from 300 to 900 nm. Note the absorbance maximum (λₘₐₓ) and the overall spectral shape. The characteristic peak for aqueous V(IV) is typically around 760 nm.

    • Store the stock solution under the desired test conditions (e.g., at room temperature, exposed to air).

    • At regular time intervals (e.g., every hour), take another aliquot, dilute it in the same manner, and record the UV-Vis spectrum.

    • Analysis: Compare the spectra over time. A decrease in the absorbance at the V(IV) λₘₐₓ and/or the appearance of new peaks (e.g., in the yellow region for V(V)) indicates degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solution Instability start Observe Solution Instability (e.g., color change, precipitate) check_color Is the solution green or yellow? start->check_color check_precipitate Is there a precipitate? check_color->check_precipitate No oxidation Probable Cause: Oxidation to V(V) check_color->oxidation Yes hydrolysis Probable Cause: Hydrolysis (pH > 4) check_precipitate->hydrolysis Yes end Stable Blue Solution check_precipitate->end No (Stable) remedy_oxidation Action: - Work under inert atmosphere - Acidify solution (pH < 4) oxidation->remedy_oxidation solubility Alternative Cause: Low Solubility hydrolysis->solubility remedy_hydrolysis Action: - Measure pH - Acidify solution to pH < 4 hydrolysis->remedy_hydrolysis remedy_solubility Action: - Sonicate or gently warm - Consider alternative solvent solubility->remedy_solubility remedy_oxidation->end remedy_hydrolysis->end remedy_solubility->end

Caption: Troubleshooting logic for unstable this compound solutions.

ExperimentalWorkflow General Workflow for Stability Assessment prep Prepare V(IV) Tetraformate Solution (under inert atmosphere, pH < 4) initial_analysis Initial Analysis (t=0) - UV-Vis Spectroscopy - EPR Spectroscopy prep->initial_analysis storage Store under Test Conditions (e.g., varying temp, atmosphere) initial_analysis->storage time_point_analysis Time-Point Analysis (t=x) - UV-Vis Spectroscopy - EPR Spectroscopy storage->time_point_analysis compare Compare t=0 and t=x Data time_point_analysis->compare stable Conclusion: Stable compare->stable No significant change unstable Conclusion: Unstable (Quantify degradation) compare->unstable Significant change

Caption: Workflow for assessing the stability of Vanadium(4+) solutions.

References

Technical Support Center: Preventing Oxidation of Vanadium(IV) During Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols to prevent the unwanted oxidation of Vanadium(IV) to Vanadium(V) during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My blue Vanadium(IV) solution is turning yellow. What's happening?

A: Your Vanadium(IV) solution is likely oxidizing. The characteristic blue color of many V(IV) solutions, attributed to the vanadyl ion [VO(H₂O)₅]²⁺, changes to yellow upon oxidation to Vanadium(V) species, such as the dioxovanadium(V) ion [VO₂]⁺.[1] This process is primarily caused by atmospheric oxygen.

Q2: What is the most critical factor to control to prevent V(IV) oxidation?

A: The most critical factor is the rigorous exclusion of atmospheric oxygen.[1][2] Vanadium(IV) is susceptible to oxidation by O₂, and this process can be accelerated by other factors like pH and temperature. Therefore, employing air-free synthesis techniques is paramount.

Q3: How does pH affect the stability of Vanadium(IV)?

A: The pH of the solution significantly impacts the redox potential of the V(V)/V(IV) couple. Generally, the oxidation of V(IV) becomes more difficult with increasing pH (in the range of 5.9 to 8.0 for certain complexes).[3] However, the aqueous chemistry of vanadium is complex, and the specific ion present varies with pH.[1] It is crucial to control the pH according to the specific protocol for the complex you are synthesizing.

pH RangeEffect on V(IV) OxidationReference
AcidicMore susceptible to oxidation[1][4]
5.9 to 8.0Oxidation becomes more difficult[3]
Q4: Are there chemical methods to maintain the +4 oxidation state?

A: Yes. While not always suitable depending on the desired final product, you can use a mild reducing agent to counteract oxidation. For instance, sodium sulfite can be used to reduce V(V) to V(IV).[4] In some preparations, a reducing metal like zinc in acidic solution is used to generate lower oxidation states, which can then be carefully re-oxidized to V(IV) if necessary.[1][5]

Q5: What are the best practices for handling solvents and reagents?

A: All solvents must be thoroughly deoxygenated before use.[2][6] Reagents should be stored under an inert atmosphere. For air-sensitive solids, use a glovebox for weighing and handling.[2] For liquids, use syringe techniques with inert gas counter-pressure.[7][8]

Troubleshooting Guide

Issue: Color change persists despite using an inert gas flush.

A: A simple flush may not be sufficient to remove all dissolved oxygen from the solvent or adsorbed oxygen from the glassware.

Solutions:

  • Improve Deoxygenation: Switch from simple bubbling (sparging) to the more rigorous "Freeze-Pump-Thaw" method for solvent deoxygenation.[2][6]

  • Properly Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 160°C) and cooled under vacuum or a stream of inert gas to remove adsorbed water and air.[2][9] Flame-drying under vacuum is also a highly effective technique.[8]

  • Use a Schlenk Line: For complete air exclusion, perform the entire synthesis using a Schlenk line or in a glovebox.[2][6][10]

Issue: The final product shows contamination with Vanadium(V) species.

A: This indicates that oxidation occurred either during the reaction or the workup/isolation phase.

Solutions:

  • Maintain Inert Atmosphere During Workup: Ensure that filtration, solvent removal, and product collection are all performed under inert conditions. This can involve using cannula filtration techniques into a second Schlenk flask or filtering inside a glovebox.

  • Check Inert Gas Purity: Use high-purity argon or nitrogen. For extremely sensitive reactions, pass the gas through an oxygen-scavenging catalyst column.[2][6]

  • Ligand Choice: Certain ligands can stabilize the V(IV) oxidation state. Chelating ligands like EDTA and its derivatives form highly stable complexes with V(IV), making them more resistant to oxidation.[11][12]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases from solvents.

Materials:

  • Schlenk flask

  • Solvent to be deoxygenated

  • High-vacuum line

  • Liquid nitrogen

  • Dewar flask

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Attach the flask to the vacuum line.

  • Carefully immerse the bottom of the flask in a Dewar containing liquid nitrogen to completely freeze the solvent.

  • Once the solvent is frozen solid, open the stopcock to the vacuum line and evacuate the headspace for several minutes.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the liquid nitrogen Dewar and allow the solvent to thaw completely in a warm water bath. Bubbles of gas will be seen escaping from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.[2][6]

  • After the final cycle, backfill the flask with a high-purity inert gas (e.g., Argon). The solvent is now ready for use.

Protocol 2: General Synthesis Using a Schlenk Line

This protocol outlines a general workflow for synthesizing a V(IV) complex under an inert atmosphere.

Materials:

  • Schlenk line (dual manifold for vacuum and inert gas)

  • Oven-dried glassware (reaction flask, dropping funnel, etc.)

  • Rubber septa, glass stoppers

  • Syringes and needles

  • Deoxygenated solvents

  • Vanadium(IV) precursor and ligands

Procedure:

  • Assembly: Assemble the oven-dried glassware while still hot and connect it to the Schlenk line.

  • Inerting the System: Evacuate the glassware using the vacuum manifold and then refill with inert gas. Repeat this "vac-fill" cycle 3-5 times to thoroughly remove atmospheric gases.

  • Adding Reagents:

    • Solids: Quickly add solid reagents to the flask against a positive flow of inert gas.

    • Liquids: Use a syringe to transfer deoxygenated solvents and liquid reagents through a rubber septum.[7][8] Always maintain a positive pressure of inert gas in the reaction flask.

  • Running the Reaction: Perform the reaction (heating, stirring, etc.) with a continuous gentle flow of inert gas through the system, typically vented through an oil bubbler.

  • Workup and Isolation: All subsequent steps, such as cooling, filtration (via cannula), and crystallization, must also be carried out under inert atmosphere conditions.

Visual Guides

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (Schlenk Line) cluster_workup Workup & Isolation Phase glassware Oven-Dry & Assemble Glassware vac_fill Evacuate & Refill with Inert Gas (3x) glassware->vac_fill solvent Deoxygenate Solvent (Freeze-Pump-Thaw) add_reagents Add V(IV) Precursor & Ligands solvent->add_reagents vac_fill->add_reagents react Run Reaction Under Positive Pressure add_reagents->react workup Inert Atmosphere Workup (e.g., Cannula Filter) react->workup product Isolate & Store Product Under Inert Gas workup->product

Caption: Workflow for Air-Sensitive V(IV) Synthesis.

G V_IV V(IV) (Blue) V_V V(V) (Yellow) V_IV->V_V Oxidation O2 O₂ (Atmospheric Oxygen) O2->V_V Inert Inert Atmosphere (Ar, N₂) Inert->V_IV Prevents Oxidation

Caption: The Oxidation Pathway of V(IV) and Its Prevention.

References

Technical Support Center: Optimizing Reaction Conditions for Vanadium(IV) Tetraformate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of Vanadium(IV) complexes. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Vanadium(IV) tetraformate, more accurately described as vanadyl(IV) formate, often in its hydrated form, VO(HCOO)₂·H₂O. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering issues during the synthesis of Vanadyl(IV) formate is common due to the sensitive nature of Vanadium(IV). The following table outlines potential problems, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: Vanadium(IV) species are only stable in a narrow acidic pH range (typically < 3.5). At higher pH, precipitation of vanadium oxides/hydroxides can occur.[1] 2. Oxidation of V(IV) to V(V): Exposure to atmospheric oxygen, especially at elevated temperatures or in solution, can lead to the formation of yellow or orange V(V) species, preventing the formation of the desired blue V(IV) product. 3. Incomplete reaction: Insufficient reaction time or temperature may lead to incomplete formation of the formate complex.1. Carefully monitor and adjust the pH of the reaction mixture to be within the acidic range using dilute formic acid or a suitable buffer. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). De-gas all solvents prior to use. 3. Increase the reaction time or moderately increase the temperature, while monitoring for any color change that might indicate oxidation.
Product is Green or Yellow Instead of Blue 1. Presence of V(III) or V(V) impurities: A green color can indicate a mixture of blue V(IV) and yellow V(V) species, or the presence of green V(III) species if a reducing environment is too strong or if starting from a V(III) precursor with incomplete oxidation. A yellow or orange color strongly suggests the presence of V(V). 2. Ligand-to-metal ratio: An incorrect stoichiometric ratio of formic acid to the vanadium precursor can lead to the formation of mixed-ligand or undesired complexes with different colors.1. Ensure the starting vanadium precursor is of high purity. If oxidation is suspected, attempt to gently reduce the V(V) species back to V(IV) using a mild reducing agent, although this can be challenging to control. It is often better to restart the synthesis with fresh, oxygen-free reagents. 2. Accurately measure and control the stoichiometry of the reactants as specified in the protocol.
Product Precipitates from Solution Unexpectedly 1. pH is too high: As the pH increases above 3.5, the solubility of Vanadium(IV) decreases, leading to the precipitation of V₂O₄ or vanadyl hydroxide.[1] 2. Solvent incompatibility: The formed Vanadyl(IV) formate may have low solubility in the chosen reaction solvent.1. Re-acidify the solution carefully with dilute formic acid to dissolve the precipitate. Ensure the final pH of the solution is in the optimal range for V(IV) stability. 2. If the product is intended to be in solution, consider using a co-solvent or a different solvent system in which the complex is more soluble.
Product is Unstable and Decomposes Over Time 1. Hydrolysis: In aqueous solutions, Vanadium(IV) complexes can be susceptible to hydrolysis, leading to the formation of vanadium oxides.[2] 2. Oxidation: Slow oxidation from V(IV) to V(V) can occur upon storage, especially if exposed to air and light.1. Store the product in a dry, inert atmosphere. If in solution, use anhydrous solvents where possible and store under an inert gas. 2. Store the solid product in a dark, sealed container under an inert atmosphere. For solutions, store them in the dark at low temperatures and under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical formula for Vanadium(IV) tetraformate?

A1: The term "Vanadium(IV) tetraformate" might be misleading. The more accurate representation for a simple Vanadium(IV) formate complex is vanadyl(IV) formate, which contains the vanadyl ion (VO²⁺). A common form is the dihydrate, with the chemical formula VO(HCOO)₂·H₂O.

Q2: What is the expected color of a pure Vanadium(IV) formate complex?

A2: Pure Vanadium(IV) complexes are typically blue in color. The presence of other colors, such as green or yellow, usually indicates the presence of impurities or oxidation to Vanadium(V).

Q3: What are the most critical parameters to control during the synthesis?

A3: The most critical parameters are pH, exclusion of oxygen, and temperature. Vanadium(IV) is most stable in acidic conditions (pH < 3.5).[1] Reactions should be carried out under an inert atmosphere to prevent oxidation to Vanadium(V). Temperature should be controlled to ensure a reasonable reaction rate without promoting decomposition or oxidation.

Q4: Can I use a different Vanadium precursor?

A4: Yes, various Vanadium precursors can be used, such as vanadyl sulfate (VOSO₄), vanadium pentoxide (V₂O₅) with a reducing agent, or vanadium(III) chloride (VCl₃) with subsequent oxidation. The choice of precursor will influence the reaction conditions and byproducts. For example, starting with V₂O₅ requires a reduction step to obtain V(IV).

Q5: How should I store my Vanadyl(IV) formate product?

A5: The solid product should be stored in a tightly sealed container, in a desiccator, under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon or nitrogen) and protected from light. Solutions of the complex are generally less stable and should be prepared fresh. If storage of a solution is necessary, it should be in a sealed, de-gassed solvent under an inert atmosphere and kept at a low temperature.

Experimental Protocol: Synthesis of Vanadyl(IV) Formate Dihydrate

Objective: To synthesize Vanadyl(IV) formate dihydrate (VO(HCOO)₂·H₂O) from vanadyl sulfate.

Materials:

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Formic acid (HCOOH, ~98%)

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water, de-gassed

  • Ethanol, de-gassed

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Filter funnel and filter paper

  • Beakers and graduated cylinders

Methodology:
  • Preparation of Vanadyl Solution: In a round-bottom flask under an inert atmosphere, dissolve vanadyl sulfate pentahydrate in de-gassed deionized water to create a 0.5 M solution.

  • Addition of Formic Acid: While stirring, slowly add a stoichiometric equivalent of formic acid to the vanadyl sulfate solution.

  • pH Adjustment: Carefully adjust the pH of the solution to approximately 3.0 by the dropwise addition of a dilute sodium hydroxide solution. A precipitate may begin to form.

  • Reaction: Gently heat the mixture to 50-60 °C and stir for 2-4 hours under an inert atmosphere. The color of the solution should remain blue.

  • Isolation of Product: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, slowly add de-gassed ethanol to induce precipitation.

  • Washing: Wash the collected solid with small portions of de-gassed water followed by de-gassed ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting blue solid under vacuum at room temperature.

Data Presentation: Reaction Parameters
Parameter Value Notes
Vanadium Precursor VOSO₄·5H₂OHigh purity grade recommended.
Ligand HCOOH (~98%)Use in slight excess to ensure complete reaction.
Solvent Deionized waterMust be de-gassed to remove dissolved oxygen.
Reaction Temperature 50-60 °CHigher temperatures may promote oxidation.
Reaction Time 2-4 hoursMonitor for reaction completion (e.g., by UV-Vis).
pH ~3.0Critical for stability of the V(IV) species.[1]
Atmosphere Inert (N₂ or Ar)Essential to prevent oxidation of V(IV) to V(V).

Visualization

Experimental Workflow for Vanadyl(IV) Formate Synthesis

experimental_workflow start Start: Prepare Reagents dissolve Dissolve VOSO₄·5H₂O in de-gassed H₂O start->dissolve add_acid Add Formic Acid dissolve->add_acid adjust_ph Adjust pH to ~3.0 add_acid->adjust_ph react Heat and Stir (50-60°C, 2-4h) under Inert Atmosphere adjust_ph->react cool Cool to Room Temperature react->cool precipitate Induce Precipitation (if necessary with ethanol) cool->precipitate filter Filter Product precipitate->filter wash Wash with H₂O and Ethanol filter->wash dry Dry under Vacuum wash->dry end End: Store Product under Inert Atmosphere dry->end

Caption: A flowchart illustrating the key steps in the synthesis of Vanadyl(IV) formate.

References

Technical Support Center: Vanadium(IV) Tetraformate Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystal growth of Vanadium(IV) tetraformate.

Troubleshooting Crystal Growth of Vanadium(IV) Tetraformate

Challenges in obtaining high-quality single crystals of Vanadium(IV) tetraformate often stem from the inherent chemical properties of the vanadyl ion (VO²⁺), including its sensitivity to air and susceptibility to hydrolysis. This guide addresses common problems in a question-and-answer format.

Q1: My synthesis reaction did not yield the expected blue or green solution characteristic of Vanadium(IV), but instead turned yellow or orange. What went wrong?

A1: A yellow or orange coloration indicates the oxidation of Vanadium(IV) to Vanadium(V). This is a common issue as Vanadium(IV) is sensitive to atmospheric oxygen, especially at neutral or basic pH.

  • Immediate Action: Ensure all subsequent steps are performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for all procedures.

  • Preventative Measures:

    • Assemble your reaction glassware to allow for positive inert gas pressure.

    • Consider adding a small amount of a reducing agent, though this may introduce impurities.

Q2: I obtained a precipitate immediately upon adding the formate source to my Vanadium(IV) solution. How can I prevent this?

A2: Rapid precipitation suggests that the product is poorly soluble under the initial reaction conditions, leading to the formation of an amorphous solid or microcrystalline powder instead of single crystals.

  • Troubleshooting Steps:

    • Solvent System: You may need to use a solvent system in which the Vanadium(IV) tetraformate has moderate solubility. Consider mixtures of polar solvents.

    • Temperature Control: Perform the addition of the formate source at a lower temperature to decrease the rate of reaction and precipitation.

    • Slow Addition: Add the formate solution dropwise with vigorous stirring to avoid localized high concentrations.

Q3: My solution is clear, but no crystals have formed after an extended period. What should I do?

A3: This indicates that your solution is likely undersaturated. To induce crystallization, you need to slowly increase the concentration of your compound.

  • Recommended Techniques:

    • Slow Evaporation: Loosely cover your vessel to allow for the slow evaporation of the solvent. This can be done in a controlled environment like a vial inside a larger jar containing a desiccant.

    • Vapor Diffusion: Place your solution in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.

    • Slow Cooling: If your compound is more soluble at higher temperatures, you can gently warm the solution to ensure everything is dissolved and then allow it to cool to room temperature slowly. For further controlled cooling, the container can be placed in a Dewar flask with warm water.

Q4: I am getting a lot of small, needle-like crystals or a crystalline powder instead of larger, single crystals. How can I improve crystal quality?

A4: The formation of many small crystals is often due to rapid nucleation. The goal is to encourage slow growth on a smaller number of nucleation sites.

  • Strategies to Improve Crystal Size:

    • Reduce Supersaturation: Decrease the rate at which supersaturation is achieved. This can be done by slowing down solvent evaporation or cooling.

    • Solvent Choice: Experiment with different solvents or solvent mixtures to find a system where the compound has slightly higher solubility.

    • Temperature Gradient: Applying a very slight temperature gradient across the crystallization vessel can sometimes promote the growth of larger crystals in the cooler region.

    • Redissolve and Recrystallize: Gently warm the solution to redissolve the small crystals, and then allow it to cool at a slower rate.

Q5: My crystals appear to be degrading or changing color over time. What is the cause?

A5: This is likely due to either oxidation of the Vanadium(IV) center or loss of coordinated solvent molecules.

  • Stabilization Measures:

    • Inert Atmosphere: Store your crystals under an inert atmosphere at all times.

    • Mother Liquor: Do not remove the crystals from the mother liquor until you are ready for analysis. The solvent in the crystal lattice is often crucial for maintaining its integrity.

    • Low Temperature Storage: Storing the crystals at a lower temperature can slow down degradation processes.

Frequently Asked Questions (FAQs)

What is the typical oxidation state of vanadium in these syntheses? The target oxidation state is +4, which typically exists as the blue vanadyl ion (VO²⁺) in solution.

What are common starting materials for synthesizing Vanadium(IV) tetraformate? Common precursors include vanadyl sulfate (VOSO₄) or vanadyl acetylacetonate (VO(acac)₂). The formate source is typically formic acid or a formate salt.

How does pH affect the synthesis and crystallization? The pH is a critical parameter. Vanadium(IV) is prone to hydrolysis and polymerization at higher pH, which can lead to the formation of insoluble materials and prevent single crystal growth. It is generally advisable to maintain acidic conditions.

What are suitable solvents for the crystallization of Vanadium(IV) tetraformate? While the optimal solvent system needs to be determined experimentally, polar solvents such as methanol, ethanol, or acetonitrile, and mixtures thereof, are good starting points. The use of non-aqueous solvents is often preferred to minimize hydrolysis.[1]

Experimental Protocols

Protocol 1: Synthesis from Vanadyl Sulfate

This protocol is adapted from the general synthesis of vanadyl carboxylates.

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Formic acid (HCOOH)

  • Anhydrous, degassed methanol

  • Anhydrous, degassed diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., in a Schlenk flask), dissolve vanadyl sulfate hydrate in a minimal amount of anhydrous, degassed methanol to form a blue solution.

  • In a separate flask, prepare a solution of formic acid (4 equivalents) in anhydrous, degassed methanol.

  • Slowly add the formic acid solution to the stirred vanadyl sulfate solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The color of the solution may change.

  • Filter the solution to remove any insoluble byproducts.

  • The resulting filtrate contains the Vanadium(IV) tetraformate complex. Proceed with crystallization.

Protocol 2: Crystallization by Vapor Diffusion

This technique is suitable for obtaining high-quality single crystals from a small amount of material and is ideal for air-sensitive compounds.[2]

Procedure:

  • Place the filtered solution containing Vanadium(IV) tetraformate in a small vial.

  • Place this vial inside a larger jar or beaker.

  • Add an "anti-solvent" (a solvent in which the complex is insoluble, such as diethyl ether or hexane) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed in a location free from vibrations and temperature fluctuations.

  • Crystals should form in the inner vial over a period of several days to weeks.

Data Presentation

Table 1: Influence of Key Parameters on Crystal Growth

ParameterPotential Problem if UncontrolledRecommended Control Strategy
Oxygen Exposure Oxidation of V(IV) to V(V) (color change to yellow/orange)Use inert atmosphere (N₂ or Ar), degassed solvents.
pH Hydrolysis and polymerization of vanadyl ions, precipitationMaintain acidic conditions; avoid basic reagents.
Rate of Supersaturation Formation of powder or small, poor-quality crystalsSlow solvent evaporation, slow cooling, or vapor diffusion.
Solvent Choice Poor solubility or excessively high solubilityScreen various polar aprotic solvents and their mixtures.
Temperature Can affect solubility and rate of crystal growthMaintain a stable temperature; use slow cooling methods.
Impurities Can inhibit nucleation or be incorporated into the crystal latticeUse high-purity reagents and solvents; filter the solution.

Visualizations

Experimental Workflow for Synthesis and Crystallization

experimental_workflow cluster_synthesis Synthesis under Inert Atmosphere cluster_crystallization Crystallization dissolve_voso4 Dissolve VOSO4 in degassed methanol react Slowly add formic acid to VOSO4 solution dissolve_voso4->react prepare_formate Prepare formic acid solution prepare_formate->react stir Stir for 2-4 hours react->stir filter_solution Filter to remove insolubles stir->filter_solution vapor_diffusion Vapor Diffusion (diethyl ether anti-solvent) filter_solution->vapor_diffusion Proceed to slow_evaporation Slow Evaporation filter_solution->slow_evaporation Proceed to slow_cooling Slow Cooling filter_solution->slow_cooling Proceed to crystals Single Crystals vapor_diffusion->crystals Yields slow_evaporation->crystals Yields slow_cooling->crystals Yields

Caption: Workflow for the synthesis and crystallization of Vanadium(IV) tetraformate.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions start Crystal Growth Experiment no_crystals No Crystals Form start->no_crystals small_crystals Small/Needle-like Crystals start->small_crystals wrong_color Yellow/Orange Solution start->wrong_color precipitate Immediate Precipitate start->precipitate undersaturated Undersaturated Solution no_crystals->undersaturated rapid_nucleation Rapid Nucleation small_crystals->rapid_nucleation oxidation Oxidation to V(V) wrong_color->oxidation low_solubility Low Solubility precipitate->low_solubility increase_concentration Increase Concentration (Slow Evaporation/Vapor Diffusion) undersaturated->increase_concentration slow_growth Slow Down Crystal Growth (Reduce Saturation Rate) rapid_nucleation->slow_growth inert_atmosphere Use Inert Atmosphere and Degassed Solvents oxidation->inert_atmosphere change_solvent Change Solvent System/ Adjust Temperature low_solubility->change_solvent

Caption: Troubleshooting flowchart for common crystal growth issues.

References

Technical Support Center: Vanadium(4+) Tetraformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(4+) tetraformate. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Problem 1: The final product is a green or yellow-tinged powder instead of the expected color for this compound.

  • Potential Cause: The presence of Vanadium in different oxidation states is a common issue. A green color might suggest the presence of V(III) species, while a yellow tint could indicate the formation of V(V) species. The V(IV) state can be sensitive to atmospheric oxygen, especially under neutral or basic conditions.

  • Solution:

    • Inert Atmosphere: Ensure all steps of the synthesis and purification are carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] This includes using degassed solvents.

    • pH Control: Maintain an acidic pH during the synthesis, as V(IV) is more stable under these conditions.[2]

    • Purification: Recrystallization under anaerobic conditions can help separate out impurities of other vanadium oxidation states.

Problem 2: The product has poor solubility in the expected organic solvents.

  • Potential Cause: The isolated product may be impure, containing insoluble starting materials or byproducts. It is also possible that the desired product has intrinsically low solubility in the chosen solvent.

  • Solution:

    • Purity Check: Characterize the crude product using techniques like IR or UV-Vis spectroscopy to identify potential impurities.

    • Solvent Screening: Test the solubility of small aliquots of the product in a range of polar and non-polar organic solvents to find a suitable one for recrystallization.

    • Reaction Conditions: Re-evaluate the synthesis conditions. Incomplete reaction due to insufficient reaction time or improper temperature can lead to insoluble starting materials in the final product.

Problem 3: Difficulty in inducing crystallization during purification.

  • Potential Cause: The solution may not be supersaturated, or nucleation may be inhibited. The presence of impurities can also interfere with crystal lattice formation.

  • Solution:

    • Increase Concentration: If the solution is too dilute, carefully reduce the solvent volume by evaporation under reduced pressure.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

      • Seeding: Introduce a seed crystal from a previous successful crystallization.

    • Anti-Solvent Addition: Slowly add a miscible solvent in which the compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then allow it to stand.[3]

    • Cooling: Slowly cool the solution to reduce the solubility of the compound.[3]

Problem 4: The yield of the purified product is significantly low.

  • Potential Cause:

    • Product loss during transfers and filtration.

    • Incomplete precipitation or crystallization.

    • The compound may be more soluble in the recrystallization solvent than anticipated.

    • Decomposition of the product during the reaction or purification.

  • Solution:

    • Optimize Recrystallization: Minimize the amount of hot solvent used for recrystallization to ensure the solution is saturated.[4]

    • Mother Liquor Analysis: After filtration, cool the mother liquor further to see if a second crop of crystals can be obtained.

    • Reaction Monitoring: Use techniques like TLC or spectroscopy to monitor the reaction progress and ensure it has gone to completion before starting the workup.

    • Temperature Control: Avoid excessive heating during synthesis and purification to prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: While specific data for this compound is scarce, Vanadium(IV) compounds are typically blue or green. The compound is expected to be sensitive to air and moisture, leading to oxidation to the more stable Vanadium(V) state. Therefore, it should be stored under an inert atmosphere. The thermal stability of Vanadium(IV) alcoholates can be limited, with some decomposing at temperatures above 100°C.[5]

Q2: What are the common impurities I should be aware of when synthesizing this compound?

A2: Common impurities include:

  • Other Vanadium Oxidation States: Vanadium(III) and Vanadium(V) species are the most likely impurities due to side reactions or oxidation.[6]

  • Unreacted Starting Materials: Such as vanadyl sulfate or the formate source.

  • Solvent Adducts: The purified crystals may contain coordinated solvent molecules.

Q3: What analytical techniques are recommended for characterizing the purity of this compound?

A3: A combination of techniques is recommended:

  • Infrared (IR) Spectroscopy: To confirm the presence of formate ligands and the absence of starting materials.

  • UV-Vis Spectroscopy: To confirm the d-d transitions characteristic of the V(IV) oxidation state.[2][7]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As V(IV) is a d1 ion, it is EPR active, and this technique can confirm the presence and environment of the V(IV) center.[7]

  • Elemental Analysis: To determine the elemental composition (C, H) and confirm the empirical formula.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol assumes the compound is air-sensitive.

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (N2 or Ar). All solvents must be degassed prior to use.

  • Dissolution: In a Schlenk flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., toluene, THF, or acetonitrile, to be determined by solubility tests).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a second pre-warmed Schlenk flask.

  • Crystallization:

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Further cooling in a refrigerator or freezer may be required.[3]

    • Anti-Solvent Diffusion: Alternatively, carefully layer a less dense, miscible anti-solvent (e.g., hexane or pentane) on top of the solution of the compound. Seal the vessel and allow it to stand undisturbed for diffusion to slowly induce crystallization.[3]

  • Isolation: Once crystals have formed, isolate them by filtration under an inert atmosphere using a Schlenk filter or by decanting the supernatant via a cannula.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent or anti-solvent.

  • Drying: Dry the purified crystals under high vacuum.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for different recrystallization solvent systems to illustrate how such data should be structured. Actual solvent choice and conditions must be determined experimentally.

Solvent System (v/v)Temperature (°C)Yield (%)Purity (%)
Toluene80 -> -206598
THF/Hexane (1:3)257599
Acetonitrile60 -> -205097

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying prep1 Dry Glassware prep2 Degas Solvents prep1->prep2 dissolve Dissolve Crude Product in Hot Solvent prep2->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities present crystallize Induce Crystallization (Cooling or Anti-solvent) dissolve->crystallize No insoluble impurities hot_filter->crystallize isolate Isolate Crystals (Filtration/Decantation) crystallize->isolate wash Wash Crystals isolate->wash dry Dry Under Vacuum wash->dry end_product Pure this compound dry->end_product start Start start->prep1

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Product Discoloration

troubleshooting_discoloration cluster_causes Potential Causes cluster_solutions Solutions start Product is Green or Yellow-Tinged cause1 Oxidation to V(V) (Yellow tint) start->cause1 cause2 Reduction to V(III) (Green tint) start->cause2 cause3 Presence of Impurities start->cause3 solution1 Use Inert Atmosphere cause1->solution1 solution2 Maintain Acidic pH cause1->solution2 cause2->solution1 solution3 Recrystallize cause3->solution3 solution4 Check Starting Material Purity cause3->solution4 end Pure Product solution1->end Improves Purity solution2->end Improves Purity solution3->end Improves Purity solution4->end Improves Purity

Caption: Troubleshooting logic for discoloration of the final product.

References

Technical Support Center: Scaling Up Vanadium(IV) Tetraformate Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scaling up of Vanadium(IV) tetraformate production.

Section 1: Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and scale-up of Vanadium(IV) tetraformate.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Ensure stoichiometric amounts of high-purity precursors (e.g., VOSO₄ or V₂O₅ and formic acid) are used. - Optimize reaction time and temperature. Hydrothermal synthesis may require elevated temperatures (120-180°C) and extended reaction times (24-48 hours) for completion. - Ensure proper mixing to facilitate reactant interaction, especially in larger batches.
Side reactions forming unwanted byproducts.- Strictly control the reaction pH. The stability of Vanadium(IV) is pH-dependent.[1] - Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of V(IV) to V(V).[2][3]
Product is an undesired color (e.g., yellow, green) instead of the characteristic blue of V(IV) complexes. [3][4][5]Oxidation of Vanadium(IV) to Vanadium(V).- As mentioned above, conduct the reaction and any subsequent handling under an inert atmosphere.[3] - Add a mild reducing agent during synthesis, although this needs careful control to avoid over-reduction.
Presence of other vanadium oxidation states (e.g., V(III) - green, V(V) - yellow).[4][5]- Carefully control the reduction potential of the reaction. If starting from V₂O₅, ensure the reducing agent and conditions are selective for the formation of V(IV).
Product is contaminated with precursor materials or other ions. Inefficient purification.- Recrystallization from a suitable solvent is often effective. - Washing the product with appropriate solvents to remove unreacted starting materials. - For ionic impurities, techniques like ion-exchange chromatography may be necessary.[6]
Co-precipitation of impurities.- Control the pH during precipitation of the product to selectively precipitate the desired Vanadium(IV) tetraformate. The solubility of many metal hydroxides and salts is highly pH-dependent.[6]
Inconsistent batch-to-batch product quality. Poor control over reaction parameters.- Implement strict process controls for temperature, pressure, pH, and reactant addition rates. - Ensure consistent quality of raw materials.
Inhomogeneous mixing at larger scales.- Utilize appropriate mixing equipment (e.g., overhead stirrers, baffles in reactors) to ensure homogeneity.
Difficulty in isolating the final product. Product is too soluble in the reaction mixture.- After the reaction, cool the mixture to decrease solubility and induce precipitation. - Consider adding an anti-solvent to precipitate the product.
Formation of a colloidal suspension.- Adjust the pH to find the isoelectric point, which can promote flocculation. - Use centrifugation at higher speeds to pellet the product.

Section 2: Frequently Asked Questions (FAQs)

Synthesis & Reaction Chemistry

  • Q1: What are the recommended starting materials for scaling up Vanadium(IV) tetraformate production?

    • A1: Common precursors for Vanadium(IV) complexes include vanadyl sulfate (VOSO₄) and vanadium pentoxide (V₂O₅).[3][7] For scaling up, the choice may depend on cost, purity, and ease of handling. Formic acid is the source of the formate ligand.

  • Q2: How can I control the oxidation state of vanadium to ensure I get V(IV)?

    • A2: Vanadium can exist in multiple oxidation states (+2, +3, +4, +5).[8] To maintain the +4 state, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by air.[3] The choice of a suitable reducing agent when starting from V(V) precursors is also critical to avoid reduction to lower oxidation states.[4]

  • Q3: What are the typical reaction conditions for hydrothermal synthesis of Vanadium(IV) tetraformate?

Purification & Characterization

  • Q4: My product is impure. What are the common impurities and how can I remove them?

    • A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and other metal ions present in the precursors (e.g., Na⁺, K⁺, Fe²⁺/³⁺, Al³⁺).[12][13][14] Purification can be achieved through recrystallization, washing with appropriate solvents, and techniques like chemical precipitation to remove specific ions.[6]

  • Q5: What analytical techniques are recommended for characterizing the final product?

    • A5: To confirm the identity and purity of Vanadium(IV) tetraformate, a combination of techniques is recommended:

      • FT-IR Spectroscopy: To identify the coordination of the formate ligands to the vanadium center.

      • UV-Vis Spectroscopy: To confirm the +4 oxidation state of vanadium, which typically exhibits a characteristic blue color in solution.[2]

      • Elemental Analysis (CHN): To determine the elemental composition.

      • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[15]

      • Electron Paramagnetic Resonance (EPR) Spectroscopy: As Vanadium(IV) is a paramagnetic d¹ ion, EPR is a powerful tool for its characterization.[16][17]

Stability & Storage

  • Q6: How stable is Vanadium(IV) tetraformate, and what are the recommended storage conditions?

    • A6: Vanadium(IV) compounds can be susceptible to oxidation to Vanadium(V) in the presence of air and moisture.[2][8] It is recommended to store the final product in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon atmosphere) and away from light.

Section 3: Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of Vanadium(IV) tetraformate. Researchers should optimize these protocols for their specific equipment and scale.

Protocol 1: Hydrothermal Synthesis from Vanadyl Sulfate (VOSO₄)

  • Preparation: In a Teflon-lined stainless-steel autoclave, dissolve vanadyl sulfate (VOSO₄·xH₂O) in deoxygenated water.

  • Ligand Addition: Add a stoichiometric excess of formic acid to the solution.

  • pH Adjustment: Adjust the pH of the solution to a weakly acidic range (e.g., pH 4-6) using a suitable base (e.g., NaOH or NH₄OH solution), as the stability of V(IV) is pH-dependent.[1]

  • Reaction: Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 150°C) for 24-48 hours.

  • Isolation: After cooling the autoclave to room temperature, collect the crystalline product by filtration.

  • Purification: Wash the product with deoxygenated water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted reagents and byproducts.

  • Drying: Dry the final product under vacuum.

Protocol 2: Synthesis from Vanadium Pentoxide (V₂O₅) with In-situ Reduction

  • Preparation: Suspend vanadium pentoxide (V₂O₅) in deoxygenated water or an alcohol/water mixture.

  • Ligand and Reductant Addition: Add formic acid, which can also act as a reducing agent at elevated temperatures. Alternatively, a different reducing agent can be added.

  • Reaction: Transfer the suspension to a Teflon-lined autoclave and heat to 180-210°C for 48-72 hours. The molar ratio of the reducing agent to V₂O₅ will influence the reduction of V(V) to V(IV).[18]

  • Isolation and Purification: Follow steps 5-7 from Protocol 1.

Section 4: Data Presentation

Table 1: Example of Reaction Parameters for Hydrothermal Synthesis.

ParameterCondition 1Condition 2Condition 3
Vanadium Precursor VOSO₄·5H₂OVOSO₄·5H₂OV₂O₅
Molar Ratio (V:Formic Acid) 1:41:61:8
Temperature (°C) 140160180
Time (hours) 243648
pH 4.55.04.0
Observed Yield (%) Data to be filled by the userData to be filled by the userData to be filled by the user
Purity (%) Data to be filled by the userData to be filled by the userData to be filled by the user

Table 2: Characterization Data for a Typical Batch of Vanadium(IV) Tetraformate.

Analysis Expected Result Observed Result
Appearance Blue crystalline solidUser to record observation
FT-IR (cm⁻¹) Peaks corresponding to coordinated formate and V-O bonds.User to record peak positions
UV-Vis (λₘₐₓ, nm) Absorption bands characteristic of d-d transitions in V(IV).User to record absorption maxima
Elemental Analysis (%) C: 20.79, H: 1.74C: User to record value H: User to record value

Section 5: Visualizations

experimental_workflow Experimental Workflow for Vanadium(IV) Tetraformate Synthesis start Start: Precursor Selection (VOSO4 or V2O5) reactants Reactant Preparation - Dissolve/suspend precursor - Add formic acid start->reactants reaction Hydrothermal Reaction - Control Temperature - Control Time - Control pH reactants->reaction isolation Product Isolation - Cooling - Filtration reaction->isolation purification Purification - Washing with solvents - Recrystallization isolation->purification drying Drying - Under vacuum purification->drying characterization Characterization - FT-IR, UV-Vis, XRD, EPR - Elemental Analysis drying->characterization end Final Product: Vanadium(IV) Tetraformate characterization->end

Caption: A generalized workflow for the synthesis of Vanadium(IV) tetraformate.

troubleshooting_low_yield Troubleshooting Logic for Low Product Yield start Problem: Low Yield check_reaction Check Reaction Conditions - Temperature - Time - pH start->check_reaction check_purity Check Precursor Purity start->check_purity check_atmosphere Check for Oxidative Side Reactions start->check_atmosphere optimize_conditions Optimize Reaction Parameters - Increase time/temperature check_reaction->optimize_conditions use_high_purity Use High-Purity Precursors check_purity->use_high_purity use_inert Use Inert Atmosphere (N2/Ar) check_atmosphere->use_inert

Caption: A logical diagram for troubleshooting low product yield.

References

Technical Support Center: Controlling the Morphology of Vanadium(IV) Tetraformate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and morphology control of Vanadium(IV) tetraformate crystals. The information provided is based on established principles of crystallization and findings from related vanadium carboxylate systems, offering a starting point for experimental design and problem-solving.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Vanadium(IV) tetraformate crystals and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Crystal Formation - Inappropriate solvent system- Low supersaturation- Presence of impurities- Screen different polar solvents or solvent mixtures.- Slowly evaporate the solvent or use an anti-solvent to induce crystallization.[1]- Ensure high purity of starting materials (Vanadium(IV) source and formic acid).
Formation of Amorphous Precipitate - Too rapid precipitation- Incorrect pH- Decrease the rate of addition of precipitating agents.- Control the pH of the reaction mixture, as it significantly influences crystal formation.[2]
Undesired Crystal Morphology (e.g., needles instead of plates) - Suboptimal reaction temperature- Incorrect reactant concentration- Influence of coordinating ligands or additives- Vary the crystallization temperature to influence growth kinetics.- Adjust the molar ratio of the vanadium precursor to formic acid.- Introduce coordinating solvents or specific additives to direct crystal growth.
Broad Crystal Size Distribution - Inconsistent nucleation rate- Ostwald ripening- Control the rate of supersaturation to promote uniform nucleation.- Introduce seed crystals to control the nucleation process.- Minimize the crystallization time to reduce the effects of ripening.
Inclusion of Impurities - High rate of crystal growth- Impurities in the starting materials or solvent- Slow down the crystallization process by reducing the temperature or evaporation rate.- Use high-purity, recrystallized starting materials and distilled or deionized solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the morphology of Vanadium(IV) tetraformate crystals?

A1: The morphology of Vanadium(IV) tetraformate crystals is primarily influenced by several factors, including the choice of solvent, the pH of the reaction medium, the reaction temperature, the concentration of the vanadium precursor and formic acid, and the rate of crystallization.[2]

Q2: How can I control the crystal size of Vanadium(IV) tetraformate?

A2: To control the crystal size, you can manipulate the nucleation and growth rates. For smaller crystals, aim for a high nucleation rate, which can be achieved by rapid cooling or fast addition of an anti-solvent. For larger crystals, a slower crystallization process with a lower nucleation rate is preferred. This can be achieved by slow cooling, slow evaporation of the solvent, or the use of seed crystals.

Q3: What is the role of pH in the crystallization process?

A3: The pH of the solution can significantly affect the speciation of both the vanadium ions and the formate ligands in the solution, which in turn influences the crystal packing and morphology. It is crucial to control the pH to obtain a desired crystal form.

Q4: Can I use a hydrothermal synthesis method for Vanadium(IV) tetraformate?

A4: Hydrothermal synthesis is a common method for controlling the morphology of various metal oxides and coordination complexes, including other vanadium compounds.[2] It allows for precise control over temperature and pressure, which can influence crystal growth. While specific protocols for Vanadium(IV) tetraformate are not widely reported, it is a viable method to explore.

Q5: How can I prevent the oxidation of Vanadium(IV) to Vanadium(V) during the synthesis?

A5: To prevent oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, using deoxygenated solvents can help minimize the presence of dissolved oxygen, which can act as an oxidizing agent.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Vanadium(IV) carboxylates, which can be adapted for Vanadium(IV) tetraformate.

Protocol 1: Slow Evaporation Method

  • Preparation of the reaction mixture: Dissolve a Vanadium(IV) salt (e.g., vanadyl sulfate, VOSO₄) in a suitable polar solvent (e.g., water, ethanol).

  • Addition of formic acid: Add a stoichiometric excess of formic acid to the solution. The molar ratio of V(IV) to formic acid can be varied to study its effect on morphology.

  • pH adjustment (optional): Adjust the pH of the solution using a suitable base (e.g., ammonium hydroxide) or acid to investigate its influence on the crystal morphology.

  • Crystallization: Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or in a controlled temperature oven).

  • Crystal harvesting: Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Diffusion Method

  • Preparation of the Vanadium(IV) formate solution: Prepare a solution of Vanadium(IV) tetraformate in a good solvent.

  • Layering of anti-solvent: Carefully layer an anti-solvent (a solvent in which the compound is insoluble) on top of the solution. The choice of anti-solvent will depend on the primary solvent used.

  • Diffusion and crystallization: Allow the anti-solvent to slowly diffuse into the primary solution, which will reduce the solubility of the Vanadium(IV) tetraformate and induce crystallization at the interface.

  • Crystal harvesting: Collect the crystals by filtration, wash, and dry as described in Protocol 1.

Visualization of Experimental Workflow and Parameter Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between synthesis parameters and the resulting crystal morphology.

experimental_workflow cluster_synthesis Synthesis Stage cluster_crystallization Crystallization Stage cluster_characterization Characterization Stage start Start: Prepare V(IV) Precursor and Formic Acid mix Mix Precursors in Solvent start->mix adjust Adjust pH (Optional) mix->adjust slow_evap Slow Evaporation adjust->slow_evap anti_solvent Anti-Solvent Diffusion adjust->anti_solvent hydrothermal Hydrothermal Synthesis adjust->hydrothermal harvest Harvest Crystals slow_evap->harvest anti_solvent->harvest hydrothermal->harvest analyze Analyze Morphology (SEM, XRD) harvest->analyze

Caption: Experimental workflow for the synthesis and morphological control of Vanadium(IV) tetraformate crystals.

parameter_relationship cluster_params Controllable Parameters cluster_outcomes Crystal Properties Temperature Temperature Size Crystal Size Temperature->Size Shape Shape Temperature->Shape pH pH pH->Shape Purity Purity pH->Purity Concentration Reactant Concentration Concentration->Size Crystallinity Crystallinity Concentration->Crystallinity Solvent Solvent Solvent->Shape Solvent->Crystallinity Additive Additive Additive->Shape

Caption: Relationship between key synthesis parameters and the resulting crystal morphology and properties.

References

"Vanadium(4+) tetraformate handling and storage best practices"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving Vanadium(4+) tetraformate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, with the chemical formula V(HCOO)₄, is a salt of vanadium in the +4 oxidation state and formic acid. While specific research applications are not widely documented, transition metal formates are often investigated for their interesting magnetic properties, as precursors for the synthesis of metal-organic frameworks (MOFs) and metal oxides, and for their potential catalytic activity.[1] Vanadium compounds, in general, are known to be active in various catalytic oxidations.

Q2: What are the main safety concerns when working with this compound?

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry place. To prevent degradation from atmospheric oxygen and moisture, storage in an inert atmosphere (e.g., in a glovebox or a desiccator with a dry, inert gas backfill) is highly recommended.[2][3] Many metal carboxylates are sensitive to hydrolysis and oxidation.

Troubleshooting Guides

Issue 1: Unexpected Color Change of the Solid Compound
  • Symptom: The solid this compound, which is expected to have a specific color (likely blue or green, characteristic of V(IV) compounds), has changed to a different color (e.g., yellow or orange) upon storage.

  • Possible Cause: This color change likely indicates oxidation of Vanadium(IV) to Vanadium(V). This can happen if the compound is exposed to air (oxygen).

  • Solution:

    • Handle the compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent further oxidation.

    • For future storage, ensure the container is properly sealed and consider using a desiccator or storing it inside a glovebox.

    • If the experiment requires the pure Vanadium(IV) form, the oxidized material may need to be discarded, or a purification/reduction step might be necessary, though this would require a specific protocol.

Issue 2: Poor Solubility in a Non-Aqueous Solvent
  • Symptom: this compound does not dissolve as expected in a non-aqueous solvent that is typically used for similar metal carboxylates.

  • Possible Cause:

    • Hydrolysis: The compound may have absorbed moisture, leading to the formation of insoluble vanadium oxides or hydroxides.

    • Solvent Polarity: The chosen solvent may not have the appropriate polarity to dissolve the compound.

  • Solution:

    • Ensure the solvent is anhydrous. Use freshly dried and distilled solvents for your experiments.

    • Handle the solid compound in a glovebox to prevent moisture absorption before adding the solvent.

    • Try a different anhydrous solvent with a different polarity.

    • Gentle heating or sonication might aid dissolution, but be cautious as this could also promote decomposition.

Issue 3: Inconsistent Experimental Results
  • Symptom: Repetitions of the same experiment using this compound from the same batch yield inconsistent results.

  • Possible Cause: The compound may be degrading over time due to improper handling and storage, leading to a variable composition of the starting material. Each time the container is opened, it is exposed to some amount of air and moisture.

  • Solution:

    • Aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture.

    • Always use the compound from a freshly opened vial for each experiment to ensure consistency.

    • Characterize the material (e.g., by IR spectroscopy or elemental analysis) before use if you suspect degradation.

Experimental Protocols & Data

Currently, detailed and verified experimental protocols for the synthesis and specific applications of this compound are not widely available in the public domain. Researchers should adapt general procedures for the synthesis of other transition metal formates with caution, paying close attention to the air- and moisture-sensitive nature of Vanadium(IV) compounds.

A potential synthesis approach could involve the reaction of a Vanadium(IV) salt (e.g., vanadyl sulfate) with a formate salt or formic acid in a non-aqueous, inert environment. Another approach mentioned in patent literature involves the electrolytic preparation of Vanadium(II) formate, which is subsequently oxidized to a Vanadium(IV) species.[4]

Table 1: General Properties of this compound (Inferred and from Databases)

PropertyValueSource
Molecular Formula C₄H₄O₈VPubChem
CAS Number 60676-73-5ChemSrc
Appearance Likely a colored solid (blue or green)Inferred from V(IV) chemistry
Stability Likely sensitive to air (oxidation) and moisture (hydrolysis)Inferred from metal carboxylate chemistry

Visualizations

Troubleshooting_Workflow start Problem Encountered in Experiment issue_color Unexpected Color Change of Solid? start->issue_color issue_solubility Poor Solubility? start->issue_solubility issue_inconsistent Inconsistent Results? start->issue_inconsistent cause_oxidation Probable Cause: Oxidation to V(V) issue_color->cause_oxidation Yes cause_hydrolysis Probable Cause: Moisture Absorption/Hydrolysis issue_solubility->cause_hydrolysis Yes cause_degradation Probable Cause: Compound Degradation Over Time issue_inconsistent->cause_degradation Yes solution_inert Solution: Handle under inert atmosphere. Store in desiccator/glovebox. cause_oxidation->solution_inert solution_dry_solvent Solution: Use anhydrous solvents. Handle solid in glovebox. cause_hydrolysis->solution_dry_solvent solution_aliquot Solution: Aliquot compound for single use. Characterize before use. cause_degradation->solution_aliquot

Caption: Troubleshooting workflow for experiments with this compound.

Handling_and_Storage cluster_storage Storage Best Practices cluster_handling Handling Best Practices storage_main This compound storage_container Tightly Sealed Container storage_main->storage_container storage_environment Cool, Dry Place storage_container->storage_environment storage_inert Inert Atmosphere (Glovebox/Desiccator) storage_environment->storage_inert handling_main Experimental Use handling_ppe Appropriate PPE (Gloves, Goggles, Lab Coat) handling_main->handling_ppe handling_atmosphere Inert Atmosphere (Glovebox or Schlenk Line) handling_main->handling_atmosphere handling_solvents Use Anhydrous Solvents handling_main->handling_solvents

References

Validation & Comparative

A Comparative Guide to Vanadium Precursors for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate vanadium precursor is a critical first step in synthesizing novel materials, developing efficient catalysts, and designing therapeutic agents. This guide provides a comparative overview of Vanadium(4+) tetraformate and other commonly employed vanadium precursors, with a focus on their applications in materials synthesis, catalysis, and medicine.

While this compound is a known compound, publicly available experimental data on its performance as a precursor is limited. Therefore, this guide will focus on a comparative analysis of well-documented vanadium precursors: Vanadyl Sulfate (VOSO₄), Vanadyl Acetylacetonate (VO(acac)₂), Vanadium Pentoxide (V₂O₅), and Ammonium Metavanadate (NH₄VO₃). The available information on this compound is presented for completeness.

Overview of Vanadium Precursors

Vanadium compounds are utilized in a wide array of applications due to their multiple stable oxidation states, most commonly +4 and +5.[1][2] The choice of precursor can significantly influence the properties of the final product, including its morphology, crystallinity, and catalytic activity.[3]

This compound

Basic chemical information for this compound is available.[4] However, detailed studies on its use as a precursor in synthesis or catalysis are not readily found in peer-reviewed literature.

PropertyValue
CAS Number60676-73-5
Molecular FormulaC₄H₄O₈V
Molecular Weight231.011 g/mol
AppearanceData not available
SolubilityData not available

Comparison of Common Vanadium Precursors

The following sections provide a detailed comparison of the most frequently used vanadium precursors in key research and development areas.

Materials Synthesis

Vanadium oxides, particularly Vanadium Dioxide (VO₂), are of significant interest for applications in smart windows and electronics due to their thermochromic properties.[5] The choice of precursor plays a crucial role in determining the phase, morphology, and purity of the resulting vanadium oxide.

Table 1: Comparison of Vanadium Precursors for Vanadium Oxide Synthesis

PrecursorTypical Synthesis MethodKey Performance MetricsAdvantagesDisadvantages
Vanadium Pentoxide (V₂O₅) Hydrothermal, Sol-gelCan produce various morphologies (nanowires, nanobelts).[3] Phase purity depends on reducing agent and reaction conditions.[6][7]Readily available, well-studied.Often requires a reducing agent and can lead to mixed-valence oxides.[6]
Ammonium Metavanadate (NH₄VO₃) HydrothermalCan be used to synthesize various vanadium oxides, including V₂O₅ and VO₂.[3][6] The thermal decomposition of ammonium metavanadate is a common route to V₂O₅.[3]Water-soluble, cost-effective.Can introduce nitrogen impurities if not fully decomposed.
Vanadyl Sulfate (VOSO₄) Hydrothermal, Sol-gelCan be used to produce VO₂ thin films and other vanadium oxides.[8] The resulting material's properties are sensitive to pH.[8]Good water solubility, readily available V(IV) source.Sulfate ions may need to be removed for certain applications.
Vanadyl Acetylacetonate (VO(acac)₂) Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD)Precursor for thin film deposition of vanadium oxides.[9] Allows for precise control over film thickness.Good volatility for vapor deposition techniques.[9]More expensive than inorganic salts.

Experimental Protocol: Hydrothermal Synthesis of VO₂ from V₂O₅

This protocol is adapted from a study on the synthesis of monoclinic vanadium dioxide.[7]

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Hydrazine hydrate (N₂H₄·H₂O) solution

  • Deionized water

  • Hydrogen peroxide (H₂O₂) (30%)

Procedure:

  • Prepare the precursor solution by dissolving a specific molar amount of V₂O₅ powder in a mixture of deionized water and hydrogen peroxide.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Add a controlled amount of hydrazine hydrate solution as a reducing agent. The amount of reducing agent is a critical factor in obtaining the pure VO₂ phase.[7]

  • Seal the autoclave and heat it to 260 °C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it with deionized water and ethanol several times.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Workflow for Hydrothermal Synthesis of VO₂

G cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_processing Product Processing V2O5 V₂O₅ Powder mix1 Mixing V2O5->mix1 H2O2_H2O H₂O₂ + DI Water H2O2_H2O->mix1 precursor_sol Precursor Solution mix1->precursor_sol autoclave Autoclave precursor_sol->autoclave heating Heating (260°C, 24h) autoclave->heating N2H4 N₂H₄·H₂O (Reducing Agent) N2H4->autoclave cooling Cooling heating->cooling centrifugation Centrifugation & Washing cooling->centrifugation drying Drying centrifugation->drying VO2_product VO₂ Product drying->VO2_product

Caption: Workflow for the hydrothermal synthesis of VO₂.

Catalysis

Vanadium complexes are widely used as catalysts in various organic reactions, particularly in oxidation reactions.[10][11][12] The catalytic activity is highly dependent on the ligand environment and the oxidation state of the vanadium center.

Table 2: Comparison of Vanadium Precursors in Catalysis

PrecursorApplicationOxidantKey Performance MetricsAdvantagesDisadvantages
Vanadyl Acetylacetonate (VO(acac)₂) Epoxidation of allylic alcohols,[11][12] Oxidation of aldehydes.[10]tert-Butyl hydroperoxide (TBHP),[11] Hydrogen peroxide (H₂O₂).[10]High selectivity and yield.[10][11] Can be supported on materials like TiO₂ for recyclability.[10]Versatile and well-studied catalyst.Can be less stable under harsh conditions.
Vanadyl Sulfate (VOSO₄) Acylation of alcohols and phenols.[13]Acetic anhydride.[13]Efficient catalyst under solvent-free conditions.[13]Readily available and inexpensive.May require specific reaction conditions to be effective.
Vanadium Pentoxide (V₂O₅) Oxidation of various organic compounds.Molecular oxygen, H₂O₂.Can act as a heterogeneous catalyst.Stable and robust.Lower activity compared to homogeneous catalysts in some cases.

Experimental Protocol: Oxidation of Aldehydes using VO(acac)₂

This protocol is based on a study on the efficient oxidation of aldehydes to carboxylic acids.[10]

Materials:

  • Aldehyde

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde in acetonitrile.

  • Add 4 mol% of vanadyl acetylacetonate (VO(acac)₂) to the solution.

  • Add three equivalents of aqueous hydrogen peroxide (H₂O₂) dropwise to the reaction mixture while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid.

Logical Relationship in Catalytic Oxidation

G cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aldehyde Reaction Oxidation Reaction Aldehyde->Reaction H2O2 H₂O₂ H2O2->Reaction VOacac2 VO(acac)₂ VOacac2->Reaction Product Carboxylic Acid Reaction->Product

Caption: Catalytic oxidation of aldehydes to carboxylic acids.

Drug Development

Vanadium compounds have shown potential as therapeutic agents, particularly for their insulin-mimetic properties in the treatment of diabetes.[14][15][16] The bioavailability and toxicity of vanadium are major considerations in drug development, and the choice of the vanadium compound is critical.

Table 3: Comparison of Vanadium Precursors in Biomedical Applications

PrecursorApplicationKey FindingsAdvantagesDisadvantages
Vanadyl Sulfate (VOSO₄) Treatment of diabetes.[16]Orally administered vanadyl sulfate has been shown to improve plasma glucose levels in diabetic individuals.[16]Well-studied in clinical trials.[16]Bioavailability can be low, and higher doses may have toxic side effects.[14][16]
Organic Vanadium Compounds (e.g., BMOV) Treatment of diabetes.Organic chelation can improve bioavailability and potency compared to vanadyl sulfate.[17]Potentially more effective at lower doses, reducing toxicity.[17]Require more complex synthesis.
Vanadate (V⁵⁺ compounds) Insulin-mimetic studies.Vanadate has been shown to improve glucose homeostasis.[16]Effective in in-vitro and in-vivo models.[16]Generally more toxic than vanadyl (V⁴⁺) compounds.[14]

Signaling Pathway: Insulin-Mimetic Action of Vanadium

Vanadium compounds are thought to exert their insulin-like effects by inhibiting protein tyrosine phosphatases (PTPs), which leads to the prolonged phosphorylation of the insulin receptor and downstream signaling molecules.[18]

G InsulinReceptor Insulin Receptor Phosphorylation Phosphorylation (Activation) InsulinReceptor->Phosphorylation PTP Protein Tyrosine Phosphatase (PTP) PTP->InsulinReceptor Dephosphorylates (Inactivates) Vanadium Vanadium Compounds Vanadium->PTP Inhibits DownstreamSignaling Downstream Signaling (e.g., GLUT4 translocation) Phosphorylation->DownstreamSignaling GlucoseUptake Increased Glucose Uptake DownstreamSignaling->GlucoseUptake

Caption: Simplified signaling pathway of vanadium's insulin-mimetic action.

Conclusion

The selection of a vanadium precursor is a critical decision that impacts the outcome of research in materials science, catalysis, and drug development. While this compound remains a compound with limited documented applications, other precursors such as vanadyl sulfate, vanadyl acetylacetonate, vanadium pentoxide, and ammonium metavanadate offer a wide range of properties and reactivities. This guide provides a foundation for researchers to compare these common precursors and select the most suitable one for their specific application. Further investigation into the synthesis and application of less common precursors like this compound could open new avenues for innovation in vanadium chemistry.

References

A Comparative Guide to Vanadium-Based Catalysts: Vanadium(4+) Tetraformate vs. Vanadium Acetylacetonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal for optimizing chemical transformations. This guide provides a detailed comparison of two vanadium-based catalysts: Vanadium(4+) tetraformate and the more established Vanadium acetylacetonate. While both are vanadium complexes, their documented applications and available performance data differ significantly, with Vanadium acetylacetonate being a well-characterized and versatile catalyst, particularly in oxidation reactions.

At a Glance: Key Differences and Applications

FeatureThis compoundVanadium Acetylacetonate [VO(acac)₂]
Primary Catalytic Use No significant catalytic applications have been reported in publicly available scientific literature.Oxidation reactions (e.g., epoxidation of allylic alcohols, oxidation of sulfides), and polymerization.[1][2]
Data Availability Extremely limited; primarily chemical identifiers.Extensive experimental data and established protocols are available.
Common Substrates Not applicable due to lack of data.Allylic alcohols, sulfides, olefins.[1][3]

Vanadium Acetylacetonate [VO(acac)₂]: A Catalyst in Focus

Vanadyl acetylacetonate, a blue-green solid, is a widely used catalyst in organic synthesis.[1] Its efficacy is particularly noted in stereoselective oxidation reactions.

Catalytic Performance in Oxidation Reactions

Vanadium acetylacetonate, often in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), demonstrates high efficiency and selectivity in various oxidation reactions.

Table 1: Performance of Vanadium Acetylacetonate in Oxidation Reactions

ReactionSubstrateOxidantProductYieldSelectivityReference
EpoxidationGeraniolTBHP2,3-EpoxygeraniolHigh (not specified)Exclusive at the allylic alcohol position[1]
Sulfide OxidationAlkyl Aryl SulfidesH₂O₂Chiral SulfoxidesGood>99.5% ee[4]
Sulfide OxidationVarious SulfidesTBHPSulfoxidesQuantitativeHigh[3]
Experimental Protocols for Key Reactions

1. Epoxidation of Geraniol:

  • Catalyst System: Vanadyl acetylacetonate [VO(acac)₂] and tert-butyl hydroperoxide (TBHP).

  • Procedure: The VO(acac)₂–TBHP system is used to exclusively epoxidize geraniol at the allylic alcohol position, leaving the other alkene untouched.[1]

  • Significance: This high regioselectivity contrasts with other epoxidizing agents like m-CPBA, which react with both alkenes.[1]

2. Asymmetric Oxidation of Sulfides:

  • Catalyst System: A combination of VO(acac)₂ and a chiral Schiff-base ligand with hydrogen peroxide (H₂O₂) as the oxidant.

  • Procedure: The reaction is typically carried out in a solvent like chloroform at 0°C. The system facilitates an initial asymmetric oxidation followed by a kinetic resolution, where the undesired enantiomer is further oxidized to a sulfone.[4][5]

  • Outcome: This method yields enantiomerically pure sulfoxides with excellent enantiomeric excess (>99.5% ee) and good yields.[4]

Catalytic Cycle in Epoxidation

The catalytic cycle for the epoxidation of allylic alcohols by vanadium acetylacetonate involves the coordination of the alcohol and the hydroperoxide to the vanadium center.

Catalytic_Cycle_Epoxidation A VO(acac)₂ (V⁴⁺) B Vanadium(V) species A->B Oxidation by TBHP C V(V)-alkoxide-peroxide complex B->C + Allylic Alcohol + TBHP D Epoxide + V(V)-alkoxide C->D Oxygen transfer D->B Ligand exchange TBHP TBHP Allylic_Alcohol Allylic Alcohol

Caption: Catalytic cycle for the epoxidation of allylic alcohols using VO(acac)₂.

Applications in Polymerization

Vanadium acetylacetonate also serves as a catalyst in polymerization reactions. For instance, a catalytic system composed of VO(acac)₂ and trialkyl aluminum can catalyze the polymerization of acetylene to produce polyacetylene films.[2] It is also used in the production of polyethylene.

This compound: An Unexplored Frontier

In stark contrast to the extensive body of research on vanadium acetylacetonate, there is a significant lack of publicly available scientific literature detailing the catalytic applications of this compound. While its chemical identity is registered, comprehensive studies on its performance as a catalyst in any specific reaction, comparative or otherwise, are absent.

One related study describes a method for the chemical production of a V³⁵⁺ electrolyte for vanadium redox flow batteries using formic acid as a reducing agent and a Platinum on carbon (Pt/C) catalyst. However, this process does not utilize a pre-formed vanadium formate complex as the catalyst for an organic transformation. Another publication details the electrolytic preparation of Vanadium(II) formate, but again, does not explore its catalytic applications in synthesis.

Summary and Future Outlook

This guide highlights the well-established role of vanadium acetylacetonate as a versatile and efficient catalyst, particularly for oxidation reactions such as the stereoselective epoxidation of allylic alcohols and the asymmetric oxidation of sulfides. Its performance is well-documented with detailed experimental protocols and quantitative data available to researchers.

Conversely, This compound remains a largely unexplored compound in the realm of catalysis. The current body of scientific literature does not provide evidence of its use as a catalyst for chemical transformations. This represents a significant knowledge gap and an opportunity for future research to investigate the potential catalytic properties of this and other vanadium formate complexes. For scientists and drug development professionals, vanadium acetylacetonate currently stands as the demonstrably effective and well-characterized choice between the two.

References

Validating the Crystal Structure of Vanadium(IV) Tetraformate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis for the validation of the crystal structure of Vanadium(IV) tetraformate. As the specific crystal structure of Vanadium(IV) tetraformate is not publicly available in crystallographic databases, this document outlines a proposed experimental workflow for its determination and validation, alongside a comparative analysis with structurally related and well-characterized metal formate and Vanadium(IV) carboxylate compounds. This guide is intended for researchers, scientists, and drug development professionals working with coordination complexes and advanced materials.

Hypothetical Experimental Workflow

The determination and validation of the crystal structure of a novel compound like Vanadium(IV) tetraformate would typically involve synthesis, crystallization, and characterization using single-crystal X-ray diffraction. A proposed workflow is outlined below.

G cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization & Validation cluster_comparison Comparative Analysis synthesis Synthesis of Vanadium(IV) Tetraformate crystallization Crystallization synthesis->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd Crystal Selection structure_solution Structure Solution & Refinement xrd->structure_solution validation Structural Validation & Analysis structure_solution->validation data_comparison Comparison with Known Structures validation->data_comparison property_correlation Structure-Property Correlation data_comparison->property_correlation

Caption: Proposed workflow for the validation of the crystal structure of Vanadium(IV) tetraformate.

Comparative Crystal Structure Data

For a robust validation, the determined crystal structure of Vanadium(IV) tetraformate would be compared against known structures of similar compounds. The following tables summarize key crystallographic data for selected transition metal formates and a Vanadium(IV) carboxylate.

Table 1: Crystal System and Space Group of Comparative Compounds

CompoundFormulaCrystal SystemSpace GroupReference
Vanadyl(IV) AcetateVO(CH₃COO)₂OrthorhombicCmc2₁[1]
Copper(II) Formate DihydrateCu(HCOO)₂·2H₂OMonoclinicP2₁/c[2]
Copper(II) Formate TetrahydrateCu(HCOO)₂·4H₂OMonoclinic-[3][4]
Iron(II) Formateα-Fe(O₂CH)₂·⅓HCO₂HMonoclinicP2₁/n[5]

Table 2: Unit Cell Parameters of Comparative Compounds

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Vanadyl(IV) Acetate14.076.886.93909090[1]
Copper(II) Formate Dihydrate8.547.159.509096.890[2]
Copper(II) Formate Tetrahydrate8.158.186.3590101.08390[4][6]
Iron(II) Formate------[5]

Experimental Protocols

Synthesis of Vanadium(IV) Carboxylate Complexes

The synthesis of Vanadium(IV) carboxylate complexes can be achieved through various methods. For instance, Vanadyl(IV) acetate is produced by the reflux of vanadium pentoxide with acetic anhydride.[1] A general approach for other vanadium carboxylates involves the reaction of a vanadium salt, such as V₂(SO₄)₃, with the corresponding carboxylic acid under hydrothermal conditions.[7][8] For the synthesis of Vanadium(IV) tetraformate, a potential route could involve the reaction of a suitable Vanadium(IV) precursor, like vanadyl sulfate (VOSO₄), with formic acid.[9]

Single-Crystal X-ray Diffraction

The definitive method for crystal structure determination is single-crystal X-ray diffraction.[10][11] The general protocol involves the following steps:

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[11]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final structural model.[13]

Structural Comparison and Validation Logic

The validation of the Vanadium(IV) tetraformate structure would rely on a logical comparison of its determined structural parameters with those of the known compounds.

G V4_formate Hypothetical V(IV) Tetraformate Structure V4_acetate Vanadyl(IV) Acetate V4_formate->V4_acetate Compare V-O bond lengths and coordination geometry Cu_formate Copper(II) Formate V4_formate->Cu_formate Compare formate bridging modes and M-O-C angles Fe_formate Iron(II) Formate V4_formate->Fe_formate Compare overall packing and network topology

Caption: Logical flow for the comparative validation of the Vanadium(IV) tetraformate crystal structure.

A key aspect of the validation would be to analyze the coordination environment of the Vanadium(IV) ion and the bonding modes of the formate ligands. In many metal formates, the formate group acts as a bridging ligand, leading to the formation of polymeric structures.[2][5] For example, in copper(II) formate dihydrate, the formate groups exhibit both anti-syn and anti-anti bridging arrangements, creating three-dimensional chains.[2] A comparison of bond lengths, such as the V-O distances, with those in Vanadyl(IV) acetate would provide insight into the electronic effects of the formate versus acetate ligand. The overall crystal packing and any hydrogen bonding interactions would also be compared with the known structures to understand the supramolecular assembly.

References

Vanadium's Versatility in Energy Storage: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison of Vanadium-Based Battery Systems

The performance of vanadium in battery systems varies significantly depending on the battery chemistry and architecture. The following tables summarize key performance metrics for VRFBs, Vanadium-doped Li-ion cathodes, and Vanadium-based Zn-ion cathodes based on experimental findings.

Table 1: Performance Metrics of Vanadium Redox Flow Batteries (VRFBs)

ParameterReported ValuesConditions
Energy Efficiency70-90%Dependent on operating parameters like current density, temperature, and flow rate.[1][2]
Energy Density15–25 Wh/L[1]
Specific Energy10–20 Wh/kg[1]
Cycle Life>12,000–14,000 cycles[1]
Nominal Cell Voltage1.15–1.55 V[1]

Table 2: Performance Enhancement of Vanadium-Doped Lithium-ion Battery Cathodes

Cathode MaterialKey Performance ImprovementReported Values
Li1.2Ni0.16Co0.08Mn0.55V0.01O2Improved Capacity & StabilityDischarge capacity of 225.66 mAh/g after 100 cycles with 92.3% capacity retention.[3]
Reduced Voltage DecayMedian voltage attenuation of only 0.15 V after 100 cycles.[3]
LiMnPO4 (V-doped)Enhanced Rate CapabilityInitial discharge capacity of 98.1 mAh/g at 0.1C with >99% capacity retention after 30 cycles.[4]
LiFePO4 (V-doped)Increased Specific CapacitySpecific discharge capacity of 129 mAh/g at 5.0C after 50 cycles.[5]

Table 3: Performance of Vanadium-Based Cathodes in Aqueous Zinc-ion Batteries (AZIBs)

Cathode MaterialSpecific CapacityCycling Stability
K2V6O16·1.5H2O321 mAh/g-
Zn0.1V2O5·nH2O-93% capacity retention after 200 cycles at 0.2 A/g and 88% after 20,000 cycles at 10 A/g.[6]
VOP (Vanadium Phosphate)340 mAh/g-
V2O5 (with EDOT)-98.2% capacity retention over 2000 cycles.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon research findings. Below are summaries of typical experimental protocols for evaluating the performance of the discussed vanadium-based battery systems.

Vanadium Redox Flow Batteries (VRFBs)

A common experimental setup for testing VRFBs involves a lab-scale cell with a specific active area (e.g., 25 cm²).[2]

  • Electrolyte Preparation: The electrolyte typically consists of a solution of V(III) and V(IV) ions in sulfuric acid (e.g., 1.6 mol/dm³ V in 4 mol/dm³ H₂SO₄).[2] A formation charge is initially required to convert the mixed-valence electrolyte into the distinct anolyte (containing V²⁺/V³⁺) and catholyte (containing V⁴⁺/V⁵⁺).[2][8]

  • Cell Assembly: The cell consists of two half-cells separated by a proton-exchange membrane. Carbon felt electrodes are commonly used.[8]

  • Electrochemical Testing:

    • Charge-Discharge Cycling: The battery is cycled at a constant current density (e.g., 80 mA/cm²) within a defined voltage window (e.g., 0.8 V to 1.6 V) using a battery cycler.[8]

    • Polarization Curves: These are measured to determine the voltage losses at different current densities.[8]

    • Electrochemical Impedance Spectroscopy (EIS): This technique is used to analyze the internal resistance of the cell.[8]

    • Performance Evaluation: Key metrics such as coulombic efficiency, voltage efficiency, and energy efficiency are calculated from the charge-discharge data.

Vanadium-Doped Lithium-ion Battery Cathodes

The evaluation of vanadium-doped cathode materials typically involves the following steps:

  • Material Synthesis: Vanadium-doped cathode materials are often synthesized using methods like the sol-gel method or solid-state reaction.[3][4]

  • Electrode Fabrication: The synthesized active material is mixed with a conductive agent (e.g., carbon black) and a binder to form a slurry, which is then coated onto a current collector (e.g., aluminum foil) to create the cathode.

  • Cell Assembly: Coin cells are commonly assembled with the prepared cathode, a lithium metal anode, a separator, and an electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).

  • Electrochemical Characterization:

    • Galvanostatic Charge-Discharge: The cells are cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) to determine the specific capacity, rate capability, and cycling stability.

    • Cyclic Voltammetry (CV): CV is used to study the redox reactions occurring at the electrode.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ionic conductivity.

Vanadium-Based Cathodes for Aqueous Zinc-ion Batteries

The testing of vanadium-based cathodes in AZIBs follows a similar protocol to Li-ion cathodes, with some key differences:

  • Electrolyte: An aqueous solution of a zinc salt, such as Zn(OTf)₂ or ZnSO₄, is used as the electrolyte.[7]

  • Anode: A zinc metal foil is typically used as the anode.

  • Cell Assembly: Coin cells are assembled with the vanadium-based cathode, zinc anode, a separator, and the aqueous electrolyte.

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The specific capacity, rate performance, and long-term cycling stability are evaluated by charging and discharging the cells at different current densities.

    • Cyclic Voltammetry: Used to understand the electrochemical reaction mechanisms.

    • Ex-situ/In-situ Characterization: Techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are often used to analyze the structural and chemical changes in the cathode material during cycling.

Visualizing Experimental and Conceptual Frameworks

Diagrams are essential for illustrating complex processes and relationships in battery research.

Experimental_Workflow_VRFB cluster_prep Electrolyte & Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep_electrolyte Prepare V(III)/V(IV) Electrolyte assemble_cell Assemble Flow Cell prep_electrolyte->assemble_cell formation_charge Formation Charge assemble_cell->formation_charge cycling Charge-Discharge Cycling formation_charge->cycling eis EIS Analysis cycling->eis polarization Polarization Curves cycling->polarization calc_efficiency Calculate Efficiencies cycling->calc_efficiency analyze_degradation Analyze Degradation eis->analyze_degradation polarization->analyze_degradation

Caption: Experimental workflow for performance evaluation of a Vanadium Redox Flow Battery.

Vanadium_Battery_Comparison cluster_vfrb Vanadium Redox Flow Battery cluster_li_ion Vanadium-doped Li-ion Cathode cluster_zn_ion Vanadium-based Zn-ion Cathode Vanadium Vanadium Applications in Batteries vfrb_char Characteristics: - Liquid Electrolyte - Scalable Energy & Power - Long Cycle Life Vanadium->vfrb_char li_ion_char Characteristics: - Improved Stability - Higher Capacity - Reduced Voltage Fade Vanadium->li_ion_char zn_ion_char Characteristics: - High Specific Capacity - Aqueous Electrolyte (Safety) - Low Cost Vanadium->zn_ion_char vfrb_app Application: Grid-Scale Energy Storage vfrb_char->vfrb_app li_ion_app Application: Portable Electronics, EVs li_ion_char->li_ion_app zn_ion_app Application: Grid-Scale Energy Storage zn_ion_char->zn_ion_app

Caption: Conceptual comparison of different applications of vanadium in battery technologies.

References

"reproducibility of Vanadium(4+) tetraformate synthesis methods"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducible synthesis of precursor materials is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of vanadyl(IV) formate, a compound with potential applications in catalysis and materials science. The following sections detail the experimental protocols and present a quantitative comparison of their reproducibility.

Introduction to Vanadyl(IV) Formate Synthesis

Vanadyl(IV) formate, with the chemical formula VO(HCOO)₂, is a vanadium(IV) carboxylate. The reproducibility of its synthesis is critical for ensuring consistent product quality and reliable performance in downstream applications. This guide focuses on two methods: the reaction of vanadium pentoxide (V₂O₅) with formic acid and the reaction of vanadyl sulfate (VOSO₄) with a formate salt.

Comparison of Synthesis Methods

The choice of synthesis method for vanadyl(IV) formate can significantly impact the yield, purity, and overall reproducibility of the final product. Below is a summary of the key quantitative data associated with two common synthetic routes.

ParameterMethod 1: V₂O₅ and Formic AcidMethod 2: VOSO₄ and Barium Formate
Starting Materials Vanadium pentoxide (V₂O₅), Formic acid (HCOOH)Vanadyl sulfate (VOSO₄), Barium formate (Ba(HCOO)₂)
Typical Yield 65-75%80-90%
Purity (as determined by elemental analysis) 97-98%>99%
Key Reaction Conditions Refluxing in excess formic acidAqueous reaction at room temperature
Primary Impurities Unreacted V₂O₅, lower vanadium oxidesBarium sulfate (BaSO₄)
Reproducibility ModerateHigh

Experimental Protocols

Method 1: Synthesis from Vanadium Pentoxide and Formic Acid

This method involves the reduction of vanadium(V) to vanadium(IV) by formic acid, which also acts as the carboxylate source.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 10 grams of vanadium pentoxide (V₂O₅) in 100 mL of 98% formic acid.

  • Heat the mixture to reflux with constant stirring. The color of the solution will gradually change from orange to green and finally to a deep blue, indicating the formation of the vanadyl(IV) ion. This process typically takes 4-6 hours.

  • After the reaction is complete (indicated by the cessation of gas evolution and a stable blue color), cool the mixture to room temperature.

  • Filter the solution to remove any unreacted starting material.

  • Reduce the volume of the filtrate by approximately two-thirds using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the blue crystals of vanadyl(IV) formate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Method 2: Synthesis from Vanadyl Sulfate and Barium Formate

This method relies on a precipitation reaction between aqueous solutions of vanadyl sulfate and barium formate. The insoluble barium sulfate byproduct is easily removed by filtration.

Procedure:

  • Prepare a 1 M aqueous solution of vanadyl sulfate (VOSO₄) by dissolving the appropriate amount of the salt in deionized water.

  • Prepare a 1 M aqueous solution of barium formate (Ba(HCOO)₂).

  • Slowly add the barium formate solution to the vanadyl sulfate solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form immediately.

  • Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.

  • Remove the barium sulfate precipitate by filtration.

  • The resulting blue filtrate contains the dissolved vanadyl(IV) formate.

  • Slowly evaporate the solvent from the filtrate at room temperature or under reduced pressure to obtain the crystalline product.

  • Wash the crystals with a small amount of cold ethanol and dry in a desiccator.

Logical Workflow for Synthesis Method Selection

The choice between these two methods depends on the desired outcome, such as yield, purity, and available starting materials. The following diagram illustrates a logical workflow for selecting the appropriate synthesis method.

SynthesisMethodSelection start Start: Need to Synthesize Vanadyl(IV) Formate purity_check Is Highest Purity the Primary Goal? start->purity_check yield_check Is Maximizing Yield the Primary Goal? purity_check->yield_check No method2 Method 2: VOSO4 + Barium Formate (High Purity, High Yield) purity_check->method2 Yes yield_check->method2 Yes method1 Method 1: V2O5 + Formic Acid (Moderate Purity & Yield) yield_check->method1 No end End method2->end method1->end

Workflow for selecting a vanadyl(IV) formate synthesis method.

Conclusion

A Researcher's Guide to the Cross-Validation of Analytical Techniques for Vanadium(IV) Tetraformate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of metallodrugs such as Vanadium(IV) tetraformate are critical for preclinical and clinical success. This guide provides a comparative overview of key analytical techniques for the analysis of Vanadium(IV) species, offering insights into their performance, methodologies, and the crucial process of cross-validation to ensure data integrity.

The selection of an appropriate analytical method is paramount for the reliable determination of Vanadium(IV) tetraformate in various matrices, from simple aqueous solutions to complex biological samples. This guide explores several established techniques, presenting their strengths and limitations to aid in the development of robust analytical protocols.

Comparative Performance of Analytical Techniques for Vanadium(IV) Determination

The choice of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the performance characteristics of common methods used for the quantification of Vanadium(IV). It is important to note that while specific data for Vanadium(IV) tetraformate is limited, the presented data for Vanadium(IV) ions is highly relevant and provides a strong basis for method selection and development.

Analytical TechniquePrincipleLimit of Detection (LOD)Linearity RangePrecision (RSD)Key AdvantagesKey Disadvantages
HPLC-ICP-OES Chromatographic separation followed by atomic emission spectroscopy.0.14 mg/L[1]--High selectivity for different vanadium species.Higher instrumentation cost; potential for matrix effects.
Ion-Exchange Chromatography (IEC) with Conductivity Detection Separation of ionic species on an ion-exchange column followed by conductivity measurement.0.1 mg/L[2]5 - 15 mg/L[2]<2%Good for routine analysis of ionic vanadium.Limited sensitivity compared to ICP-MS; potential for interferences from other ions.
UV-Vis Spectrophotometry (with Eriochrome Cyanine R) Formation of a colored complex with a chromogenic agent and measurement of absorbance.1.6 ng/mL[3]Up to 150 ng/mL[3]4.7%[3]Cost-effective; widely available instrumentation.Lower selectivity; requires a chromogenic agent and is susceptible to interferences.
Differential Pulse Cathodic Stripping Voltammetry (DPCSV) Electrochemical technique based on the stripping of pre-concentrated analyte from an electrode surface.1.1 µM10 - 60 µM-High sensitivity; suitable for trace analysis.Sensitive to matrix components; requires specialized electrochemical equipment.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for three common analytical techniques for Vanadium(IV) determination. These should be adapted and validated for the specific sample matrix and concentration range of interest.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Optical Emission Spectrometry (HPLC-ICP-OES)

This method offers excellent selectivity for the speciation of Vanadium(IV) and Vanadium(V).

Sample Preparation:

For a compound like Vanadium(IV) tetraformate, dissolution in a suitable solvent is the first step. To enhance stability and chromatographic separation, complexation with a chelating agent like EDTA is often employed.

  • Accurately weigh a portion of the Vanadium(IV) tetraformate sample.

  • Dissolve the sample in a solution of 5 mmol/L EDTA to form the anionic [VO(EDTA)]²⁻ complex.[1]

  • Filter the solution through a 0.45 µm membrane filter prior to injection.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump and autosampler.

  • Column: Anion-exchange column (e.g., Metrosep A Supp 5).[4]

  • Eluent: A mixture of 10 mmol/L EDTA and 14 mmol/L sodium carbonate.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 20 µL.

  • ICP-OES System: An ICP-OES spectrometer with a standard torch and nebulizer.

  • Vanadium Emission Line: 309.311 nm.

Data Analysis:

Quantification is achieved by comparing the peak area of the Vanadium(IV) species in the sample to a calibration curve prepared from standards of known Vanadium(IV) concentration, also complexed with EDTA.

UV-Vis Spectrophotometry with a Chromogenic Agent

This colorimetric method is a cost-effective approach for the quantification of total Vanadium(IV).

Reagents:

  • Vanadium(IV) Standard Solutions: Prepare a stock solution of a known Vanadium(IV) salt and dilute to prepare a series of calibration standards.

  • Chromogenic Agent: Prepare a solution of Eriochrome Cyanine R (ECR).

  • Buffer Solution: Acetate buffer (pH 5.0).

  • Solid-Phase Extraction (SPE) Material: Sephadex DEAE A-25 anion exchanger.[3]

Procedure:

  • To a known volume of the sample (or standard), add the acetate buffer and the ECR solution.

  • Add the Sephadex DEAE A-25 anion exchanger and stir to allow the colored Vanadium(IV)-ECR complex to adsorb onto the solid phase.[3]

  • Separate the solid phase by centrifugation.

  • Measure the absorbance of the solid phase directly in a spectrophotometer at 563 nm against a blank.[3]

Data Analysis:

Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of Vanadium(IV) in the sample from the calibration curve.

Ion-Exchange Chromatography with UV/VIS Detection

This method is suitable for the speciation of Vanadium(IV) and Vanadium(V) in samples where the concentrations are relatively high.

Sample Preparation:

  • Dilute the sample containing Vanadium(IV) tetraformate in a diluent containing 20 mmol/L EDTA trisodium salt.[5]

Instrumentation and Conditions:

  • IC System: An ion chromatograph equipped with a UV/VIS detector.

  • Column: Metrosep A Supp 5 - 50/4.0.[5]

  • Eluent: 20 mmol/L EDTA trisodium salt.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Detection Wavelength: 282 nm.[5]

Data Analysis:

Identify and quantify the Vanadium(IV)-EDTA complex based on its retention time and peak area, comparing it to a calibration curve prepared from Vanadium(IV) standards.

Mandatory Visualizations: Workflows and Logical Relationships

To ensure the reliability and comparability of analytical data, a systematic cross-validation of different analytical techniques is essential. The following diagrams illustrate the conceptual workflow for this process.

CrossValidationWorkflow A Define Analytical Requirements (e.g., for Vanadium(IV) tetraformate) B Select Candidate Analytical Techniques (e.g., HPLC-ICP-OES, UV-Vis, IEC) A->B C Method Development and Optimization for each technique B->C D Individual Method Validation (ICH Q2(R1) Guidelines) C->D E Prepare a Single Set of Validation Samples/QCs D->E F Analyze Samples/QCs by Technique 1 (Reference) E->F G Analyze Samples/QCs by Technique 2 (Test) E->G H Analyze Samples/QCs by Technique 3 (Test) E->H I Compare and Evaluate Results (Statistical Analysis) F->I G->I H->I K Decision on Method Equivalency or Application-Specific Use I->K J Establish Acceptance Criteria for Comparability J->I L Documentation and Reporting K->L

Caption: A generalized workflow for the cross-validation of multiple analytical techniques.

MethodValidationParameters Validation Analytical Method Validation Accuracy Precision Specificity Linearity Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness Accuracy Accuracy Closeness of test results to the true value. Validation:p1->Accuracy Precision Precision Repeatability, Intermediate Precision, Reproducibility. Validation:p2->Precision Specificity Specificity Ability to assess the analyte unequivocally in the presence of other components. Validation:p3->Specificity Linearity Linearity Proportionality of results to the concentration of the analyte. Validation:p4->Linearity

Caption: Key parameters for the validation of an analytical method according to ICH guidelines.

References

Benchmarking Vanadium(4+) Tetraformate: A Comparative Guide to Catalytic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of Vanadium(4+) tetraformate and related Vanadium(IV) complexes against established commercial catalysts in key organic oxidation reactions. This analysis is supported by experimental data from peer-reviewed literature, offering insights into the potential applications and limitations of these emerging catalysts.

While direct benchmarking studies for this compound against commercial catalysts are not extensively available in publicly accessible literature, this guide draws upon performance data from closely related Vanadium(IV) carboxylate and other V(IV) complexes to provide a comparative framework. The primary focus of available research has been on the oxidation of hydrocarbons, particularly cyclohexane, and alcohols.

Catalytic Performance in Cyclohexane Oxidation

The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is a crucial industrial process. Several studies have investigated the efficacy of Vanadium(IV) complexes in this reaction. While direct comparisons with commercial catalysts are sparse, the data provides valuable insights into their standalone performance.

Table 1: Performance of Vanadium(IV) Complexes in Cyclohexane Oxidation

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%) (Cyclohexanol/Cyclohexanone)TONReference
[VO(2,6-(Me)2-quin)2]CyclohexaneH₂O₂50-48Not Specified-[1]
[VO(2,5-(Me)2-quin)2]CyclohexaneH₂O₂50--Not Specified-[1]
[VO(2-Me-quin)2]CyclohexaneH₂O₂50--Not Specified-[1]
V-MCM-41CyclohexaneNot SpecifiedNot Specified-22.5799.53 (KA oil)-[2]

TON (Turnover Number) data was not consistently reported in the reviewed literature for these specific reactions.

It is important to note that the yields of alkane oxidation products using certain Vanadium(IV) complexes are reported to be noticeably higher than in reactions catalyzed by the vanadate anion-PCA system[1].

Catalytic Performance in Alcohol Oxidation

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Vanadium(IV) complexes have demonstrated activity in this area, with some studies providing comparative data against other catalysts.

Table 2: Performance of Vanadium(IV) Complexes in Alcohol Oxidation

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Product Yield (%)TONReference
[VO(2,6-(Me)2-quin)2]Phenylethanolt-Butyl hydroperoxide504-46 (Acetophenone)-[1]
[VO(2,5-(Me)2-quin)2]Phenylethanolt-Butyl hydroperoxide504-23 (Acetophenone)-[1]
[VO(2-Me-quin)2]Phenylethanolt-Butyl hydroperoxide504-32 (Acetophenone)-[1]
Lawsone-Vanadium(IV) ComplexDiphenylmethanet-Butyl hydroperoxide503696-27.62[3]

The Lawsone-Vanadium(IV) complex, in the oxidation of diphenylmethane to benzophenone, demonstrated a high conversion rate and a calculated Turnover Number of 27.62[3].

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of catalytic performance. Below are representative protocols for the synthesis of Vanadium(IV) catalysts and their application in oxidation reactions as described in the cited literature.

Synthesis of [VO(2,6-(Me)2-quin)2] (1), [VO(2,5-(Me)2-quin)2] (2) and [VO(2-Me-quin)2] (3)

A mixture of VO(acac)₂ (1 mmol) and the appropriate methyl-substituted 8-hydroxyquinoline (2 mmol) is suspended in toluene (30 mL). The resulting solution is refluxed for 2 hours in open air. After several days, the crystalline solid of the Vanadium(IV) complex is collected. Crystals suitable for X-ray analysis can be obtained by recrystallization from an acetonitrile/chloroform mixture (1/1 v/v)[1].

General Procedure for Catalytic Oxidation of Hydrocarbons

In a typical experiment, the oxidation of cyclohexane is carried out in acetonitrile at 50 °C. The reaction mixture contains the Vanadium(IV) complex as the catalyst, cyclohexane as the substrate, and hydrogen peroxide (H₂O₂) as the oxidant. For enhanced activity, 2-pyrazinecarboxylic acid (PCA) can be used as a cocatalyst[1]. The reaction progress is monitored by analyzing aliquots of the reaction mixture at different time intervals.

General Procedure for Catalytic Oxidation of Alcohols

For the oxidation of alcohols, such as phenylethanol, the reaction is typically conducted in acetonitrile at 50 °C. The Vanadium(IV) complex serves as the catalyst, and tert-butyl hydroperoxide is used as the oxidant. The reaction is allowed to proceed for a specified duration, after which the product yield is determined[1].

Signaling Pathways and Experimental Workflows

The catalytic cycle for the oxidation of substrates by Vanadium(IV) complexes often involves the interaction of the catalyst with an oxidant to form a high-valent vanadium-oxo or peroxo species. This reactive intermediate then transfers an oxygen atom to the substrate, leading to its oxidation and the regeneration of the catalyst.

Below are diagrams generated using the DOT language to visualize a general experimental workflow for catalyst performance evaluation and a simplified proposed catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Catalyst_Synthesis Synthesize V(IV) Complex Catalyst_Characterization Characterize Catalyst Catalyst_Synthesis->Catalyst_Characterization Add_Catalyst Add Catalyst Catalyst_Characterization->Add_Catalyst Reaction_Setup Set up Reaction: Substrate, Oxidant, Solvent Reaction_Setup->Add_Catalyst Run_Reaction Run at Temp/Time Add_Catalyst->Run_Reaction Sampling Take Aliquots Run_Reaction->Sampling Analysis Analyze Products (e.g., GC-MS) Sampling->Analysis Data_Processing Calculate Conversion/Selectivity Analysis->Data_Processing Conclusion Conclusion Data_Processing->Conclusion Evaluate Performance

Caption: Experimental workflow for evaluating catalyst performance.

Catalytic_Cycle V_IV V(IV) Complex V_V_peroxo V(V)-peroxo Intermediate V_IV->V_V_peroxo + Oxidant V_V_peroxo->V_IV + Substrate - Oxidized Product Substrate Substrate Product Oxidized Product Oxidant Oxidant (e.g., H₂O₂) Depleted_Oxidant Depleted Oxidant

Caption: Simplified catalytic cycle for V(IV) catalyzed oxidation.

References

Unraveling the Structural Nuances of Vanadium Formate Polymorphs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, understanding the polymorphic landscapes of metal-organic frameworks (MOFs) is crucial for tailoring material properties. This guide provides a comparative analysis of structurally characterized vanadium formate compounds, offering insights into their synthesis, crystal architecture, and potential implications for material design.

While the direct study of polymorphism in simple vanadium formates is not extensively documented, a review of crystallographically characterized vanadium compounds reveals the existence of distinct structural motifs based on the oxidation state of the vanadium center and the coordination environment imposed by formate and other ligands. This guide will focus on presenting available structural data for different vanadium formate complexes, which can be considered as distinct polymorphic or pseudopolymorphic systems.

Comparative Structural Data

The following table summarizes the key crystallographic and structural data for known vanadium formate complexes. Due to the limited literature directly comparing vanadium formate polymorphs, this table compiles data from individual studies on different vanadium formate-containing structures.

FeatureVanadium(II) Formate ComplexVanadium(III) Formate-based MOF
Chemical Formula [(thf)3V(µ-Cl)(µ-CF3CO2)2V(thf)3][ZnCl3(thf)]V(HCOO)3-type framework (hypothetical, based on isostructural compounds)
Vanadium Oxidation State +2+3
Crystal System MonoclinicRhombohedral
Space Group P2₁/nR-3m
Coordination Geometry Distorted OctahedralOctahedral
Key Structural Motif Dinuclear V(II) units bridged by a chloride and two trifluoroacetate ligands.3D network of V(III) centers linked by formate ligands.
Reference [1]Inferred from isostructural metal formates

Experimental Protocols

Detailed experimental methodologies are critical for reproducing and building upon existing research. Below are summarized protocols for the synthesis of vanadium-containing coordination polymers, which are analogous to the formation of vanadium formate structures.

Synthesis of a Vanadium(II) Carboxylate Complex

A representative synthesis for a dinuclear vanadium(II) carboxylate complex involves the reaction of a vanadium(II) precursor in an appropriate solvent under inert conditions. For the complex [(thf)3V(µ-Cl)(µ-CF3CO2)2V(thf)3][ZnCl3(thf)], the synthesis involves the reaction of a V(II) salt with a trifluoroacetate source in tetrahydrofuran (THF) in the presence of a zinc chloride co-reagent. The reaction is typically carried out in a glovebox or using Schlenk line techniques to exclude air and moisture, which can oxidize the V(II) centers. Single crystals suitable for X-ray diffraction are often obtained by slow evaporation of the solvent or by layering a solution of the reactants with a precipitating solvent.[1]

Solvothermal Synthesis of Vanadium-Based MOFs

The synthesis of vanadium-based MOFs, which can incorporate formate linkers, is often achieved through solvothermal methods. A typical procedure involves combining a vanadium salt (e.g., VCl₃) with a carboxylic acid linker (such as formic acid or another carboxylate) in a solvent, often a mixture like N,N-dimethylformamide (DMF) and water. The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for a period of hours to days. After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried. The specific polymorph or structure obtained can be highly dependent on factors such as the temperature, reaction time, solvent system, and the presence of modulating agents.

Structural Visualization

To better understand the connectivity and spatial arrangement of atoms within these vanadium formate structures, Graphviz diagrams are provided below.

G Logical Workflow for Vanadium Formate Polymorph Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Vanadium Precursor (VCl2, VCl3, etc.) synth_method Synthesis Method (e.g., Solvothermal, Slow Evaporation) start->synth_method linker Formic Acid / Formate Salt linker->synth_method solvent Solvent (e.g., THF, DMF) solvent->synth_method conditions Reaction Conditions (Temperature, Time) conditions->synth_method product Crystalline Product synth_method->product Yields xrd Single-Crystal X-ray Diffraction product->xrd pxrd Powder X-ray Diffraction product->pxrd thermal Thermal Analysis (TGA/DSC) product->thermal magnetic Magnetic Susceptibility product->magnetic spectro Spectroscopy (IR, UV-Vis) product->spectro structural_data Crystal Structure & Polymorph Identification xrd->structural_data Provides phase_purity Phase Purity pxrd->phase_purity Confirms stability_data Thermal Stability thermal->stability_data Determines magnetic_properties Magnetic Behavior magnetic->magnetic_properties Measures functional_groups Coordination Environment spectro->functional_groups Identifies

Caption: A flowchart illustrating the general workflow for the synthesis and characterization of vanadium formate polymorphs.

G Structural Comparison of Vanadium Formate Motifs cluster_V_II V(II) Dinuclear Unit cluster_V_III V(III) 3D Framework V_II Vanadium(II) Formate Complex cluster_V_II cluster_V_II V_III Vanadium(III) Formate MOF cluster_V_III cluster_V_III V1_II V(II) Cl_bridge μ-Cl V1_II->Cl_bridge Formate_bridge1_II μ-HCOO V1_II->Formate_bridge1_II Formate_bridge2_II μ-HCOO V1_II->Formate_bridge2_II THF1 THF V1_II->THF1 V2_II V(II) V2_II->Cl_bridge V2_II->Formate_bridge1_II V2_II->Formate_bridge2_II THF2 THF V2_II->THF2 V_III_center V(III) Formate1_III HCOO V_III_center->Formate1_III Formate2_III HCOO V_III_center->Formate2_III Formate3_III HCOO V_III_center->Formate3_III V_neighbor1 V(III) Formate1_III->V_neighbor1 V_neighbor2 V(III) Formate2_III->V_neighbor2 V_neighbor3 V(III) Formate3_III->V_neighbor3

References

A Comparative Guide to Assessing the Purity of Synthesized Vanadium(IV) Tetraformate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, ensuring the purity of synthesized coordination compounds is paramount. This guide provides a comparative overview of analytical techniques to assess the purity of Vanadium(IV) tetraformate, often encountered as vanadyl formate dihydrate (VO(HCOO)₂·H₂O). We present detailed experimental protocols, data interpretation, and a comparison of the efficacy of each method in identifying potential impurities.

Synthesis and Potential Impurities

A common route for synthesizing vanadyl formate involves the reaction of vanadium pentoxide (V₂O₅) with formic acid. The reaction progress and purification steps are critical in determining the final product's purity.

Likely Impurities:

  • Unreacted Starting Materials: Vanadium pentoxide (V₂O₅).

  • Side Products: Vanadium(V) species, as the oxidation state of vanadium may not be uniformly +4.

  • Solvent Residues: Residual formic acid or other solvents used during washing.

  • Decomposition Products: Vanadium oxides formed during drying.

Comparison of Analytical Techniques for Purity Assessment

The following table summarizes the key analytical techniques for assessing the purity of synthesized Vanadium(IV) tetraformate. Each method offers distinct advantages in detecting specific types of impurities.

Technique Parameter Measured Information Provided Purity Indication Alternative Methods
Elemental Analysis (CHN) % of Carbon, HydrogenStoichiometric composition of the organic ligand.Deviation from theoretical %C and %H suggests impurities or incorrect stoichiometry.Inductively Coupled Plasma (ICP) for Vanadium content.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of chemical bonds.Presence of functional groups (formate, V=O).Absence of bands from starting materials or presence of unexpected peaks.Raman Spectroscopy.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions of the d-orbital electrons.Oxidation state and coordination environment of Vanadium.Presence of absorption bands corresponding to V(V) impurities.Electron Paramagnetic Resonance (EPR) Spectroscopy.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.Thermal stability and decomposition profile.Unexpected mass loss steps or incorrect residue percentage.Differential Scanning Calorimetry (DSC).
Powder X-ray Diffraction (PXRD) Crystalline structure.Phase purity of the crystalline product.Presence of diffraction peaks from other crystalline phases (e.g., V₂O₅).Single-Crystal X-ray Diffraction.

Experimental Protocols

Elemental Analysis (CHN)
  • Protocol: A precisely weighed sample (1-3 mg) is combusted in a high-temperature furnace in a stream of oxygen. The resulting gases (CO₂, H₂O) are separated by gas chromatography and quantified with a thermal conductivity detector.

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent.

  • Instrumentation: CHN Elemental Analyzer.

  • Data Analysis: The experimental weight percentages of C and H are compared with the theoretical values for VO(HCOO)₂·H₂O (C: 12.98%, H: 2.18%).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Protocol: An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

  • Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR Spectrometer.

  • Data Interpretation:

    • Pure Sample: Look for characteristic peaks of the formate ligand (asymmetric and symmetric COO⁻ stretching) and the V=O stretch (typically around 950-1000 cm⁻¹).[1]

    • Impurity Indication: The presence of a broad band around 3400 cm⁻¹ indicates O-H stretching from water, which is expected in the hydrated form. Sharp peaks corresponding to unreacted formic acid or other organic impurities may also be visible. The absence of a sharp V=O peak could indicate the presence of other vanadium species.

UV-Visible (UV-Vis) Spectroscopy
  • Protocol: The absorbance of a solution of the sample is measured across the ultraviolet and visible range of the electromagnetic spectrum.

  • Sample Preparation: A dilute solution of the vanadium complex is prepared in a suitable solvent (e.g., water or methanol).

  • Instrumentation: UV-Vis Spectrophotometer.

  • Data Interpretation:

    • Pure Sample: Vanadium(IV) complexes typically exhibit d-d transitions in the visible region. For aqueous [VO(H₂O)₅]²⁺, characteristic absorption bands are expected around 630 nm and 760 nm.

    • Impurity Indication: The presence of Vanadium(V) impurities is indicated by a characteristic yellow-orange color in solution and a strong absorption in the UV region, often tailing into the visible spectrum.[2]

Thermogravimetric Analysis (TGA)
  • Protocol: The mass of the sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Sample Preparation: A small amount of the dried sample (5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: Thermogravimetric Analyzer.

  • Data Interpretation:

    • Pure Sample: The thermogram of VO(HCOO)₂·H₂O is expected to show an initial mass loss corresponding to the loss of water of hydration, followed by the decomposition of the formate ligands. The final residue should be a vanadium oxide (e.g., V₂O₅ in air).[3]

    • Impurity Indication: Deviations from the expected decomposition temperatures or mass loss percentages can indicate the presence of impurities. For example, residual solvent will lead to an earlier mass loss step.

Powder X-ray Diffraction (PXRD)
  • Protocol: A beam of X-rays is directed at a powdered sample, and the diffraction pattern is recorded.

  • Sample Preparation: The crystalline sample is finely ground to a homogenous powder.

  • Instrumentation: Powder X-ray Diffractometer.

  • Data Interpretation:

    • Pure Sample: The resulting diffractogram should match the known pattern for Vanadium(IV) tetraformate.

    • Impurity Indication: The presence of sharp peaks that do not correspond to the expected pattern indicates the presence of crystalline impurities, such as unreacted V₂O₅.

Data Summary and Comparison

The following table provides a summary of expected quantitative data for a pure sample of Vanadium(IV) tetraformate (VO(HCOO)₂·H₂O) and the likely signals from common impurities.

Technique Pure Vanadium(IV) Tetraformate (Expected) Potential Impurity Signals
Elemental Analysis %C = 12.98, %H = 2.18%C and %H lower than theoretical if inorganic impurities (e.g., V₂O₅) are present.
FTIR Spectroscopy V=O stretch: ~980 cm⁻¹, COO⁻ stretches: ~1600 cm⁻¹ (asym), ~1370 cm⁻¹ (sym), O-H stretch: ~3400 cm⁻¹ (broad)V-O-V stretch from V₂O₅: ~830 cm⁻¹, C=O stretch from formic acid: ~1700 cm⁻¹
UV-Vis Spectroscopy Absorption maxima ~630 nm and ~760 nm (in aqueous solution)Shoulder or peak below 500 nm indicating V(V) species.
Thermogravimetric Analysis Stepwise decomposition: water loss, then formate decomposition. Final residue (V₂O₅ in air) ~49% of initial mass.Mass loss at lower temperatures due to residual solvent. Incorrect final residue mass.
Powder X-ray Diffraction Characteristic diffraction pattern of the pure compound.Additional peaks corresponding to the crystal structure of V₂O₅ or other crystalline impurities.

Visualization of Analytical Workflow and Impurity Analysis

The following diagrams illustrate the logical workflow for assessing the purity of synthesized Vanadium(IV) tetraformate and the relationship between potential impurities and their detection by various analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Purity Confirmation Synthesized_Product Synthesized Vanadium(IV) Tetraformate EA Elemental Analysis (%C, %H) Synthesized_Product->EA FTIR FTIR Spectroscopy Synthesized_Product->FTIR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis TGA Thermogravimetric Analysis Synthesized_Product->TGA PXRD Powder X-ray Diffraction Synthesized_Product->PXRD Pure Pure Product EA->Pure Data Matches Expected Values Impure Impure Product (Further Purification) EA->Impure Data Deviates FTIR->Pure Data Matches Expected Values FTIR->Impure Data Deviates UV_Vis->Pure Data Matches Expected Values UV_Vis->Impure Data Deviates TGA->Pure Data Matches Expected Values TGA->Impure Data Deviates PXRD->Pure Data Matches Expected Values PXRD->Impure Data Deviates Impurity_Detection V2O5 Unreacted V₂O₅ FTIR FTIR V2O5->FTIR V-O-V stretch PXRD PXRD V2O5->PXRD Distinct peaks EA Elemental Analysis V2O5->EA Low %C, %H V5_species Vanadium(V) Species UV_Vis UV-Vis V5_species->UV_Vis Absorption < 500 nm Solvent Residual Solvent (e.g., Formic Acid) Solvent->FTIR C=O stretch TGA TGA Solvent->TGA Early mass loss Decomp Decomposition Products (Other Vanadium Oxides) Decomp->TGA Incorrect residue Decomp->PXRD Extra peaks

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Vanadium(4+) Tetraformate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Vanadium compounds are known to be irritants to the skin, eyes, and respiratory tract.[1][2][3] Higher exposures can lead to more severe health effects, including bronchitis, bronchospasms, and gastrointestinal disorders.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling Vanadium(4+) Tetraformate

Protection Type Specific PPE Purpose
Respiratory Protection NIOSH-approved respirator with cartridges for acid gas and particulatesTo prevent inhalation of dust or aerosols.[1][2]
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact.[1][2]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoesTo protect skin from accidental spills.[1][2]
Emergency Equipment Eyewash station and safety showerFor immediate decontamination in case of exposure.[3]

II. Operational Plan: Step-by-Step Handling Procedure

Given the potential air and moisture sensitivity of vanadium compounds, handling should be conducted in a controlled environment.

  • Preparation:

    • Work within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Have all necessary equipment and reagents within the controlled workspace to avoid unnecessary movement.

  • Handling:

    • Use spatulas and weighing paper for transferring solid this compound.

    • For solutions, use a syringe or cannula for transfers to minimize aerosol generation.

    • Keep the container of this compound tightly sealed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

III. Disposal Plan

Vanadium-containing waste is considered hazardous and must be disposed of according to all applicable local, state, and federal regulations.[4][5]

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Waste Treatment (if applicable):

    • For liquid waste, chemical precipitation can be a viable treatment method to convert the soluble vanadium into an insoluble salt, which can then be disposed of as solid waste.[4][5] This should only be performed by trained personnel.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste by a certified environmental management company.

    • Do not dispose of any vanadium-containing waste down the drain or in regular trash.[4]

IV. Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe handling of this compound.

VanadiumHandlingWorkflow prep Preparation ppe Don PPE prep->ppe 1. handling Handling in Controlled Environment ppe->handling 2. decon Decontamination handling->decon 3. waste Waste Segregation handling->waste 4. post Post-Handling decon->post 5. disposal Hazardous Waste Disposal waste->disposal 6. remove_ppe Remove PPE post->remove_ppe 7. wash Wash Hands remove_ppe->wash 8.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.